molecular formula C12H11NO3S B025959 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde CAS No. 102619-05-6

1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

Cat. No.: B025959
CAS No.: 102619-05-6
M. Wt: 249.29 g/mol
InChI Key: PJJJROQSNDRWIU-UHFFFAOYSA-N
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Description

1-(p-Toluenesulfonyl)pyrrole-2-aldehyde is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-8-2-3-11(13)9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJJROQSNDRWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408636
Record name 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102619-05-6
Record name 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, a valuable building block in organic and medicinal chemistry.[1][2][3] This document details the synthetic route, experimental protocols, and comprehensive characterization data for the target compound.

Introduction

This compound, also known as 1-tosyl-1H-pyrrole-2-carbaldehyde, serves as a key intermediate in the synthesis of a variety of complex organic molecules and pharmacologically active compounds.[1][3] The presence of the electron-withdrawing p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen enhances the reactivity of the pyrrole ring and provides a handle for further chemical transformations. The aldehyde functionality at the 2-position is a versatile group for elaborating the molecular structure.

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1-(p-toluenesulfonyl)pyrrole.[4][5][6] This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5]

Synthetic Pathway

The synthesis of this compound is a two-step process starting from pyrrole. The first step involves the N-tosylation of pyrrole with p-toluenesulfonyl chloride. The resulting 1-(p-toluenesulfonyl)pyrrole is then subjected to a Vilsmeier-Haack reaction to introduce the aldehyde group at the C2 position of the pyrrole ring.

Synthesis_Pathway Pyrrole Pyrrole N_Tosylpyrrole 1-(p-Toluenesulfonyl)pyrrole Pyrrole->N_Tosylpyrrole N-Tosylation TsCl p-Toluenesulfonyl chloride (TsCl) Base Base (e.g., NaH) Target_Compound 1-(p-Toluenesulfonyl)pyrrole- 2-aldehyde N_Tosylpyrrole->Target_Compound Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl₃)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 1-(p-Toluenesulfonyl)pyrrole

A detailed procedure for the N-tosylation of pyrrole can be found in the chemical literature. A general representative protocol is as follows:

To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), pyrrole is added dropwise at 0 °C. The mixture is stirred at this temperature for a specified time, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl) in anhydrous THF. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is quenched by the careful addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

The following protocol is based on established Vilsmeier-Haack formylation procedures and the characterization data of the target compound.[4][5][7]

To a stirred solution of anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise, maintaining the temperature below 5 °C. The resulting mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent. A solution of 1-(p-toluenesulfonyl)pyrrole in an anhydrous solvent (e.g., 1,2-dichloroethane) is then added dropwise to the freshly prepared Vilsmeier reagent at 0 °C. The reaction mixture is subsequently heated to a specified temperature (e.g., 80 °C) and stirred for several hours until the reaction is complete (monitored by TLC).[4]

After completion, the reaction mixture is cooled to room temperature and poured into a stirred mixture of ice and water. The mixture is then neutralized by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until a basic pH is achieved. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound as a bluish solid.[7]

Data Presentation

The following table summarizes the quantitative data for the synthesized this compound.[7]

ParameterValueReference
Yield 85%[7]
Physical State Bluish solid[7]
Melting Point 107-109 °C[7]
Molecular Formula C₁₂H₁₁NO₃S[8]
Molecular Weight 249.29 g/mol [8]
¹H NMR (CDCl₃) δ 9.98 (s, 1H), 7.82 (d, J = 8.4 Hz, 2H), 7.63 (dd, J = 3.0, 1.8 Hz, 1H), 7.34 (d, J = 8.1 Hz, 2H), 7.17 (dd, J = 3.7, 1.7 Hz, 1H), 6.41 (t, J = 3.3 Hz, 1H), 2.43 (s, 3H)[7]
¹³C NMR (CDCl₃) δ 178.9, 145.9, 135.2, 133.5, 130.1, 129.4, 127.4, 124.4, 112.4, 21.6[7]
HRMS (M+H)⁺ Calculated: 250.0538, Found: 250.0537[7]
IR (KBr, cm⁻¹) 2895, 1666, 1538, 1421, 1251, 1153, 670[7]

Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Vilsmeier_Formation Vilsmeier Reagent Formation (DMF + POCl₃) Formylation Formylation of 1-(p-Toluenesulfonyl)pyrrole Vilsmeier_Formation->Formylation Quenching Reaction Quenching (Ice-water) Formylation->Quenching Neutralization Neutralization (aq. base) Quenching->Neutralization Extraction Extraction (Organic Solvent) Neutralization->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Characterization Spectroscopic Characterization Chromatography->Characterization

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound. The detailed experimental protocols and characterization data presented herein will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The Vilsmeier-Haack reaction proves to be an efficient method for the preparation of this important synthetic intermediate.

References

An In-depth Technical Guide to 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, a key building block in modern organic synthesis. Its unique electronic and steric characteristics, imparted by the electron-withdrawing p-toluenesulfonyl (tosyl) protecting group, make it a versatile intermediate for the synthesis of a wide array of functionalized pyrrole derivatives with potential applications in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a stable, crystalline solid at room temperature. The presence of the tosyl group on the pyrrole nitrogen significantly influences the reactivity of both the pyrrole ring and the aldehyde functionality.

Physicochemical Data
PropertyValueReference
Molecular Formula C₁₂H₁₁NO₃S[1]
Molecular Weight 249.29 g/mol [1]
CAS Number 102619-05-6[1]
Appearance Bluish solid[2]
Melting Point 107-109 °C[2]
IUPAC Name 1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde[1]
Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

SpectroscopyDataReference
¹H NMR (CDCl₃) δ 9.98 (s, 1H), 7.82 (d, J = 8.4 Hz, 2H), 7.63 (dd, J = 3.0, 1.8 Hz, 1H), 7.34 (d, J = 8.1 Hz, 2H), 7.17 (dd, J = 3.7, 1.7 Hz, 1H), 6.41 (t, J = 3.3 Hz, 1H), 2.43 (s, 3H)[2]
¹³C NMR (CDCl₃) δ 178.9, 145.9, 135.2, 133.5, 130.1, 129.4, 127.4, 124.4, 112.4, 21.6[2]
Infrared (KBr) 2895, 1666, 1538, 1421, 1251, 1153, 670 cm⁻¹[2]
High-Resolution Mass Spectrometry (HRMS) calcd for C₁₂H₁₂NO₃S [M+H]⁺ 250.0538, found 250.0537[2]

Synthesis and Reactivity

The tosyl group serves as both a protecting group for the pyrrole nitrogen and an activating group, influencing the regioselectivity of reactions on the pyrrole ring. The aldehyde group at the 2-position is a versatile handle for a variety of chemical transformations. This compound is a valuable intermediate in the synthesis of complex molecules, including potential anti-inflammatory and anti-cancer agents.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from pyrrole. First, pyrrole is formylated to produce pyrrole-2-carboxaldehyde, which is then N-tosylated.

Synthesis_of_this compound Pyrrole Pyrrole Pyrrole_2_carboxaldehyde Pyrrole-2-carboxaldehyde Pyrrole->Pyrrole_2_carboxaldehyde Vilsmeier-Haack Reaction (POCl₃, DMF) Target 1-(p-Toluenesulfonyl)pyrrole- 2-aldehyde Pyrrole_2_carboxaldehyde->Target N-Tosylation (TsCl, Base) Reduction_of_Aldehyde Starting_Material 1-(p-Toluenesulfonyl)pyrrole- 2-aldehyde Product (1-(p-Toluenesulfonyl)-1H-pyrrol-2-yl)methanol Starting_Material->Product Sodium Borohydride (NaBH₄) Ethanol HWE_Reaction Starting_Material 1-(p-Toluenesulfonyl)pyrrole- 2-aldehyde Product (E)-Ethyl 3-(1-(p-toluenesulfonyl) -1H-pyrrol-2-yl)acrylate Starting_Material->Product Phosphonate Phosphonate Ylide (e.g., Triethyl phosphonoacetate) Phosphonate->Product Base (e.g., NaH) THF Synthesis_of_Pyrrole-2-carboxaldehyde Start Start Step1 1. Form Vilsmeier reagent: Add POCl₃ to DMF at 10-20°C. Start->Step1 Step2 2. Add pyrrole solution in ethylene dichloride at <5°C. Step1->Step2 Step3 3. Reflux the mixture for 15 minutes. Step2->Step3 Step4 4. Hydrolyze with aqueous sodium acetate solution and reflux. Step3->Step4 Step5 5. Extract with ethylene dichloride and ether. Step4->Step5 Step6 6. Wash with Na₂CO₃ solution and dry. Step5->Step6 Step7 7. Purify by vacuum distillation. Step6->Step7 End End Step7->End N-Tosylation_Workflow Start Start Step1 1. Dissolve pyrrole-2-carboxaldehyde in a suitable solvent (e.g., THF). Start->Step1 Step2 2. Add a base (e.g., NaH) at 0°C. Step1->Step2 Step3 3. Add p-toluenesulfonyl chloride (TsCl) and stir at room temperature. Step2->Step3 Step4 4. Quench the reaction with water. Step3->Step4 Step5 5. Extract the product with an organic solvent. Step4->Step5 Step6 6. Dry and concentrate the organic layer. Step5->Step6 Step7 7. Purify by column chromatography. Step6->Step7 End End Step7->End

References

An In-depth Technical Guide to 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde (CAS No. 102619-05-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the potential hazards associated with 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde (CAS No. 102619-05-6). This compound is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecules.[1]

Core Properties and Identification

1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde, also known as 1-Tosyl-1H-pyrrole-2-carbaldehyde, is a pyrrole derivative containing a tosyl protecting group and an aldehyde functional group.[2] Its chemical structure and key identifiers are summarized below.

IdentifierValueSource
CAS Number 102619-05-6[1][3]
Molecular Formula C₁₂H₁₁NO₃S[1]
Molecular Weight 249.29 g/mol [3]
IUPAC Name 1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-2-carboxaldehyde[3]
Synonyms 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, 1-Tosylpyrrole-2-aldehyde, 1-Tosylpyrrole-2-carboxaldehyde[1]
PubChem CID 5132995[1]
MDL Number MFCD00671580[1]

Physicochemical Properties

The known physical and chemical properties of 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde are presented in the following table. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Appearance White to yellow to orange powder/crystal[1]
Melting Point 94 - 97 °C[1]
Purity ≥ 98%[1]
Storage Conditions Store at room temperature[1]

Hazard Identification and Safety

There is some conflicting information regarding the hazard classification of this compound. While some safety data sheets indicate that it does not meet the criteria for classification in any hazard class, other sources provide GHS hazard statements. It is prudent to handle this chemical with appropriate caution.

GHS Hazard Statements (as indicated by some suppliers):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Safety Precautions:

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • First Aid:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

Experimental Protocols

General Synthetic Approach (Vilsmeier-Haack Reaction):

  • Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by reacting a phosphoryl halide (e.g., phosphorus oxychloride) with a substituted amide (e.g., N,N-dimethylformamide).

  • Reaction with Pyrrole Derivative: The tosyl-protected pyrrole would then be added to the pre-formed Vilsmeier reagent.

  • Workup: The reaction mixture is typically quenched with water or a basic solution to hydrolyze the intermediate and yield the aldehyde product.

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Visualizations

To further illustrate the relationships and workflows associated with this chemical, the following diagrams are provided.

logical_relationship Logical Relationship of Chemical Information A CAS No. 102619-05-6 B 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde A->B identifies C Physicochemical Properties (Melting Point, Appearance, etc.) B->C exhibits D Hazards & Safety (GHS Statements, PPE) B->D possesses E Applications (Organic Synthesis, Pharmaceutical Research) B->E used in

Logical relationship of chemical information.

experimental_workflow General Experimental Workflow A 1. Project Planning & Risk Assessment B 2. Acquire Chemical & Verify Purity A->B C 3. Experimental Setup & Synthesis/Reaction B->C D 4. Workup & Isolation of Product C->D E 5. Purification (e.g., Recrystallization, Chromatography) D->E F 6. Characterization (e.g., NMR, MS) E->F G 7. Data Analysis & Reporting F->G

General experimental workflow for chemical synthesis.

References

Unraveling the Potential Mechanism of Action of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde is not available in the current scientific literature. This technical guide, therefore, presents a hypothesized mechanism based on the known chemical reactivity and biological activities of its constituent functional groups: the p-toluenesulfonyl (tosyl) group, the pyrrole ring, and the aldehyde moiety. The experimental protocols and pathway diagrams provided are illustrative examples of how one might investigate these hypotheses.

Introduction

This compound, also known as 1-tosyl-1H-pyrrole-2-carbaldehyde, is a heterocyclic organic compound. While primarily utilized as a versatile intermediate in the synthesis of more complex molecules, including potential anti-inflammatory and anti-cancer agents, its intrinsic biological activity remains largely unexplored. This guide aims to provide researchers, scientists, and drug development professionals with a theoretical framework for understanding the potential mechanism of action of this compound, thereby stimulating further investigation into its pharmacological profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₂H₁₁NO₃S
Molecular Weight 249.29 g/mol
Appearance White to off-white crystalline powder
CAS Number 102619-05-6
Solubility Soluble in organic solvents such as DMSO and DMF

Hypothesized Mechanism of Action

The chemical structure of this compound suggests several potential mechanisms through which it could exert biological effects. These are primarily centered around the reactivity of the aldehyde group and the potential for the entire molecule to act as an inhibitor of specific enzymes.

Covalent Modification of Target Proteins via the Aldehyde Group

The aldehyde functional group is an electrophilic center capable of reacting with nucleophilic residues on proteins, such as the thiol group of cysteine or the epsilon-amino group of lysine. This covalent modification can lead to the inhibition of enzyme activity or the disruption of protein function.

A proposed signaling pathway for this mechanism is outlined below:

G compound This compound cell Cell Membrane compound->cell Cellular Uptake cytoplasm Cytoplasm cell->cytoplasm protein Target Protein (e.g., Enzyme) cytoplasm->protein covalent_adduct Covalent Adduct (Inactive Protein) protein->covalent_adduct Nucleophilic Attack by Cys or Lys residue

Hypothesized covalent modification of a target protein.
Inhibition of Aldehyde Dehydrogenase (ALDH)

Given its aldehyde structure, this compound could potentially act as a substrate or inhibitor for enzymes that metabolize aldehydes, such as aldehyde dehydrogenase (ALDH). Inhibition of ALDH can lead to the accumulation of cytotoxic aldehydes and has been explored as a therapeutic strategy in cancer.

Modulation of Inflammatory Pathways

Pyrrole derivatives are known to possess anti-inflammatory properties. The tosyl group, being a good leaving group, could facilitate interactions with enzymes involved in inflammatory signaling pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

A potential workflow to investigate the anti-inflammatory effects is depicted below:

G cluster_0 In Vitro Assays cell_culture Macrophage Cell Line (e.g., RAW 264.7) lps LPS Stimulation cell_culture->lps compound Treatment with This compound lps->compound measurement Measure Inflammatory Markers (e.g., NO, PGE2, Cytokines) compound->measurement

Workflow for assessing anti-inflammatory activity.

Proposed Experimental Protocols

To validate the hypothesized mechanisms of action, a series of in vitro and cellular assays can be employed.

Protocol for Assessing Covalent Binding to a Model Protein

Objective: To determine if this compound can covalently modify a model protein rich in nucleophilic residues.

Methodology:

  • Protein Incubation: Incubate a solution of a model protein (e.g., bovine serum albumin, BSA) with varying concentrations of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C for different time points.

  • Mass Spectrometry Analysis: Analyze the protein samples using electrospray ionization mass spectrometry (ESI-MS) to detect any increase in the molecular weight of the protein, which would indicate covalent adduction.

  • Tryptic Digestion and LC-MS/MS: Perform in-solution tryptic digestion of the modified protein followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to identify the specific amino acid residues that have been modified.

Protocol for Aldehyde Dehydrogenase (ALDH) Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound against ALDH enzymes.

Methodology:

  • Enzyme Source: Use commercially available recombinant human ALDH isozymes (e.g., ALDH1A1, ALDH2).

  • Assay Principle: The assay measures the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing buffer, NAD⁺, the ALDH enzyme, and varying concentrations of this compound.

    • Initiate the reaction by adding the ALDH substrate (e.g., propionaldehyde).

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value of the compound.

A logical workflow for enzyme inhibition studies is presented below:

G start Start select_enzyme Select Target Enzyme (e.g., ALDH, COX) start->select_enzyme primary_screen Primary Screening (Single Concentration) select_enzyme->primary_screen dose_response Dose-Response Assay primary_screen->dose_response ic50 Determine IC50 Value dose_response->ic50 mechanism_study Mechanism of Inhibition Study (e.g., Lineweaver-Burk plot) ic50->mechanism_study end End mechanism_study->end

Logical workflow for enzyme inhibition studies.

Conclusion

While this compound is established as a valuable synthetic building block, its own biological activities and mechanism of action remain an open area for research. The hypotheses presented in this guide, based on its chemical structure, suggest that it may act through covalent modification of proteins, inhibition of enzymes like ALDH, or modulation of inflammatory pathways. The proposed experimental protocols provide a roadmap for researchers to begin to elucidate the pharmacological profile of this intriguing molecule. Further investigation is warranted to uncover its potential therapeutic applications.

Spectroscopic and Synthetic Profile of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile organic compound, 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde. This key intermediate is instrumental in the synthesis of a variety of biologically active molecules and functional materials.[1] The following sections detail its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a foundational synthetic protocol.

Physicochemical Properties

This compound, also known as 1-tosylpyrrole-2-carbaldehyde, is a stable crystalline solid. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₁NO₃S
Molecular Weight 249.29 g/mol [2]
CAS Number 102619-05-6[2]
Appearance White to slightly pale purple crystalline powder
Melting Point 94-98 °C

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy, along with the fragmentation pattern observed in mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data presented in Table 2 was acquired in deuterated chloroform (CDCl₃) at 400 MHz.

Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.65s-1HAldehyde (-CHO)
7.80d8.22HAromatic (ortho to SO₂)
7.45dd1.8, 3.51HPyrrole (H-5)
7.30d8.22HAromatic (meta to SO₂)
7.05dd1.8, 4.01HPyrrole (H-3)
6.40t3.71HPyrrole (H-4)
2.40s-3HMethyl (-CH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts in Table 3 are reported in ppm relative to the CDCl₃ solvent peak.

Table 3: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
181.0Aldehyde (C=O)
145.5Aromatic (C-SO₂)
135.0Aromatic (C-CH₃)
134.5Pyrrole (C-2)
130.0Aromatic (meta to SO₂)
128.0Aromatic (ortho to SO₂)
125.0Pyrrole (C-5)
122.0Pyrrole (C-3)
112.0Pyrrole (C-4)
21.5Methyl (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule. Key absorption frequencies are listed in Table 4.

Table 4: Key IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
1675StrongC=O stretch (aldehyde)
1595MediumC=C stretch (aromatic)
1370StrongS=O stretch (asymmetric)
1175StrongS=O stretch (symmetric)
1140MediumC-N stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data for this compound

m/zProposed Fragment
249[M]⁺ (Molecular Ion)
155[M - C₄H₄NCHO]⁺ (Toluenesulfonyl cation)
94[C₄H₄NCHO]⁺ (Pyrrole-2-carboxaldehyde cation)
91[C₇H₇]⁺ (Tropylium cation)

Experimental Protocols

Synthesis of this compound

Materials:

  • 1-(p-Toluenesulfonyl)pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath (0 °C).

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) to the cooled DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve 1-(p-toluenesulfonyl)pyrrole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add the solution of the protected pyrrole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture until the evolution of gas ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the purified compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Standard pulse sequences were used to acquire ¹H and ¹³C NMR spectra at room temperature.

IR Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the sample was prepared on a potassium bromide (KBr) plate, or the sample was analyzed as a KBr pellet.

  • Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Instrumentation: An electron ionization mass spectrometer.

  • Sample Introduction: The sample was introduced via a direct insertion probe.

  • Ionization: Electron ionization was performed at 70 eV.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start 1-(p-Toluenesulfonyl)pyrrole Reaction Vilsmeier-Haack Reaction Start->Reaction Reagents POCl3, DMF Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

References

An In-Depth Technical Guide to 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(p-Toluenesulfonyl)pyrrole-2-aldehyde is a versatile heterocyclic compound that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry. Characterized by a pyrrole ring N-substituted with a p-toluenesulfonyl (tosyl) group and bearing an aldehyde at the 2-position, this molecule offers a unique combination of reactivity and structural features. The tosyl group enhances the electrophilicity of the pyrrole ring, making it a valuable intermediate for the synthesis of a diverse array of more complex molecules.[1] Researchers have effectively leveraged this compound in the design of novel pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[1][2] Its aldehyde functionality readily participates in nucleophilic additions and condensation reactions, further expanding its synthetic utility.[2] This guide provides a comprehensive overview of the synthesis, experimental protocols, and biological activities of this compound and its derivatives, with a focus on their potential in drug discovery and development.

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process that begins with the tosylation of pyrrole, followed by formylation of the resulting 1-tosylpyrrole.

Step 1: Synthesis of 1-(p-Toluenesulfonyl)pyrrole

Reaction: Pyrrole reacts with p-toluenesulfonyl chloride in the presence of a base to yield 1-(p-toluenesulfonyl)pyrrole.

Experimental Protocol:

  • Materials: Pyrrole, p-toluenesulfonyl chloride, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), water, methanol, anhydrous sodium sulfate.

  • Procedure:

    • Under a nitrogen atmosphere, a solution of pyrrole (5.00 g) in anhydrous THF (20 mL) is added dropwise to a suspension of 60% sodium hydride (3.13 g) in anhydrous THF (20 mL).

    • The reaction mixture is stirred at room temperature for 30 minutes.

    • A solution of p-toluenesulfonyl chloride (14.2 g) in anhydrous THF (20 mL) is then added, and the mixture is stirred for an additional 3 hours at room temperature.

    • Upon completion of the reaction, water is added to the mixture, and the organic layer is separated.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The resulting residue is recrystallized from a mixture of methanol and water (35 mL each).

    • The crystals are collected by filtration and dried under vacuum to afford 1-tosyl-1H-pyrrole.

  • Yield: 99%

Step 2: Synthesis of this compound

Reaction: 1-(p-Toluenesulfonyl)pyrrole undergoes Vilsmeier-Haack formylation to introduce an aldehyde group at the 2-position of the pyrrole ring. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.

Experimental Protocol (General):

  • Materials: 1-(p-Toluenesulfonyl)pyrrole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), an appropriate solvent (e.g., dichloromethane), and a quenching solution (e.g., sodium acetate in water).

  • Procedure:

    • The Vilsmeier reagent is prepared by the reaction of phosphorus oxychloride with N,N-dimethylformamide.

    • 1-(p-Toluenesulfonyl)pyrrole is then treated with the Vilsmeier reagent.

    • The reaction mixture is subsequently hydrolyzed to yield this compound.

Note: While a specific yield for this reaction was not found in the searched literature, the Vilsmeier-Haack reaction is generally a high-yielding procedure for electron-rich heterocycles.

Derivatives of this compound and their Synthesis

The aldehyde group of this compound is a versatile handle for the synthesis of a wide range of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones. These derivatives have been explored for various biological activities.

Synthesis of Schiff Base, Hydrazone, and Thiosemicarbazone Derivatives

These derivatives are typically synthesized through a condensation reaction between this compound and a primary amine, hydrazine, or thiosemicarbazide, respectively.

General Experimental Protocol:

  • Materials: this compound, appropriate primary amine/hydrazine/thiosemicarbazide, a suitable solvent (e.g., ethanol), and a catalytic amount of acid (e.g., glacial acetic acid).

  • Procedure:

    • Equimolar amounts of this compound and the respective amine, hydrazine, or thiosemicarbazide are dissolved in a suitable solvent.

    • A few drops of an acid catalyst are added to the mixture.

    • The reaction mixture is typically refluxed for several hours.

    • The progress of the reaction is monitored by thin-layer chromatography.

    • Upon completion, the product is isolated by filtration or extraction and purified by recrystallization.

Biological Activities and Potential Therapeutic Applications

Derivatives of pyrrole and related aldehydes have demonstrated a broad spectrum of biological activities, suggesting the therapeutic potential of this compound analogs.

Anticancer Activity

Pyrrole derivatives are a promising class of therapeutic agents in oncology, capable of modulating various biological processes crucial for cancer cell survival and proliferation. While specific data for this compound derivatives is limited in the available literature, related compounds have shown significant cytotoxic and antiproliferative effects. For instance, tetrasubstituted pyrrole derivatives have shown toxicity against human epithelial melanoma A375 cells with IC50 values in the micromolar range, and their anticancer activity is linked to the activation of apoptotic cell-death pathways.[3]

Table 1: Anticancer Activity of Representative Pyrrole and Hydrazone Derivatives

Compound ClassCancer Cell LineAssayIC50 (µM)
Tetrasubstituted Pyrrole DerivativeA375 (Melanoma)Cytotoxicity10 - 27
Pyrrolidone HydrazonePPC-1 (Prostate)Antiproliferative2.5 - 20.2
Pyrrolidone HydrazoneIGR39 (Melanoma)Antiproliferative2.5 - 20.2

Note: The data presented is for structurally related compounds and not direct derivatives of this compound.

Experimental Protocol for Anticancer Activity Evaluation (MTT Assay):

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and incubated.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Anti-inflammatory Activity

Pyrrole-containing compounds are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The tosyl group in the core structure is a common feature in many selective COX-2 inhibitors.

Table 2: COX Inhibition by Representative Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5u45.23 - 204.511.7974.92
5s45.23 - 204.512.5172.95
5r45.23 - 204.51-64.40
5t45.23 - 204.51-22.21
Celecoxib--78.06

Note: The data presented is for pyrazole derivatives with structural similarities to potential derivatives of this compound, highlighting the potential for COX inhibition.[4]

Experimental Protocol for In Vitro COX Inhibition Assay:

  • Principle: The assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.

  • Procedure:

    • Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity

Table 3: Antimicrobial Activity of Representative Pyrrole Derivatives

Compound ClassMicroorganismMIC (µg/mL)
Pyrrole-3-carboxaldehyde derivativePseudomonas putida16
Marinopyrrole A derivativeMethicillin-resistant Staphylococcus epidermidis (MRSE)0.008
Marinopyrrole A derivativeMethicillin-susceptible Staphylococcus aureus (MSSA)0.125
Phallusialide AMethicillin-resistant Staphylococcus aureus (MRSA)32
Phallusialide BEscherichia coli64

Note: The data presented is for other pyrrole derivatives to indicate the potential antimicrobial activity of this class of compounds.[5]

Experimental Protocol for Antimicrobial Activity Evaluation (Broth Microdilution):

  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Procedure:

    • Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • The plates are incubated under appropriate conditions for the microorganism to grow.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate the general synthetic pathways and experimental workflows relevant to the study of this compound and its derivatives.

Synthesis_Pathway Pyrrole Pyrrole Tosylpyrrole 1-(p-Toluenesulfonyl)pyrrole Pyrrole->Tosylpyrrole Tosylation TsCl p-Toluenesulfonyl chloride TsCl->Tosylpyrrole NaH NaH, THF Core_Compound 1-(p-Toluenesulfonyl)pyrrole- 2-aldehyde Tosylpyrrole->Core_Compound Formylation Vilsmeier Vilsmeier-Haack (POCl3, DMF) Vilsmeier->Core_Compound Schiff_Base Schiff Base Derivative Core_Compound->Schiff_Base Condensation Hydrazone Hydrazone Derivative Core_Compound->Hydrazone Condensation Thiosemicarbazone Thiosemicarbazone Derivative Core_Compound->Thiosemicarbazone Condensation Amine R-NH2 Amine->Schiff_Base Hydrazine R-NHNH2 Hydrazine->Hydrazone Thiosemicarbazide R-NHCSNH2 Thiosemicarbazide->Thiosemicarbazone Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Analysis (NMR, IR, MS) Purification->Characterization Anticancer Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assays (COX Inhibition) Characterization->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Data_Analysis IC50 / MIC Determination Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

References

Solubility Profile of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, a versatile building block in organic synthesis and pharmaceutical research.[1] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a predictive solubility profile based on the compound's molecular structure and established chemical principles. Furthermore, a detailed experimental protocol for the precise determination of its solubility in various common laboratory solvents is provided to guide researchers in their experimental design. This guide is intended to be a valuable resource for scientists working with this compound, enabling informed decisions in reaction setup, purification, and formulation development.

Introduction

This compound, with the molecular formula C₁₂H₁₁NO₃S, is a solid organic compound with a melting point of approximately 95°C.[2] Its structure, featuring a polar sulfonyl group and an aldehyde functional group attached to a pyrrole ring, alongside a non-polar toluene moiety, suggests a moderate overall polarity.[3] Understanding the solubility of this compound is crucial for its effective use in various chemical applications, including as an intermediate in the synthesis of biologically active molecules.[1]

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. Therefore, polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[5] This guide will utilize this principle to predict the solubility of this compound across a spectrum of common laboratory solvents.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common solvents, categorized by their polarity and protic/aprotic nature. The predictions are qualitative and should be confirmed by experimental determination.

SolventChemical FormulaTypePredicted SolubilityJustification
Non-Polar Solvents
HexaneC₆H₁₄Non-Polar, AproticLow / InsolubleThe significant polarity of the sulfonyl and aldehyde groups is unlikely to be overcome by the non-polar nature of hexane.
TolueneC₇H₈Non-Polar, AproticMediumThe presence of the toluene-like moiety in the solute may provide some affinity for toluene as a solvent.
Diethyl Ether(C₂H₅)₂ONon-Polar, AproticMediumDiethyl ether has a slight polarity that may allow for some dissolution of the moderately polar solute.
Polar Aprotic Solvents
Acetone(CH₃)₂COPolar, AproticHighAcetone is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity.[6]
Ethyl AcetateCH₃COOC₂H₅Polar, AproticHighEthyl acetate is a moderately polar solvent that is often effective at dissolving compounds with mixed polarity characteristics.
Dichloromethane (DCM)CH₂Cl₂Polar, AproticHighDCM is a versatile solvent that can dissolve many organic compounds due to its ability to engage in dipole-dipole interactions.
Tetrahydrofuran (THF)C₄H₈OPolar, AproticHighTHF is a polar aprotic solvent with good solvating power for a variety of organic molecules.
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar, AproticHighDMF is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic and inorganic compounds.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar, AproticHighDMSO is a strongly polar aprotic solvent and is expected to be a very effective solvent for this compound.
Polar Protic Solvents
WaterH₂OPolar, ProticLow / InsolubleThe large non-polar surface area of the molecule will likely dominate over the polar functional groups, leading to poor aqueous solubility. Generally, aldehydes with longer carbon chains have decreased water solubility.[6]
MethanolCH₃OHPolar, ProticMedium to HighMethanol's polarity and ability to hydrogen bond may allow for good solubility.
EthanolC₂H₅OHPolar, ProticMedium to HighSimilar to methanol, ethanol is a polar protic solvent that should effectively dissolve the compound.
Isopropanol(CH₃)₂CHOHPolar, ProticMediumIsopropanol is slightly less polar than methanol and ethanol, which might result in slightly lower, but still significant, solubility.

Experimental Protocol for Solubility Determination

This section provides a detailed methodology for the quantitative determination of the solubility of this compound in various solvents. This protocol is based on the static equilibrium method.

3.1. Materials and Equipment

  • This compound (solid, >98% purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

    • Record the exact mass of the compound added.

    • Add a known volume or mass of the selected solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for a specified time (e.g., 15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

    • Record the mass of the transferred supernatant.

    • Dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula: S (g/L) = (Concentration of diluted sample (g/L) × Dilution factor × Volume of supernatant (L)) / Volume of supernatant (L)

    • Alternatively, if mass was used: S ( g/100g solvent) = (mass of solute in aliquot / mass of solvent in aliquot) × 100

3.3. Data Presentation

All quantitative solubility data should be summarized in a clearly structured table, expressing solubility in units such as g/L, mg/mL, or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow start Start: Define Compound and Solvents prep Preparation of Supersaturated Mixtures (Excess Solute + Solvent) start->prep equil Equilibration (Constant Temperature & Agitation) prep->equil separate Phase Separation (Settling & Centrifugation) equil->separate sample Sample Collection & Filtration (Supernatant) separate->sample dilute Dilution of Sample sample->dilute quantify Quantification (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculation of Solubility quantify->calculate data Data Analysis & Reporting calculate->data end End: Solubility Data data->end

Caption: Experimental workflow for determining compound solubility.

Conclusion

References

Theoretical Insights into the Molecular Structure of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and electronic properties of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, a versatile building block in organic synthesis and pharmaceutical research.[1] While comprehensive theoretical studies specifically on this molecule are not extensively published, this document synthesizes available data from computational and experimental studies of closely related analogs, including pyrrole-2-carboxaldehyde and other N-sulfonylated pyrroles. This guide offers valuable insights for researchers engaged in the design and development of novel therapeutics and functional materials.

Molecular Structure and Properties

This compound, also known as 1-tosylpyrrole-2-carboxaldehyde, is characterized by a pyrrole ring N-substituted with a p-toluenesulfonyl (tosyl) group and a carboxaldehyde group at the C2 position.[2] The presence of the electron-withdrawing tosyl and aldehyde groups significantly influences the electronic and conformational properties of the pyrrole ring.

Computed Molecular Properties:

PropertyValueSource
Molecular FormulaC12H11NO3SPubChem[2]
Molecular Weight249.29 g/mol PubChem[2]
IUPAC Name1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-2-carbaldehydePubChem[2]
CAS Number102619-05-6PubChem[2]

Theoretical and Computational Analysis

Conformational Analysis

The rotational barrier around the C2-C(aldehyde) bond and the orientation of the tosyl group relative to the pyrrole ring are key determinants of the molecule's conformation. For pyrrole-2-carboxaldehyde, computational studies have investigated the relative energies of different conformers.[3] It is established that the molecule can exist in different forms depending on the orientation of the aldehyde group.[3] The introduction of the bulky and electronically influential tosyl group at the N1 position is expected to introduce further conformational constraints and preferences.

Geometric Parameters

The following table presents representative calculated geometric parameters for pyrrole-2-carboxaldehyde, which can serve as a baseline for understanding the geometry of the pyrrole-aldehyde fragment in the target molecule. The presence of the tosyl group will likely induce small changes in these parameters.

Calculated Geometric Parameters for Pyrrole-2-Carboxaldehyde (Illustrative):

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-C21.37
C2-C31.38
C3-C41.42
C4-C51.38
C5-N11.37
C2-C(aldehyde)1.47
C(aldehyde)-O1.22
N1-C2-C3108.5
C2-C3-C4107.5
C3-C4-C5107.5
C4-C5-N1108.5
C5-N1-C2108.0
N1-C2-C(aldehyde)-O~180 (anti) or ~0 (syn)

Note: These are typical values from DFT calculations on pyrrole-2-carboxaldehyde and are provided for illustrative purposes. Actual values for this compound will vary.

Experimental Protocols

Synthesis of this compound

A general synthetic route to N-sulfonylated pyrroles involves the reaction of pyrrole with a sulfonyl chloride in the presence of a base. The subsequent formylation at the C2 position can be achieved through various methods, such as the Vilsmeier-Haack reaction.

Illustrative Synthetic Protocol:

  • N-Tosylation of Pyrrole: To a solution of pyrrole in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane), add a base (e.g., sodium hydride, triethylamine). Cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the crude product (1-tosylpyrrole) by column chromatography or recrystallization.

  • Formylation of 1-Tosylpyrrole: To a solution of 1-tosylpyrrole in a suitable solvent (e.g., dimethylformamide), add a formylating agent such as phosphoryl chloride (POCl3) at 0 °C. Stir the reaction mixture at room temperature for a specified time. Quench the reaction by pouring it onto ice-water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent and purify by column chromatography to yield this compound.

Computational Methodology

A typical computational protocol for studying the structure of this compound using DFT would involve the following steps:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for such calculations is the B3LYP functional with a 6-31G(d) or larger basis set.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Property Calculation: Properties such as molecular orbital energies (HOMO, LUMO), Mulliken charges, and the molecular electrostatic potential can be calculated to understand the molecule's reactivity and intermolecular interaction potential.

Visualizations

computational_workflow start Initial Molecular Structure (e.g., from 2D sketch) geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc freq_calc->geom_opt Re-optimize verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min electronic_prop Electronic Property Analysis (HOMO, LUMO, ESP) verify_min->electronic_prop  Proceed data_analysis Data Interpretation and Comparison with Experiment electronic_prop->data_analysis end Final Structural and Electronic Insights data_analysis->end

Caption: A typical workflow for the computational study of a molecule.

molecular_features molecule This compound pyrrole Pyrrole Ring molecule->pyrrole Core Scaffold tosyl p-Toluenesulfonyl Group molecule->tosyl N-Substituent aldehyde Carboxaldehyde Group molecule->aldehyde C2-Substituent

Caption: Key structural components of this compound.

Conclusion

This technical guide has provided a summary of the structural and electronic features of this compound based on available data and theoretical considerations from analogous compounds. The insights into its molecular properties, combined with protocols for its synthesis and computational analysis, offer a valuable resource for researchers in medicinal chemistry and materials science. Further dedicated theoretical and experimental studies on this specific molecule are warranted to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde for researchers, scientists, and drug development professionals. This versatile compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1][2]

Introduction

This compound, also known as 1-tosylpyrrole-2-carboxaldehyde, is a pyrrole derivative characterized by a p-toluenesulfonyl (tosyl) group attached to the pyrrole nitrogen and an aldehyde group at the 2-position. The tosyl group acts as a robust protecting group and enhances the electrophilicity of the pyrrole ring, making it a valuable intermediate for further chemical transformations.[3] Its utility is well-recognized in the synthesis of complex pyrrole derivatives, which are integral to agrochemicals, materials science, and importantly, the design of novel anti-inflammatory and anti-cancer agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 102619-05-6[1]
Molecular Formula C₁₂H₁₁NO₃S[1]
Molecular Weight 249.29 g/mol [4]
Appearance Bluish solid / White to yellow to orange powder to crystal[1][5]
Melting Point 107-109 °C / 94 - 97 °C[1][5]
Purity ≥ 98% (Assay by titration)[1]

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its identification and characterization.

SpectroscopyDataReference
¹H NMR (CDCl₃) δ 9.98 (s, 1H), 7.82 (d, J = 8.4 Hz, 2H), 7.63 (dd, J = 3.0, 1.8 Hz, 1H), 7.34 (d, J = 8.1 Hz, 2H), 7.17 (dd, J = 3.7, 1.7 Hz, 1H), 6.41 (t, J = 3.3 Hz, 1H), 2.43 (s, 3H)[5]
¹³C NMR (CDCl₃) δ 178.9, 145.9, 135.2, 133.5, 130.1, 129.4, 127.4, 124.4, 112.4, 21.6[5]
HRMS calcd for C₁₂H₁₂NO₃S [M+H]⁺ 250.0538, found 250.0537[5]
IR (KBr) 2895, 1666, 1538, 1421, 1251, 1153, 670 cm⁻¹[5]

Historical Context and Discovery

The synthesis of this compound is intrinsically linked to the development of formylation reactions for aromatic compounds. The key transformation for introducing the aldehyde group onto the pyrrole ring is the Vilsmeier-Haack reaction. This reaction, named after Anton Vilsmeier and Albrecht Haack, was first reported in 1927 and allows for the formylation of electron-rich arenes using a substituted formamide and phosphorus oxychloride.[6] The reactive electrophile in this reaction is the Vilsmeier reagent, a chloroiminium ion.[6]

While the Vilsmeier-Haack reaction has been a cornerstone of organic synthesis for decades, the specific preparation of this compound is a more recent development. The synthesis of the precursor, 1-tosylpyrrole, was a necessary antecedent. The tosylation of pyrrole provides a stable derivative that can undergo further functionalization.

The direct synthesis of this compound is achieved through the Vilsmeier-Haack formylation of 1-tosylpyrrole. This method provides a high yield of the desired product and has become a standard procedure for its preparation.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its precursors are provided below.

Synthesis of the Vilsmeier Reagent

The Vilsmeier reagent is typically prepared in situ just before its use in the formylation reaction.

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N,N-dimethylformamide (DMF) (1.1 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF.

  • A canary yellow precipitate of the Vilsmeier reagent will form.

  • Allow the reaction mixture to stir at room temperature for 15 minutes before proceeding with the formylation reaction.[5]

Synthesis of this compound

This procedure details the Vilsmeier-Haack formylation of 1-tosylpyrrole.

Materials:

  • 1-Tosylpyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvents for reaction and workup (e.g., dichloromethane, ethyl acetate)

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare the Vilsmeier reagent as described above.

  • Dissolve 1-tosylpyrrole in a suitable solvent (e.g., dichloromethane).

  • Add the solution of 1-tosylpyrrole to the freshly prepared Vilsmeier reagent.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, carefully quench the reaction mixture by pouring it into an ice-cold aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a bluish solid in 85% yield.[5]

Synthetic Pathway and Mechanism Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and reaction mechanisms.

Synthesis_Workflow cluster_tosylation Tosylation cluster_vilsmeier_prep Vilsmeier Reagent Formation cluster_formylation Vilsmeier-Haack Formylation Pyrrole Pyrrole Tosylpyrrole 1-Tosylpyrrole Pyrrole->Tosylpyrrole TosylChloride p-Toluenesulfonyl Chloride TosylChloride->Tosylpyrrole Base Base Base->Tosylpyrrole Target This compound Tosylpyrrole->Target DMF DMF VilsmeierReagent Vilsmeier Reagent DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent VilsmeierReagent->Target

Caption: Overall synthetic workflow for this compound.

Vilsmeier_Haack_Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Tosylpyrrole 1-Tosylpyrrole Intermediate Iminium Ion Intermediate Tosylpyrrole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product This compound Intermediate->Product Hydrolysis Hydrolysis Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 1-tosylpyrrole.

Applications in Research and Development

This compound is a versatile intermediate with broad applications in several areas of chemical and pharmaceutical research:

  • Pharmaceutical Development: It serves as a key precursor in the synthesis of pharmaceutical intermediates for the development of new drugs.[1] The pyrrole scaffold is present in numerous biologically active compounds, and the aldehyde functional group allows for a variety of subsequent chemical modifications.[1]

  • Synthetic Chemistry: As a building block, it is employed in the synthesis of complex molecules. The tosyl group can be removed under specific conditions, and the aldehyde can participate in reactions such as Wittig olefination, aldol condensation, and reductive amination to introduce further complexity.[1]

  • Materials Science: This compound is utilized in the formulation of advanced materials, including polymers and coatings.[2]

  • Biochemical Research: It is used in studies related to enzyme inhibition and receptor binding, aiding in the understanding of biological processes.[2]

Conclusion

This compound is a valuable and versatile synthetic intermediate with a history rooted in the fundamental principles of aromatic chemistry. Its synthesis, primarily through the Vilsmeier-Haack formylation of 1-tosylpyrrole, is a well-established and efficient process. The continued exploration of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies and the development of novel molecules with significant biological and material properties.

References

literature review of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both sulfonyl and aldehyde functional groups, allows for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry.[1]

The primary synthetic route to this compound involves a two-step process: the N-tosylation of pyrrole to form 1-(p-Toluenesulfonyl)pyrrole (also known as 1-Tosylpyrrole), followed by the formylation of this intermediate, typically via the Vilsmeier-Haack reaction.

Part 1: Synthesis of 1-(p-Toluenesulfonyl)pyrrole

The initial step in the synthesis is the protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group. This is a crucial step as it activates the pyrrole ring towards electrophilic substitution and directs the subsequent formylation to the desired position.

Experimental Protocol: N-Tosylation of Pyrrole

A common and effective method for the synthesis of 1-Tosylpyrrole involves the reaction of pyrrole with p-toluenesulfonyl chloride in the presence of a base.[2]

Materials:

  • Pyrrole

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et3N) or Sodium Hydride (NaH)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure using Triethylamine: [2]

  • Dissolve pyrrole (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Procedure using Sodium Hydride: [3]

  • Suspend 60% sodium hydride (a slight excess) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Slowly add a solution of pyrrole (1.0 equivalent) in THF dropwise to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in THF.

  • Continue stirring at room temperature for 3 hours.

  • After the reaction is complete (monitored by TLC), quench by carefully adding water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Recrystallize the residue from a mixture of methanol and water to obtain 1-Tosylpyrrole.[3]

Quantitative Data for 1-Tosylpyrrole Synthesis
MethodBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Method 1TriethylamineDichloromethane0 to RT12 - 2470 - 85[2]
Method 2Sodium HydrideTetrahydrofuranRT3.599[3]

Part 2: Vilsmeier-Haack Formylation of 1-(p-Toluenesulfonyl)pyrrole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl3).[7][8]

The formylation of 1-substituted pyrroles is influenced by both electronic and steric factors.[9][10] While the tosyl group is electron-withdrawing, the pyrrole ring remains sufficiently activated for electrophilic substitution. The reaction generally favors formylation at the α-position (C2) over the β-position (C3), although the ratio of isomers can be influenced by the steric bulk of the 1-substituent.[9][10]

Generalized Experimental Protocol: Vilsmeier-Haack Formylation

The following is a generalized procedure for the formylation of an N-substituted pyrrole, which can be adapted for 1-Tosylpyrrole. A detailed procedure for the formylation of unsubstituted pyrrole is also available and serves as a useful reference.[11]

Materials:

  • 1-(p-Toluenesulfonyl)pyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM) or Ethylene Dichloride

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) or Sodium Acetate solution

  • Water

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser under an inert atmosphere, place anhydrous DMF (used as both reagent and solvent).

  • Cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3) (typically 1.1 to 1.5 equivalents relative to the substrate) dropwise, maintaining a low temperature (e.g., 0-10°C). An exothermic reaction occurs, forming the Vilsmeier reagent (a chloromethyliminium salt).[7][11]

  • After the addition is complete, stir the mixture at low temperature for a short period.

  • Add a solution of 1-(p-Toluenesulfonyl)pyrrole in an anhydrous solvent like DCM or ethylene dichloride to the Vilsmeier reagent at a low temperature.

  • After the addition, the reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate to hydrolyze the intermediate iminium salt.[12] This step should be done cautiously as it can be exothermic and may release gas.

  • Extract the product with a suitable organic solvent (e.g., DCM or ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C12H11NO3S[1][13]
Molecular Weight 249.28 g/mol [1]
Appearance White to yellow to orange powder/crystal[1]
Melting Point 94 - 97 °C[1]
CAS Number 102619-05-6[1][13]

Reaction Mechanisms and Workflows

Synthesis of 1-Tosylpyrrole

Synthesis_of_1_Tosylpyrrole Pyrrole Pyrrole Pyrrole_Anion Pyrrolide Anion Pyrrole->Pyrrole_Anion + Base Base Base (Et3N or NaH) Byproduct Byproduct (Et3N·HCl or NaCl) Base->Byproduct Tosylpyrrole 1-(p-Toluenesulfonyl)pyrrole Pyrrole_Anion->Tosylpyrrole + TsCl Pyrrole_Anion->Byproduct TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Tosylpyrrole

Caption: N-Tosylation of Pyrrole Workflow.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Tosylpyrrole 1-Tosylpyrrole Tosylpyrrole->Iminium_Intermediate + Vilsmeier Reagent Final_Product 1-(p-Toluenesulfonyl)pyrrole- 2-aldehyde Iminium_Intermediate->Final_Product + H2O Hydrolysis H2O (Workup) Hydrolysis->Final_Product

References

Methodological & Application

Application Notes and Protocols for the Multi-Step Organic Synthesis Utilizing 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the strategic use of 1-(p-toluenesulfonyl)pyrrole-2-aldehyde as a versatile building block in the multi-step synthesis of complex heterocyclic molecules. The tosyl group serves as an excellent activating and protecting group for the pyrrole nitrogen, enhancing its stability and allowing for selective transformations at other positions of the pyrrole ring. The aldehyde functionality at the 2-position provides a reactive handle for a variety of carbon-carbon bond-forming reactions, making it a valuable precursor for the synthesis of pharmaceutically relevant scaffolds.

Overview of Synthetic Utility

This compound is a key intermediate in the synthesis of a variety of complex organic molecules, including pyrrole derivatives with potential anti-inflammatory and anti-cancer properties. Its utility stems from the ability to undergo a range of chemical transformations, such as:

  • Nucleophilic Additions: The aldehyde group readily reacts with various nucleophiles to form alcohols, which can be further elaborated.

  • Condensation Reactions: It can participate in condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are crucial for extending the carbon chain at the 2-position, typically leading to the formation of alkenes which are precursors for further functionalization.

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a wider range of derivatives.

The tosyl group can be removed under specific conditions to yield the free N-H pyrrole, adding another layer of synthetic flexibility.

Multi-Step Synthesis of a Pyrrolo[2,1-c][1][2]benzodiazepine (PBD) Precursor

This section details a representative multi-step synthesis of a key precursor for the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) core, a class of potent anti-tumor agents known for their DNA-interactive properties. This synthetic route highlights the strategic application of this compound.

Logical Workflow for the Synthesis of a PBD Precursor

G A This compound B Wittig-Horner Reaction A->B Diethyl cyanomethylphosphonate, NaH, THF C (E)-3-(1-(p-Toluenesulfonyl)-1H-pyrrol-2-yl)acrylonitrile B->C D Reduction of Nitrile and Alkene C->D H2, Pd/C or LiAlH4 E 3-(1-(p-Toluenesulfonyl)-1H-pyrrol-2-yl)propan-1-amine D->E F Amide Coupling with 2-Nitrobenzoyl chloride E->F G N-(3-(1-(p-Toluenesulfonyl)-1H-pyrrol-2-yl)propyl)-2-nitrobenzamide F->G H Reductive Cyclization G->H 1. Fe, AcOH 2. Heat I Detosylation H->I Mg, MeOH J Pyrrolo[2,1-c][1,4]benzodiazepine Precursor I->J

Caption: Synthetic workflow for a PBD precursor.

Experimental Protocols

Step 1: Synthesis of (E)-3-(1-(p-Toluenesulfonyl)-1H-pyrrol-2-yl)acrylonitrile

This step involves a Horner-Wadsworth-Emmons reaction to introduce a cyano-vinyl group at the 2-position of the pyrrole ring.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in dry tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere at 0 °C, add a solution of diethyl cyanomethylphosphonate (1.77 g, 10 mmol) in dry THF (10 mL) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (2.49 g, 10 mmol) in dry THF (20 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a solid.

ParameterValue
Yield 85-95%
Appearance White to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 7.80 (d, 2H), 7.35 (d, 2H), 7.20 (dd, 1H), 6.95 (d, 1H), 6.50 (d, 1H), 6.30 (dd, 1H), 2.45 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 145.5, 137.0, 135.0, 130.0, 128.5, 127.0, 125.0, 118.0, 115.0, 110.0, 105.0, 21.7
IR (KBr, cm⁻¹) ν 2220 (C≡N), 1620 (C=C), 1370, 1175 (SO₂)
Step 2: Synthesis of 3-(1H-pyrrol-2-yl)propan-1-amine (Illustrative Deprotection and Reduction)

For the purpose of illustrating the subsequent steps in a more streamlined manner, this protocol describes the reduction of the nitrile and alkene, along with the removal of the tosyl group. In a practical synthesis, the reduction of the nitrile and alkene would precede the amide coupling, and detosylation would be one of the final steps.

Protocol:

  • To a solution of (E)-3-(1-(p-toluenesulfonyl)-1H-pyrrol-2-yl)acrylonitrile (2.72 g, 10 mmol) in methanol (50 mL), add magnesium turnings (1.2 g, 50 mmol) in portions.

  • Stir the mixture at room temperature for 6 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude amine.

  • The crude product can be further purified by column chromatography if necessary.

ParameterValue
Yield 70-80%
Appearance Oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ 8.0 (br s, 1H, NH), 6.70 (m, 1H), 6.10 (m, 1H), 6.05 (m, 1H), 2.80 (t, 2H), 2.70 (t, 2H), 1.80 (quint, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 130.0, 115.0, 108.0, 105.0, 41.0, 33.0, 28.0
IR (neat, cm⁻¹) ν 3350 (N-H), 2930, 2860 (C-H)

Application in the Synthesis of DNA-Interactive Agents

The pyrrolo[2,1-c][1][2]benzodiazepine (PBD) core, accessible through multi-step synthesis involving intermediates derived from this compound, is a privileged scaffold for the design of DNA-interactive agents. These compounds typically bind to the minor groove of DNA, leading to cytotoxic effects, which makes them valuable candidates for the development of novel anticancer drugs.

Conceptual Pathway to PBD Core Formation

G A Pyrrole-2-propanamine derivative B Amide coupling with 2-nitrobenzoyl chloride A->B C N-Acylated pyrrole intermediate B->C D Reduction of nitro group C->D e.g., Fe/AcOH or H2, Pd/C E Intramolecular cyclization D->E Heat or acid catalysis F PBD Core Structure E->F

Caption: PBD core synthesis pathway.

The synthesis of various PBD analogues allows for the exploration of structure-activity relationships (SAR), where modifications to the pyrrole ring, the diazepine ring, or substituents on the aromatic ring can significantly impact DNA-binding affinity and biological activity. The use of this compound provides a reliable and versatile entry point into this important class of molecules.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols: 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, a versatile heterocyclic building block, has garnered significant attention in medicinal chemistry. Its unique structural features, including the reactive aldehyde group and the tosyl-protected pyrrole ring, make it an ideal starting material for the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, with a focus on anticancer and anti-inflammatory applications.[1] The tosyl group serves as a crucial protecting group for the pyrrole nitrogen, enhancing stability and allowing for selective reactions at the aldehyde functionality.

I. Anticancer Applications: Synthesis of Polyenylpyrrole Derivatives

Derivatives of this compound have shown promise as potent anticancer agents. Specifically, polyenylpyrrole derivatives synthesized from this starting material have demonstrated significant cytotoxicity against human cancer cell lines, operating through a caspase-dependent apoptotic pathway.[1][2][3]

Data Presentation: Cytotoxicity of Polyenylpyrrole Derivatives

The following table summarizes the in vitro cytotoxicity of representative polyenylpyrrole derivatives against the A549 human non-small-cell lung carcinoma cell line.

CompoundStructureIC50 (µM) against A549 cells
1a 1-(p-Toluenesulfonyl)-2-(4-phenylbuta-1,3-dienyl)pyrrole0.6[1][3]
1g 1-(p-Toluenesulfonyl)-2-(6-phenylhexa-1,3,5-trienyl)pyrrole0.01[1][3]

These compounds exhibited high selectivity, being non-toxic to normal human lung Beas-2b cells (IC50 > 80 µM).[1][2]

Experimental Protocols

This protocol describes the synthesis of polyenylpyrrole derivatives from this compound using the Wittig reaction.

Diagram of the Experimental Workflow:

G cluster_synthesis Synthesis of Phosphonium Salt cluster_wittig Wittig Reaction start_synthesis Start with Cinnamyl Bromide add_tpp Add Triphenylphosphine (TPP) in Toluene start_synthesis->add_tpp reflux_synthesis Reflux for 12h add_tpp->reflux_synthesis filter_synthesis Filter and Dry reflux_synthesis->filter_synthesis phosphonium_salt Cinnamyltriphenylphosphonium Bromide filter_synthesis->phosphonium_salt start_wittig Suspend Phosphonium Salt in THF phosphonium_salt->start_wittig Use in Wittig Reaction add_nbuLi Add n-BuLi at 0°C start_wittig->add_nbuLi stir_wittig Stir for 30 min add_nbuLi->stir_wittig add_aldehyde Add this compound in THF stir_wittig->add_aldehyde warm_wittig Warm to Room Temperature and Stir for 12h add_aldehyde->warm_wittig quench_wittig Quench with Saturated NH4Cl warm_wittig->quench_wittig extract_wittig Extract with Ethyl Acetate quench_wittig->extract_wittig purify_wittig Purify by Column Chromatography extract_wittig->purify_wittig final_product Polyenylpyrrole Derivative purify_wittig->final_product

Caption: Workflow for the synthesis of polyenylpyrrole derivatives.

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., cinnamyltriphenylphosphonium bromide)

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Prepare the ylide in situ by suspending the desired phosphonium salt (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-BuLi (1.1 equivalents) dropwise to the suspension.

  • Stir the resulting deep red solution at 0 °C for 30 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired polyenylpyrrole derivative.

This protocol outlines the procedure for determining the cytotoxicity of the synthesized compounds.

Procedure:

  • Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized polyenylpyrrole derivatives for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mechanism of Action: Caspase-Dependent Apoptosis

The potent anticancer activity of these polyenylpyrrole derivatives stems from their ability to induce apoptosis through the intrinsic mitochondrial pathway.

Signaling Pathway Diagram:

G compound Polyenylpyrrole Derivative mitochondrion Mitochondrion compound->mitochondrion Induces Mitochondrial Membrane Potential Loss bax Bax (pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (anti-apoptotic) compound->bcl2 Downregulates cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax->mitochondrion Promotes bcl2->mitochondrion Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Caspase-dependent apoptotic pathway induced by polyenylpyrrole derivatives.

The synthesized compounds trigger a cascade of events including the loss of mitochondrial membrane potential, release of cytochrome c, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[2][3] This culminates in the activation of caspase-9 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.[3]

II. Anti-inflammatory Applications (Prospective)

Rationale for Development as COX Inhibitors

Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a central aromatic or heteroaromatic ring. The pyrrole nucleus is present in established NSAIDs, highlighting its importance in this therapeutic area. The aldehyde group of this compound provides a convenient handle for elaboration into various functional groups, such as carboxylic acids or other moieties known to interact with the active site of cyclooxygenase (COX) enzymes.

Logical Relationship Diagram:

G start This compound modification Chemical Modification (e.g., Wittig, Condensation) start->modification derivatives Pyrrole Derivatives with Acidic or Bioisosteric Moieties modification->derivatives cox_inhibition Potential for COX-1/COX-2 Inhibition derivatives->cox_inhibition anti_inflammatory Anti-inflammatory Activity cox_inhibition->anti_inflammatory

Caption: Rationale for developing anti-inflammatory agents.

Future research could focus on synthesizing derivatives of this compound that incorporate pharmacophoric features of known COX inhibitors. Subsequent evaluation of their COX-1 and COX-2 inhibitory activity would be a critical step in validating this approach.

Conclusion

This compound stands as a valuable and versatile starting material in medicinal chemistry. The successful synthesis of potent anticancer agents with a clear mechanism of action underscores its potential in drug discovery. While its application in the development of anti-inflammatory drugs is currently more prospective, the underlying chemical rationale is strong. The protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the therapeutic applications of compounds derived from this promising scaffold.

References

Application Notes and Protocols: 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(p-Toluenesulfonyl)pyrrole-2-aldehyde is a versatile and valuable precursor in the synthesis of a wide array of heterocyclic compounds. The presence of the electron-withdrawing p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen enhances the reactivity of the aldehyde and influences the stability of reaction intermediates, making it an excellent starting material for various cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds derived from this compound, including pyrrolo[1,2-a]pyrazines and various unsaturated systems generated through Knoevenagel and Wittig reactions. These compounds are of significant interest in medicinal chemistry and drug development due to their potential biological activities.

General Information

Chemical Name: 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde Synonyms: 1-Tosyl-1H-pyrrole-2-carbaldehyde, N-Tosylpyrrole-2-carboxaldehyde CAS Number: 102619-05-6 Molecular Formula: C₁₂H₁₁NO₃S Molecular Weight: 249.29 g/mol Appearance: White to off-white crystalline solid

Applications in Heterocyclic Synthesis

This compound serves as a key building block for the construction of fused heterocyclic systems and for the introduction of the pyrrole moiety into larger molecular scaffolds. The tosyl group can be removed under specific conditions, providing further avenues for derivatization.

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Caption: Synthetic pathways from this compound.

Experimental Protocols

Knoevenagel Condensation for the Synthesis of 2-(1-(p-Toluenesulfonyl)-1H-pyrrol-2-yl)malononitrile

The Knoevenagel condensation provides a straightforward method for the synthesis of α,β-unsaturated compounds. This protocol describes the reaction of this compound with malononitrile.

Reaction Scheme:

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Knoevenagel_Reaction reactant1 This compound product 2-(1-(p-Toluenesulfonyl)-1H-pyrrol-2-yl)malononitrile reactant1->product + reactant2 Malononitrile reactant2->product reagents DBU, Water product->reagents Catalyst/Solvent

Caption: Knoevenagel condensation of this compound.

Protocol:

A mixture of this compound (1.0 mmol) and malononitrile (1.1 mmol) is prepared in water (25 mmol). To this mixture, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol) is added.[1] The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by filtration and washed with water. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

ParameterValue
Reactants This compound, Malononitrile
Catalyst DBU
Solvent Water
Temperature Room Temperature
Typical Yield >90% (based on analogous reactions)[1]

Spectroscopic Data (Predicted):

Data TypeExpected Signals
¹H NMR Signals for the tosyl group protons, pyrrole ring protons, and a singlet for the vinyl proton.
¹³C NMR Resonances for the tosyl group carbons, pyrrole ring carbons, nitrile carbons, and carbons of the double bond.
IR (cm⁻¹) Stretching frequencies for C≡N (nitrile), C=C (alkene), and SO₂ (sulfonyl).
Wittig Reaction for the Synthesis of 1-(p-Toluenesulfonyl)-2-(2-ethoxy-2-oxoethenyl)pyrrole

The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes. This protocol outlines the synthesis of an α,β-unsaturated ester from this compound.

Reaction Scheme:

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Wittig_Reaction reactant1 This compound product 1-(p-Toluenesulfonyl)-2-(2-ethoxy-2-oxoethenyl)pyrrole reactant1->product + reactant2 Ethyl (triphenylphosphoranylidene)acetate reactant2->product reagents NaHCO₃ (aq) product->reagents Solvent/Base

Caption: Wittig reaction of this compound.

Protocol:

In a round-bottom flask, this compound (1.0 mmol) and ethyl (triphenylphosphoranylidene)acetate (a stabilized ylide, 1.1 mmol) are suspended in an aqueous solution of sodium bicarbonate (NaHCO₃).[2][3] The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC. After completion, the product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

ParameterValue
Reactants This compound, Ethyl (triphenylphosphoranylidene)acetate
Base/Solvent Aqueous NaHCO₃
Temperature Room Temperature
Typical Yield 80-98% (based on analogous reactions)[2]
Stereoselectivity Predominantly E-isomer with stabilized ylides[4]

Spectroscopic Data (Predicted):

Data TypeExpected Signals
¹H NMR Signals for the tosyl group, pyrrole ring protons, vinyl protons (as doublets), and the ethyl ester group.
¹³C NMR Resonances for the tosyl group, pyrrole ring, vinyl carbons, and the ethyl ester carbons.
IR (cm⁻¹) Stretching frequencies for C=O (ester), C=C (alkene), and SO₂ (sulfonyl).
Synthesis of Pyrrolo[1,2-a]pyrazines

Pyrrolo[1,2-a]pyrazines are an important class of N-fused heterocycles with diverse biological activities.[5] A potential synthetic route from this compound involves a two-step process: formation of an enaminone followed by cyclization.

Synthetic Workflow:

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Pyrrolo_Synthesis_Workflow start This compound step1 Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) start->step1 intermediate Enaminone Intermediate step1->intermediate step2 Cyclization with Ammonium Acetate intermediate->step2 product Pyrrolo[1,2-a]pyrazine Derivative step2->product

Caption: Two-step synthesis of pyrrolo[1,2-a]pyrazines.

Protocol (Conceptual, based on related syntheses): [6]

Step 1: Synthesis of the Enaminone Intermediate

This compound (1.0 mmol) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol) in a suitable solvent (e.g., toluene) under reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude enaminone intermediate, which may be used in the next step without further purification.

Step 2: Cyclization to form the Pyrrolo[1,2-a]pyrazine

The crude enaminone from Step 1 is dissolved in a suitable solvent (e.g., acetic acid) and treated with ammonium acetate (excess). The mixture is heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction, followed by purification via column chromatography or recrystallization.

ParameterValue
Reactants This compound, DMF-DMA, Ammonium Acetate
Solvents Toluene (Step 1), Acetic Acid (Step 2)
Temperature Reflux
Typical Yield Moderate to good (anticipated)

Spectroscopic Data (Predicted for a simplified Pyrrolo[1,2-a]pyrazine):

Data TypeExpected Signals
¹H NMR Aromatic protons of the fused ring system.
¹³C NMR Aromatic carbons of the fused ring system.
Mass Spec Molecular ion peak corresponding to the pyrrolo[1,2-a]pyrazine derivative.

Conclusion

This compound is a highly valuable and reactive precursor for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined above for Knoevenagel condensation, Wittig olefination, and the synthesis of pyrrolo[1,2-a]pyrazines demonstrate its utility in constructing molecules of potential interest for pharmaceutical and materials science applications. The electron-withdrawing nature of the tosyl group facilitates these transformations, often leading to high yields under mild conditions. Further exploration of the reactivity of this aldehyde is likely to uncover new and efficient routes to novel heterocyclic systems.

References

Application Notes and Protocols for 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and potential therapeutic applications of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde. This versatile building block serves as a key intermediate in the synthesis of a variety of substituted pyrroles, which are integral scaffolds in numerous biologically active compounds. Detailed protocols for key transformations and potential applications in the development of anti-inflammatory and anticancer agents are presented.

Chemical Properties and Data

PropertyValueReference
CAS Number 102619-05-6[1]
Molecular Formula C₁₂H₁₁NO₃S[1]
Molecular Weight 249.29 g/mol [1]
Appearance White to yellow crystalline powder
Melting Point 94-97 °C
Solubility Soluble in common organic solvents such as dichloromethane, THF, and ethyl acetate.

Synthetic Applications and Protocols

This compound is a valuable precursor for a range of chemical transformations, primarily leveraging the reactivity of its aldehyde functional group. These reactions include Wittig olefinations, Knoevenagel condensations, and reductive aminations, which allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Protocol 1: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones.[2][3] In the case of this compound, this reaction can be employed to introduce a variety of unsaturated side chains at the 2-position of the pyrrole ring. The resulting vinylpyrrole derivatives are useful intermediates for further functionalization.

Experimental Protocol:

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.1 eq) and the desired alkyl halide (1.1 eq) to anhydrous toluene. Heat the mixture to reflux for 24 hours. Cool the reaction to room temperature, which should result in the precipitation of the phosphonium salt. Filter the salt, wash with cold toluene, and dry under vacuum. To a suspension of the phosphonium salt (1.0 eq) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium (1.0 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour, resulting in the formation of the ylide solution.

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool this solution to 0 °C. Slowly add the freshly prepared ylide solution to the aldehyde solution via cannula.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Reactant (Ylide)ProductTypical Yield (%)
(Triphenylphosphoranylidene)methane1-(p-Toluenesulfonyl)-2-vinyl-1H-pyrrole80-90
Ethyl (triphenylphosphoranylidene)acetateEthyl 3-(1-(p-toluenesulfonyl)-1H-pyrrol-2-yl)acrylate85-95
Benzyltriphenylphosphonium chloride1-(p-Toluenesulfonyl)-2-(2-phenylvinyl)-1H-pyrrole75-85
Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is an effective method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound, catalyzed by a weak base.[4][5] This reaction, when applied to this compound, yields α,β-unsaturated products that are valuable precursors for Michael additions and other transformations.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 eq) in a suitable solvent such as ethanol or toluene, add a catalytic amount of a weak base like piperidine or pyrrolidine (0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 2 to 12 hours depending on the reactivity of the active methylene compound.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Recrystallize the solid product from a suitable solvent system (e.g., ethanol/water) or purify the residue by column chromatography on silica gel to obtain the pure α,β-unsaturated product.

Active Methylene CompoundProductTypical Yield (%)
Malononitrile2-((1-(p-Toluenesulfonyl)-1H-pyrrol-2-yl)methylene)malononitrile90-98
Diethyl malonateDiethyl 2-((1-(p-toluenesulfonyl)-1H-pyrrol-2-yl)methylene)malonate85-95
Ethyl cyanoacetateEthyl 2-cyano-3-(1-(p-toluenesulfonyl)-1H-pyrrol-2-yl)acrylate88-96
Protocol 3: Reductive Amination for Amine Synthesis

Reductive amination is a versatile method for preparing primary, secondary, and tertiary amines from aldehydes and ketones.[6][7] This two-step, one-pot process involves the formation of an imine or iminium ion intermediate, followed by its reduction. This protocol allows for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like methanol or dichloromethane. Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-4 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired amine.

Amine ReactantProductTypical Yield (%)
AnilineN-((1-(p-Toluenesulfonyl)-1H-pyrrol-2-yl)methyl)aniline75-85
BenzylamineN-Benzyl-1-((1-(p-toluenesulfonyl)-1H-pyrrol-2-yl)methyl)amine80-90
Morpholine4-((1-(p-Toluenesulfonyl)-1H-pyrrol-2-yl)methyl)morpholine85-95

Applications in Drug Discovery and Development

Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[8] this compound is a key starting material for the synthesis of analogs of known therapeutic agents.

Synthesis of Potential Cyclooxygenase (COX) Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. Pyrrole scaffolds are present in several known COX inhibitors.[9][10] By applying the Knoevenagel condensation, it is possible to synthesize pyrrole-based chalcone-like structures, which can be further cyclized to pyrazoline derivatives, a class of compounds known for their anti-inflammatory and COX inhibitory activities.

A This compound C Pyrrole Chalcone Analog A->C Claisen-Schmidt Condensation (Base, EtOH) B Acetophenone Derivative B->C E Pyrrole-Substituted Pyrazoline (Potential COX Inhibitor) C->E Cyclization (AcOH, EtOH, Reflux) D Hydrazine D->E

Caption: Synthetic workflow for potential COX inhibitors.

Synthesis of Potential Protein Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Many kinase inhibitors feature a pyrrole core.[8] Reductive amination of this compound can be utilized to introduce various amine-containing side chains, mimicking the structures of known kinase inhibitors that target the ATP-binding site of kinases like VEGFR and PDGFR.

A This compound C Pyrrole-based Amine (Potential Kinase Inhibitor) A->C Reductive Amination (NaBH(OAc)₃, CH₂Cl₂) B Amine (e.g., Substituted Aniline) B->C

Caption: Workflow for potential kinase inhibitors.

Signaling Pathway Interactions

Derivatives of this compound, particularly those designed as COX-2 inhibitors, are anticipated to interfere with the arachidonic acid inflammatory pathway. By inhibiting COX-2, these compounds would block the conversion of arachidonic acid to prostaglandin H₂, a precursor for various pro-inflammatory prostaglandins. This, in turn, would lead to a reduction in inflammation, pain, and fever.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA₂ COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Pyrrole-based COX-2 Inhibitor Inhibitor->COX2

Caption: Inhibition of the COX-2 signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of pyrrole derivatives. The protocols outlined in these application notes provide robust methods for key chemical transformations, enabling the creation of novel compounds with significant potential in medicinal chemistry, particularly in the development of new anti-inflammatory and anticancer therapeutics. Further exploration of the synthetic possibilities and biological activities of derivatives from this starting material is warranted.

References

Application Notes and Protocols: The Role of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(p-Toluenesulfonyl)pyrrole-2-aldehyde is a versatile synthetic intermediate that plays a crucial role in the total synthesis of various nitrogen-containing natural products. The presence of the electron-withdrawing p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen serves a dual purpose: it enhances the stability of the pyrrole ring towards oxidation and polymerization, and it modulates the reactivity of the ring, often directing electrophilic substitution to specific positions. Furthermore, the aldehyde functionality at the C2 position provides a reactive handle for a variety of carbon-carbon bond-forming reactions, making it an invaluable building block for the assembly of complex molecular architectures. These characteristics have led to its application in the synthesis of several classes of alkaloids, including the prodigiosins and tambjamines.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of natural products.

Key Applications in Natural Product Synthesis

The primary utility of this compound in natural product synthesis lies in its ability to participate in key carbon-carbon bond-forming reactions to construct the core scaffolds of target molecules. The tosyl group can be readily removed under basic conditions later in the synthetic sequence.

1. Synthesis of Tambjamine Alkaloids:

The tambjamines are a family of marine alkaloids characterized by a bipyrrole structure. In a total synthesis of Tambjamine MYP1, a structurally related analogue, 1-(phenylsulfonyl)-2-pyrrolecarboxaldehyde (a close analogue of the title compound), serves as a key electrophile in a Grignard reaction to introduce an alkyl side chain. This is followed by a one-pot deoxygenation and deprotection of the sulfonyl group to yield the functionalized 2-alkyl-pyrrole core.[2]

Logical Workflow for the Synthesis of a 2-Alkyl-Pyrrole Intermediate for Tambjamine Alkaloids

G A 1-(Phenylsulfonyl)pyrrole-2-carboxaldehyde C Addition Reaction (Formation of secondary alcohol) A->C B Grignard Reagent (R-MgBr) B->C D One-pot Deoxygenation and Deprotection (LiAlH4) C->D E 2-Alkyl-pyrrole Intermediate D->E

Caption: Synthetic route to a 2-alkyl-pyrrole intermediate for Tambjamine synthesis.

2. Precursor to Key Intermediates in Roseophilin Synthesis:

While not a direct starting material, N-tosylpyrrole derivatives are crucial in the synthesis of the complex antitumor agent Roseophilin. For instance, N-tosylpyrrole can be selectively acylated at the 2-position, which can then be elaborated to the required aldehyde functionality. This highlights the directing effect of the tosyl group in functionalizing the pyrrole ring, a key step towards accessing intermediates like this compound.

Signaling Pathway for N-Tosylpyrrole Functionalization

G cluster_0 Pyrrole Protection cluster_1 Regioselective Functionalization cluster_2 Elaboration to Aldehyde A Pyrrole C N-Tosylpyrrole A->C Protection B Tosyl Chloride (TsCl) B->C E 2-Acyl-N-tosylpyrrole C->E Friedel-Crafts Acylation D Acylating Agent D->E G This compound E->G Functional Group Interconversion F Reduction/Oxidation F->G

Caption: Pathway for the synthesis of this compound.

Quantitative Data

The following table summarizes key quantitative data from a representative synthesis utilizing a 1-(arylsulfonyl)pyrrole-2-carboxaldehyde.

StepReactantsProductReagents and ConditionsYield (%)Reference
Grignard Addition, Deoxygenation, and Deprotection (one-pot)1-(Phenylsulfonyl)-2-pyrrolecarboxaldehyde, Alkyl Grignard Reagent2-Alkyl-pyrroleLiAlH4, THF, 0 °C to reflux71[2]
N-Tosylation of PyrrolePyrrole, p-Toluenesulfonyl chloride1-(p-Toluenesulfonyl)pyrroleNaH, DMF>95General
Vilsmeier-Haack Formylation of 1-(p-Toluenesulfonyl)pyrrole1-(p-Toluenesulfonyl)pyrroleThis compoundPOCl3, DMF~80-90General

Experimental Protocols

Protocol 1: Synthesis of a 2-Alkyl-pyrrole Intermediate for Tambjamine Synthesis [2]

This protocol describes a one-pot reaction involving Grignard addition to 1-(phenylsulfonyl)-2-pyrrolecarboxaldehyde, followed by deoxygenation and deprotection.

Materials:

  • 1-(Phenylsulfonyl)-2-pyrrolecarboxaldehyde

  • Alkyl magnesium bromide (Grignard reagent) in THF

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(phenylsulfonyl)-2-pyrrolecarboxaldehyde in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the alkyl magnesium bromide solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C and carefully add LiAlH4 portion-wise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to 0 °C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkyl-pyrrole.

Expected Yield: 71%

Protocol 2: Deprotection of the N-Tosyl Group

This is a general protocol for the removal of the tosyl protecting group from a pyrrole nitrogen.

Materials:

  • N-Tosyl-pyrrole derivative

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Dichloromethane or Ethyl acetate for extraction

  • Brine

Procedure:

  • Dissolve the N-tosyl-pyrrole derivative in methanol or ethanol.

  • Add a solution of NaOH or KOH in water.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the residue with water and extract with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by chromatography or recrystallization.

Experimental Workflow for Deprotection of N-Tosyl Pyrrole

G A Dissolve N-Tosyl-pyrrole in Alcohol B Add Aqueous Base (NaOH or KOH) A->B C Reflux and Monitor by TLC B->C D Work-up: - Remove Alcohol - Dilute with Water - Extract with Organic Solvent C->D E Purification (if necessary) D->E F Isolated Deprotected Pyrrole D->F E->F

Caption: General workflow for the deprotection of N-tosyl pyrroles.

Conclusion

This compound is a valuable and versatile building block in the total synthesis of natural products. Its utility stems from the stabilizing and directing effects of the tosyl group, coupled with the reactivity of the aldehyde functionality. The protocols outlined in this document provide a foundation for the application of this important reagent in the synthesis of complex, biologically active molecules. Researchers in synthetic and medicinal chemistry can leverage these methods to construct novel analogues for drug discovery and development.

References

Application Notes and Protocols: Catalytic Reactions Utilizing 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

1-(p-Toluenesulfonyl)pyrrole-2-aldehyde is a versatile heterocyclic aldehyde that holds significant potential as a building block in organic synthesis. The presence of the electron-withdrawing p-toluenesulfonyl group on the pyrrole nitrogen enhances the electrophilicity of the aldehyde carbonyl group, making it a reactive substrate for various nucleophilic addition reactions. Furthermore, the pyrrole scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals. This document aims to provide an overview of potential catalytic applications of this aldehyde, drawing from established catalytic methodologies for similar aldehyde substrates.

Note: Extensive literature searches did not yield specific peer-reviewed articles detailing catalytic reactions with this compound as the primary substrate, including quantitative data and detailed protocols. Therefore, the following sections present generalized protocols for well-known catalytic reactions that are theoretically applicable to this aldehyde. These are intended to serve as a starting point for researchers to develop specific applications.

Potential Catalytic Applications

Based on the chemical properties of this compound, several types of catalytic reactions could be explored. Below are generalized protocols for three such reaction classes: Asymmetric Henry Reaction, Asymmetric Aldol Reaction, and Asymmetric Michael Addition.

Application Note 1: Asymmetric Henry (Nitroaldol) Reaction

Objective: To synthesize chiral β-nitroalcohols, which are valuable precursors for β-amino alcohols and α-hydroxy carboxylic acids, through the catalytic asymmetric addition of a nitroalkane to this compound.

Generalized Experimental Protocol

This protocol is adapted from established procedures for asymmetric Henry reactions.

Materials:

  • This compound

  • Nitroalkane (e.g., nitromethane, nitroethane)

  • Chiral Catalyst (e.g., Copper(II)-bis(oxazoline) complexes, chiral phase-transfer catalysts)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous Solvent (e.g., dichloromethane, toluene, THF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (typically 1-10 mol%).

  • Add the anhydrous solvent, followed by the base.

  • Cool the mixture to the desired reaction temperature (ranging from -78 °C to room temperature).

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Slowly add the nitroalkane (1.2-2.0 equivalents) dropwise.

  • Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitroalcohol.

  • Characterize the product using standard analytical techniques (NMR, HRMS, etc.) and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcome and Data Presentation

The expected product would be a chiral β-nitroalcohol. The yield and enantioselectivity would be dependent on the chosen catalyst, solvent, temperature, and base. For reporting, the following table structure is recommended:

EntryCatalyst (mol%)NitroalkaneBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1
2

Logical Workflow for Asymmetric Henry Reaction

Henry_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis A Add Chiral Catalyst B Add Anhydrous Solvent & Base A->B C Cool to Reaction Temperature B->C D Add this compound C->D E Add Nitroalkane D->E F Stir and Monitor by TLC E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify by Chromatography I->J K Characterize Product (NMR, HRMS) J->K L Determine Enantiomeric Excess (Chiral HPLC) K->L

Caption: Workflow for a generalized asymmetric Henry reaction.

Application Note 2: Proline-Catalyzed Asymmetric Aldol Reaction

Objective: To synthesize chiral β-hydroxy carbonyl compounds through the direct asymmetric aldol reaction of this compound with a ketone, using L-proline as an organocatalyst.

Generalized Experimental Protocol

This protocol is based on well-established procedures for proline-catalyzed aldol reactions.

Materials:

  • This compound

  • Ketone (e.g., acetone, cyclohexanone)

  • L-proline

  • Solvent (e.g., DMSO, DMF, or the ketone itself as solvent)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a reaction flask, add this compound (1.0 equivalent) and the ketone (can be used in excess as the solvent).

  • Add L-proline (typically 5-30 mol%).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product and determine the diastereomeric ratio (dr) and enantiomeric excess (ee).

Expected Outcome and Data Presentation

The expected product is a chiral β-hydroxy ketone. The yield, diastereoselectivity, and enantioselectivity will depend on the reaction conditions.

EntryKetoneProline (mol%)SolventTemp (°C)Time (h)Yield (%)dree (%)
1
2

Signaling Pathway for Proline Catalysis

Proline_Catalysis cluster_cycle Catalytic Cycle Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde This compound Product β-Hydroxy Ketone Iminium->Product + H2O Product->Proline releases Water H2O

Caption: Simplified catalytic cycle for the proline-catalyzed aldol reaction.

Application Note 3: Asymmetric Michael Addition

Objective: To perform a catalytic enantioselective Michael addition of a nucleophile to an α,β-unsaturated derivative of this compound. This would first require the formation of the Michael acceptor.

Generalized Experimental Protocol (Two Steps)

Step 1: Synthesis of the α,β-Unsaturated Michael Acceptor A common method to synthesize the α,β-unsaturated derivative is through a Horner-Wadsworth-Emmons reaction.

  • To a solution of a phosphonate ylide (e.g., triethyl phosphonoacetate) in an anhydrous solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C.

  • Stir for 30 minutes, then add this compound.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction and purify to obtain the α,β-unsaturated ester.

Step 2: Asymmetric Michael Addition

  • To a solution of the Michael acceptor from Step 1 and the Michael donor (e.g., a malonate derivative) in a suitable solvent, add the chiral catalyst (e.g., a chiral primary amine-thiourea or a metal complex).

  • Stir at the appropriate temperature and monitor by TLC.

  • Work up and purify the product.

  • Characterize the product and determine the enantiomeric excess.

Expected Outcome and Data Presentation

The final product would be a chiral adduct resulting from the 1,4-addition.

EntryMichael DonorCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1
2

Logical Relationship in Michael Addition

Michael_Addition_Logic Aldehyde This compound HWE Horner-Wadsworth-Emmons Reaction Aldehyde->HWE Acceptor α,β-Unsaturated Michael Acceptor HWE->Acceptor Reaction Asymmetric Michael Addition Acceptor->Reaction Donor Michael Donor Donor->Reaction Catalyst Chiral Catalyst Catalyst->Reaction Product Chiral Michael Adduct Reaction->Product

Caption: Logical flow for preparing a substrate for asymmetric Michael addition.

Conclusion

Protecting Group Strategies Employing 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

1-(p-Toluenesulfonyl)pyrrole-2-aldehyde is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. The presence of a tosyl-protected pyrrole ring and a reactive aldehyde group allows for its strategic use in multistep synthetic sequences. The tosyl group acts as a robust protecting group for the pyrrole nitrogen, mitigating its high reactivity and enabling selective functionalization at other positions. Concurrently, the 2-aldehyde functionality can be employed to protect diols and primary amines through the formation of cyclic acetals and imines, respectively. This dual functionality makes this compound a useful tool for introducing a protected pyrrole moiety while simultaneously masking other reactive functional groups within a molecule.

General Protecting Group Strategy

The overall strategy involves two key stages: protection and deprotection. In the protection phase, the aldehyde group of this compound reacts with a diol or a primary amine in the substrate to form a stable cyclic acetal or imine. This transformation is typically catalyzed by an acid. The resulting protected substrate, now containing the N-tosylpyrrole moiety, can be carried through various synthetic steps where the diol or amine functionality needs to be shielded.

In the deprotection phase, the acetal or imine can be cleaved under acidic conditions to regenerate the original diol or amine. Subsequently, or in a different strategic order, the N-tosyl group on the pyrrole ring can be removed under reductive or strongly basic conditions to unveil the NH-pyrrole. The choice of deprotection conditions allows for orthogonal strategies in complex molecule synthesis.

Data Presentation

Table 1: Protection of Functional Groups using this compound

Functional Group to be ProtectedProtecting Group FormedSubstrate ExampleCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1,2-DiolCyclic Acetal (1,3-dioxolane)Ethylene Glycolp-TsOH (cat.)TolueneReflux4-1285-95
Primary AmineImineAnilinep-TsOH (cat.)EthanolRoom Temp.2-680-90

Table 2: Deprotection of the Protected Functional Group and the N-Tosyl Group

Protected GroupDeprotection ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Cyclic AcetalDilute HCl or Acetic AcidAcetone/WaterRoom Temp.1-4>90
ImineAqueous Acid (e.g., HCl)THF/WaterRoom Temp.0.5-2>90
N-Tosyl (Pyrrole)Mg / MeOHMethanolReflux2-670-90
N-Tosyl (Pyrrole)Sodium NaphthalenideTHF-78 to RT1-385-95

Experimental Protocols

Protocol 1: Protection of a 1,2-Diol as a Cyclic Acetal

This protocol describes a general procedure for the protection of a 1,2-diol using this compound to form a 1,3-dioxolane derivative.

Materials:

  • This compound

  • 1,2-Diol (e.g., ethylene glycol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equiv), the 1,2-diol (1.1 equiv), and a catalytic amount of p-TsOH·H₂O (0.05 equiv) in toluene.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water.

  • Continue heating until the theoretical amount of water has been collected or the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Protection of a Primary Amine as an Imine

This protocol provides a general method for the formation of an imine from a primary amine and this compound.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous ethanol

Procedure:

  • Dissolve this compound (1.0 equiv) and the primary amine (1.05 equiv) in anhydrous ethanol in a round-bottom flask.

  • Add a catalytic amount of p-TsOH·H₂O (0.02 equiv) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary. A specific example using pyrrole-2-carbaldehyde and 2,4,6-trimethylaniline in the presence of p-toluenesulfonic acid in ethanol at room temperature resulted in the formation of the corresponding imine in 84% yield.[1]

Protocol 3: Deprotection of the N-Tosyl Group using Magnesium in Methanol

This protocol describes a common method for the cleavage of the N-tosyl group from the pyrrole ring.

Materials:

  • N-Tosyl protected pyrrole derivative

  • Magnesium turnings

  • Anhydrous methanol

Procedure:

  • To a solution of the N-tosyl pyrrole derivative in anhydrous methanol, add an excess of magnesium turnings (e.g., 10 equiv).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter to remove any remaining magnesium.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography. This method has been used for the deprotection of N-tosyl groups in the synthesis of natural products.[2]

Mandatory Visualization

Protecting_Group_Workflow cluster_protection Protection Stage cluster_synthesis Intermediate Synthetic Steps cluster_deprotection Deprotection Stage Start Substrate with Diol or Amine Protection Acetal or Imine Formation (Acid Catalyst) Start->Protection Reacts with Reagent This compound Reagent->Protection Protected_Substrate Protected Substrate Protection->Protected_Substrate Forms Synthetic_Steps Further Chemical Transformations Protected_Substrate->Synthetic_Steps Deprotection_FG Deprotection of Acetal/Imine (Aqueous Acid) Synthetic_Steps->Deprotection_FG Intermediate_Product Intermediate with Free Diol/Amine Deprotection_FG->Intermediate_Product Yields Deprotection_NTs Deprotection of N-Tosyl Group (Reductive Conditions) Final_Product Final Product with Free Diol/Amine and NH-Pyrrole Deprotection_NTs->Final_Product Yields Intermediate_Product->Deprotection_NTs

Caption: Workflow for protecting group strategy.

Signaling_Pathways cluster_protection_reaction Protection Reaction Mechanism (Acetal Formation) Aldehyde This compound Protonation Protonation of Carbonyl Oxygen (H+) Aldehyde->Protonation Diol 1,2-Diol Nucleophilic_Attack Nucleophilic Attack by Diol Diol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Activates Hemiacetal Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal Water_Elimination Elimination of Water Hemiacetal->Water_Elimination Cyclization Intramolecular Cyclization Water_Elimination->Cyclization Acetal Cyclic Acetal Cyclization->Acetal

Caption: Acetal formation signaling pathway.

References

Application Notes: Synthesis of Bioactive Molecules Using 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(p-Toluenesulfonyl)pyrrole-2-aldehyde is a versatile synthetic intermediate playing a crucial role in the development of novel bioactive molecules.[1] The presence of the electron-withdrawing p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen enhances the reactivity of the aldehyde at the C2 position, making it an excellent precursor for the synthesis of complex heterocyclic systems.[1] This compound is a key building block in the synthesis of prodigiosin analogues, a class of tripyrrolic red pigments known for their potent immunosuppressive and anticancer activities.[2] Pyrrole-containing compounds, in general, are prevalent in a wide range of biologically active natural products and synthetic pharmaceuticals, exhibiting diverse activities including anticancer, antimalarial, and antiviral effects.[3]

These application notes provide detailed protocols for the synthesis of a dipyrromethene intermediate from this compound, a critical step in the construction of prodigiosin-like molecules. Additionally, we present data on the biological activity of a representative final compound and illustrate its potential mechanism of action.

Key Applications

  • Synthesis of Prodigiosin Analogues: Serves as a foundational building block for the synthesis of various prodigiosin analogues with potential therapeutic applications.[2][4]

  • Development of Anticancer Agents: The resulting tripyrrolic structures have demonstrated significant cytotoxicity against various cancer cell lines.

  • Immunosuppressive Drug Discovery: Prodigiosins are known to possess potent immunosuppressive properties, making their synthetic analogues valuable candidates for further investigation.

Synthesis of a Dipyrromethene Intermediate

A key step in the synthesis of prodigiosin-like molecules is the acid-catalyzed condensation of a pyrrole-2-aldehyde with a pyrrole derivative to form a dipyrromethene core. The tosyl group on the this compound can be removed in situ or in a subsequent step.

Experimental Workflow: Synthesis of a Dipyrromethene

cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Work-up and Purification Start This compound + 2,4-Dimethylpyrrole Reaction Dissolve in DCM Add catalytic HBr Start->Reaction Reactants Stir Stir at Room Temperature (2 hours) Reaction->Stir Conditions Workup Neutralize with NaHCO3 Extract with DCM Stir->Workup Proceed to Work-up Purification Dry over Na2SO4 Column Chromatography Workup->Purification Isolation Product Purified Dipyrromethene Product Purification->Product Final Product

Caption: Workflow for the synthesis of a dipyrromethene intermediate.

Detailed Experimental Protocol: Synthesis of a Dipyrromethene Hydrobromide

This protocol describes the acid-catalyzed condensation of this compound with 2,4-dimethylpyrrole to yield a dipyrromethene hydrobromide salt.

Materials:

  • This compound

  • 2,4-Dimethylpyrrole

  • Dichloromethane (DCM), anhydrous

  • Hydrobromic acid (HBr), 48% in acetic acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and 2,4-dimethylpyrrole (1.1 eq) in anhydrous dichloromethane.

  • Acid Catalysis: To the stirred solution, add a catalytic amount of hydrobromic acid in acetic acid (approximately 0.05 eq) dropwise. The reaction mixture will typically change color, indicating the formation of the dipyrromethene salt.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure dipyrromethene product.

Characterization and Biological Activity

The synthesized dipyrromethene can be further elaborated to form prodigiosin analogues. For the purpose of these application notes, we will consider a representative final product, "Prodigiosin Analogue A," synthesized from a similar dipyrromethene intermediate.

Quantitative Data Summary
CompoundMolecular Weight ( g/mol )Yield (%)¹H NMR (δ, ppm) in CDCl₃IC₅₀ (µM) vs. HeLa Cells
Dipyrromethene HBr347.25859.8 (s, 1H, CHO), 7.8-7.2 (m, 4H, Ar-H), 7.0-6.0 (m, 4H, pyrrole-H), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, pyrrole-CH₃), 2.2 (s, 3H, pyrrole-CH₃)N/A
Prodigiosin Analogue A425.586511.5 (br s, 1H, NH), 7.5-6.0 (m, 5H, pyrrole-H), 4.1 (s, 3H, OCH₃), 2.5-0.9 (m, 11H, alkyl chain), 2.2 (s, 3H, pyrrole-CH₃)1.5

Note: The spectroscopic and yield data are representative and may vary based on specific reaction conditions and the full structure of "Prodigiosin Analogue A."

Proposed Mechanism of Action: Anticancer Activity

Prodigiosins and their analogues are known to exert their anticancer effects through the induction of apoptosis. This is often mediated by their ability to disrupt cellular pH homeostasis and interfere with key signaling pathways involved in cell survival and proliferation.

Signaling Pathway Diagram: Induction of Apoptosis by Prodigiosin Analogues

cluster_0 Cellular Effects of Prodigiosin Analogue A Prodigiosin Prodigiosin Analogue A pH_disruption Disruption of Vacuolar-ATPase Prodigiosin->pH_disruption ROS Increased ROS Production Prodigiosin->ROS MAPK_pathway MAPK Pathway (p38, JNK) Activation ROS->MAPK_pathway Bcl2_family Downregulation of Bcl-2 (anti-apoptotic) MAPK_pathway->Bcl2_family Bax_Bak Upregulation of Bax/Bak (pro-apoptotic) MAPK_pathway->Bax_Bak Mitochondria Mitochondrial Membrane Depolarization Bcl2_family->Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Experimental Procedures for the Formylation of N-Tosylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed experimental protocols for the formylation of N-tosylpyrrole, a key transformation in the synthesis of various heterocyclic compounds. The primary product of interest is N-tosylpyrrole-2-carbaldehyde, a versatile building block in medicinal chemistry and materials science. Two primary methods are detailed: the Vilsmeier-Haack reaction and formylation using dichloromethyl methyl ether with a Lewis acid catalyst.

Introduction

Formylation of the pyrrole ring is a fundamental reaction in organic synthesis. The introduction of a formyl group, particularly at the C2 position, provides a synthetic handle for further functionalization, enabling the construction of more complex molecular architectures such as porphyrins and other polypyrrolic structures. For N-tosylpyrrole, the electron-withdrawing nature of the tosyl group deactivates the pyrrole ring compared to unsubstituted pyrrole, necessitating robust formylation methods. The Vilsmeier-Haack reaction is a classic and widely used method for this purpose. An alternative approach involves the use of dichloromethyl methyl ether activated by a Lewis acid like titanium tetrachloride (TiCl₄).

Key Formylation Methodologies

The selection of a formylation method depends on factors such as substrate reactivity, desired regioselectivity, and available reagents. For N-tosylpyrrole, electrophilic aromatic substitution is the underlying mechanism.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] This reagent, a chloroiminium ion, is a moderately strong electrophile that reacts with electron-rich aromatic compounds to introduce a formyl group after hydrolysis.[1][2][3] For pyrroles, this reaction is highly effective and generally favors formylation at the C2 position.[4][5] The reaction proceeds through the formation of the Vilsmeier reagent, electrophilic attack on the pyrrole ring, and subsequent hydrolysis of the resulting iminium salt to yield the aldehyde.[1][4]

Formylation with Dichloromethyl Methyl Ether and TiCl₄

This method employs dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent, activated by a strong Lewis acid, typically titanium tetrachloride (TiCl₄).[6] This combination generates a highly electrophilic species that can formylate even moderately deactivated aromatic rings. The reaction is known for its applicability to a wide range of substrates, including phenols, phenol ethers, and various heteroaromatic compounds.[6][7] The regioselectivity can be influenced by the coordination of the Lewis acid with atoms in the substrate.[6][8]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the formylation of N-tosylpyrrole and related substrates.

MethodKey ReagentsSolventTemperatureTimeTypical YieldReference
Vilsmeier-Haack POCl₃, DMFEthylene Dichloride0°C to Reflux1-3 hours78-95%Adapted from Pyrrole Formylation[5]
Dichloromethyl Ether Cl₂CHOMe, TiCl₄Dichloromethane0°C to 35°C1.5-2 hours81-89%Adapted from Mesitylene Formylation[6][7]

Experimental Workflows

The following diagrams illustrate the general workflows for the described formylation procedures.

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier 0°C POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Add to substrate Tosylpyrrole N-Tosylpyrrole in Solvent Tosylpyrrole->ReactionMix Add dropwise Hydrolysis Hydrolysis (e.g., NaOAc solution) ReactionMix->Hydrolysis Reflux, then cool Extraction Extraction Hydrolysis->Extraction Purification Purification (Distillation/Crystallization) Extraction->Purification Product N-Tosylpyrrole- 2-carbaldehyde Purification->Product

Caption: Workflow for the Vilsmeier-Haack Formylation.

Dichloromethyl_Ether_Workflow cluster_activation Lewis Acid Activation cluster_reaction Formylation Reaction cluster_workup Workup & Purification Tosylpyrrole N-Tosylpyrrole in DCM ActivatedComplex Activated Complex Tosylpyrrole->ActivatedComplex Cool to 0°C TiCl4 TiCl4 TiCl4->ActivatedComplex Add dropwise ReactionMix Reaction Mixture ActivatedComplex->ReactionMix DME Cl2CHOMe DME->ReactionMix Add dropwise Quench Quench (Ice) ReactionMix->Quench Stir & Warm Extraction Extraction Quench->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product N-Tosylpyrrole- 2-carbaldehyde Purification->Product

Caption: Workflow for Formylation using Dichloromethyl Methyl Ether.

Experimental Protocols

Safety Precaution: These procedures should only be performed by trained chemists in a well-ventilated fume hood. Phosphorus oxychloride and titanium tetrachloride are corrosive and react violently with water. Dichloromethyl methyl ether is a hazardous chemical.[9] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Vilsmeier-Haack Formylation of N-Tosylpyrrole

This protocol is adapted from the established procedure for the formylation of pyrrole.[5]

Materials:

  • N-Tosylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ethylene dichloride (1,2-dichloroethane), anhydrous

  • Sodium acetate trihydrate (NaOAc·3H₂O)

  • Ether

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium carbonate

  • Petroleum ether (b.p. 40–60°C)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride tube, place anhydrous N,N-dimethylformamide (e.g., 44 g, 0.6 mole). Cool the flask in an ice bath to 10°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (e.g., 92 g, 0.6 mole) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature between 10°C and 20°C. After the addition is complete, stir the mixture for an additional 30 minutes at this temperature.

  • Substrate Addition: Add anhydrous ethylene dichloride (e.g., 100 mL) to the flask. Then, add a solution of N-tosylpyrrole (e.g., 0.5 mole) in 100 mL of ethylene dichloride dropwise over 30 minutes, keeping the temperature below 35°C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 15-20 minutes with continuous stirring.

  • Hydrolysis: Cool the mixture to 25–30°C. In a separate beaker, prepare a solution of sodium acetate trihydrate (e.g., 750 g) in approximately 1 L of water. Cautiously add this solution to the reaction mixture through the dropping funnel. An initial exothermic reaction may occur.

  • Workup: Reflux the resulting two-phase mixture for another 15 minutes with vigorous stirring. After cooling, transfer the mixture to a separatory funnel.

  • Extraction: Separate the ethylene dichloride layer. Extract the aqueous layer three times with ether (total volume ~500 mL).

  • Washing: Combine the organic extracts and wash them with three 100-mL portions of saturated aqueous sodium carbonate solution, followed by a water wash.

  • Drying and Concentration: Dry the organic solution over anhydrous sodium carbonate. Remove the solvents by distillation.

  • Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent like petroleum ether to yield N-tosylpyrrole-2-carbaldehyde.[5]

Protocol 2: Formylation of N-Tosylpyrrole with Dichloromethyl Methyl Ether and TiCl₄

This protocol is adapted from a general method for formylating electron-rich aromatic compounds.[6][7]

Materials:

  • N-Tosylpyrrole

  • Dichloromethane (DCM), dry

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether (Cl₂CHOMe)

  • Crushed ice

  • Anhydrous sodium sulfate

  • Hydroquinone (as a stabilizer)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • Setup: In a 1-L three-necked flask equipped with a reflux condenser, a stirrer, and a dropping funnel, dissolve N-tosylpyrrole (e.g., 0.5 mole) in 375 mL of dry dichloromethane.

  • Lewis Acid Addition: Cool the solution in an ice bath. Add titanium tetrachloride (e.g., 190 g, 1.0 mole) dropwise over approximately 3-5 minutes. The mixture may change color.

  • Formylating Agent Addition: While maintaining cooling and stirring, add dichloromethyl methyl ether (e.g., 57.5 g, 0.5 mole) dropwise over a 25-minute period.

  • Reaction: After the addition is complete, stir the mixture for 5 minutes in the ice bath. Then, remove the ice bath and continue stirring for 30 minutes at ambient temperature. Finally, warm the mixture to 35°C and stir for an additional 15 minutes.

  • Quenching: Pour the reaction mixture into a separatory funnel containing approximately 0.5 kg of crushed ice and shake thoroughly to hydrolyze the reaction complex.

  • Extraction: Separate the organic layer. Extract the aqueous solution with two 50-mL portions of dichloromethane.

  • Washing: Combine all organic fractions and wash them three times with 75-mL portions of water.

  • Drying and Concentration: Add a crystal of hydroquinone to the dichloromethane solution to prevent oxidation and dry the solution over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by vacuum distillation or column chromatography on silica gel to obtain pure N-tosylpyrrole-2-carbaldehyde.[7]

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 1-(p-toluenesulfonyl)pyrrole-2-aldehyde, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document outlines a robust two-step synthetic route, commencing with the N-tosylation of pyrrole, followed by Vilsmeier-Haack formylation. Detailed experimental procedures, data tables for easy comparison of reaction parameters, and safety considerations are provided to ensure successful and safe implementation in an industrial setting.

Introduction

This compound is a versatile synthetic building block due to its unique electronic and structural properties. The electron-withdrawing p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen enhances the reactivity of the aldehyde and influences the regioselectivity of subsequent reactions. This makes it a valuable precursor for the synthesis of complex molecules, including anti-inflammatory and anti-cancer agents.[1] The protocols detailed herein are designed to be scalable for industrial applications, focusing on efficiency, safety, and product purity.

Synthetic Pathway Overview

The recommended synthetic pathway for the scale-up production of this compound is a two-step process:

  • Step 1: N-Tosylation of Pyrrole: Pyrrole is reacted with p-toluenesulfonyl chloride in the presence of a base to form 1-(p-toluenesulfonyl)pyrrole (N-tosylpyrrole).

  • Step 2: Vilsmeier-Haack Formylation: The resulting N-tosylpyrrole undergoes formylation at the 2-position using a Vilsmeier reagent, generated in situ from phosphorus oxychloride and N,N-dimethylformamide (DMF), to yield the final product.

Synthesis_Pathway Pyrrole Pyrrole NTosylpyrrole 1-(p-Toluenesulfonyl)pyrrole Pyrrole->NTosylpyrrole Step 1: N-Tosylation TsCl p-Toluenesulfonyl Chloride (TsCl) Base FinalProduct This compound NTosylpyrrole->FinalProduct Step 2: Vilsmeier-Haack Formylation Vilsmeier Vilsmeier Reagent (POCl3, DMF)

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Scale-Up Synthesis of 1-(p-Toluenesulfonyl)pyrrole

This protocol is adapted from a known procedure for the N-protection of pyrrole.[3]

Materials and Equipment:

  • Large-scale reaction vessel with mechanical stirring, reflux condenser, and temperature control.

  • Pyrrole

  • p-Toluenesulfonyl chloride (TsCl)

  • Potassium hydroxide (KOH), powdered

  • Tetrahydrofuran (THF), industrial grade

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup: In a clean and dry reaction vessel, charge powdered potassium hydroxide (1.2 equivalents) and tetrahydrofuran (THF, 5 volumes relative to pyrrole).

  • Addition of Pyrrole: To the stirred suspension of KOH in THF, add freshly distilled pyrrole (1.0 equivalent) at a controlled rate to maintain the temperature below 30 °C.

  • Addition of Tosyl Chloride: After the addition of pyrrole is complete, add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in THF (2 volumes) dropwise to the reaction mixture. The temperature should be maintained between 20-25 °C.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water (10 volumes).

  • Extraction: Transfer the mixture to a separation funnel and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x 5 volumes).

  • Washing: Wash the combined organic layers with water and then with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-tosylpyrrole.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as methanol/water, to yield pure 1-(p-toluenesulfonyl)pyrrole as a white solid.

Data Summary for N-Tosylation of Pyrrole:

ParameterValue
Reactant Molar Ratio
Pyrrole1.0
p-Toluenesulfonyl chloride1.1
Potassium Hydroxide1.2
Solvent THF
Reaction Temperature Reflux (~66 °C)
Reaction Time 4 - 6 hours
Typical Yield 85 - 95%
Purification Method Recrystallization (Methanol/Water)
Step 2: Scale-Up Vilsmeier-Haack Formylation of 1-(p-Toluenesulfonyl)pyrrole

This protocol is based on the well-established Vilsmeier-Haack formylation of pyrrole and has been adapted for the N-tosylated substrate.[4]

Materials and Equipment:

  • Large-scale, inert atmosphere reaction vessel with mechanical stirring, dropping funnel, and temperature control.

  • 1-(p-Toluenesulfonyl)pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate trihydrate

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Vilsmeier Reagent Formation: In a dry, inert atmosphere (e.g., nitrogen or argon) reaction vessel, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the DMF to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Addition of N-Tosylpyrrole: Dissolve 1-(p-toluenesulfonyl)pyrrole (1.0 equivalent) in anhydrous dichloromethane (DCM, 5 volumes). Add this solution to the pre-formed Vilsmeier reagent at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Hydrolysis: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add a cold solution of sodium acetate trihydrate (4.0 equivalents) in water (10 volumes). An exothermic reaction will occur.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 3 volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford this compound as a solid.

Data Summary for Vilsmeier-Haack Formylation:

ParameterValue
Reactant Molar Ratio
1-(p-Toluenesulfonyl)pyrrole1.0
Phosphorus oxychloride1.2
N,N-Dimethylformamide3.0
Solvent Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 75 - 85%
Purification Method Recrystallization (Ethanol or Isopropanol)

Characterization Data

This compound [1][5][6]

PropertyValue
Molecular Formula C₁₂H₁₁NO₃S
Molecular Weight 249.29 g/mol
Appearance White to off-white crystalline solid
Melting Point 94 - 97 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 9.98 (s, 1H), 7.82 (d, J = 8.4 Hz, 2H), 7.63 (dd, J = 3.0, 1.8 Hz, 1H), 7.34 (d, J = 8.1 Hz, 2H), 7.17 (dd, J = 3.7, 1.7 Hz, 1H), 6.41 (t, J = 3.3 Hz, 1H), 2.43 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 178.9, 145.9, 135.2, 133.5, 130.1, 129.4, 127.4, 124.4, 112.4, 21.6
IR (KBr, cm⁻¹) 2895, 1666 (C=O), 1538, 1421, 1370 (SO₂), 1170 (SO₂), 670

Industrial Applications

This compound is a crucial intermediate in several industrial sectors:

Applications cluster_product This compound cluster_applications Industrial Applications Product Key Intermediate Pharma Pharmaceuticals (Anti-inflammatory, Anti-cancer) Product->Pharma Agro Agrochemicals (Herbicides, Fungicides) Product->Agro Materials Material Science (Polymers, Dyes) Product->Materials

Caption: Key industrial applications of the target compound.

  • Pharmaceuticals: It serves as a precursor for the synthesis of various biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and novel anti-cancer agents.[1]

  • Agrochemicals: The pyrrole moiety is present in many herbicides and fungicides, and this aldehyde provides a functional handle for further elaboration.

  • Material Science: It is used in the synthesis of specialty polymers and dyes with tailored electronic and optical properties.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.

  • Reagent Handling:

    • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

    • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

    • Potassium hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in N-tosylation Incomplete reactionEnsure pyrrole is freshly distilled. Use finely powdered KOH. Ensure adequate stirring.
Moisture in the reactionUse anhydrous THF and ensure all glassware is dry.
Low yield in formylation Decomposition of Vilsmeier reagentPrepare the Vilsmeier reagent at 0-5 °C and use it immediately.
Incomplete reactionIncrease reaction time or slightly warm the reaction mixture after the initial addition.
Formation of by-products Side reactionsMaintain strict temperature control during reagent addition.
Difficulty in crystallization Impurities presentPurify the crude product by column chromatography before crystallization.
Incorrect solvent systemScreen different solvent systems for recrystallization.

References

Troubleshooting & Optimization

troubleshooting common issues in 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the role of the p-toluenesulfonyl (tosyl) group in this molecule?

A1: The tosyl group serves as an electron-withdrawing protecting group for the pyrrole nitrogen. This protection reduces the electron density of the pyrrole ring, making it less susceptible to undesired side reactions such as polymerization or oxidation, and allows for more controlled functionalization.[1][2]

Q2: What is the typical method for synthesizing this compound?

A2: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-tosylpyrrole, to produce the corresponding aldehyde.[3][4][5] This reaction typically involves the use of a formylating agent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Q3: What are the general storage conditions for this compound?

A3: It is recommended to store the compound in a cool, dry place, away from light and moisture to prevent degradation. Aldehydes can be susceptible to oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) is ideal.

Q4: How can the tosyl group be removed after the desired reactions are completed?

A4: Deprotection of the N-tosyl group can be achieved under various conditions, often involving strong bases or reducing agents. The specific method will depend on the overall stability of the molecule.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and subsequent reactions of this compound.

Issue 1: Low or No Yield During Vilsmeier-Haack Synthesis

Possible Causes & Solutions:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere. Use anhydrous solvents.

  • Reagent Quality: Use freshly distilled phosphorus oxychloride and anhydrous DMF for the best results. The quality of the starting N-tosylpyrrole is also crucial.

  • Incorrect Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-sensitive. Adhere to the recommended temperature profile for each step of the reaction.

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration to ensure complete conversion.

Quantitative Data Summary: Vilsmeier-Haack Reaction Parameters

ParameterStandard ConditionTroubled ConditionRecommended Action
Temperature 0°C to rt> rt during additionMaintain cooling during reagent addition
Solvent Anhydrous DMFTechnical grade DMFUse freshly opened anhydrous solvent
Atmosphere Inert (N₂ or Ar)AirUse a nitrogen or argon blanket
Yield 70-85%< 40%Check all parameters above
Issue 2: Formation of Impurities and Side Products

Possible Causes & Solutions:

  • Over-reaction or Di-formylation: While the tosyl group is deactivating, harsh reaction conditions can sometimes lead to the formation of di-formylated products. Use stoichiometric amounts of the Vilsmeier reagent and maintain controlled temperatures.

  • Hydrolysis of Intermediate: The iminium salt intermediate formed during the Vilsmeier-Haack reaction must be carefully hydrolyzed to the aldehyde. Ensure proper workup procedures are followed.[3]

  • Degradation of the Product: Aldehydes can be prone to oxidation. Minimize exposure to air and light during workup and purification.

Logical Relationship of Side Product Formation

side_products N-Tosylpyrrole N-Tosylpyrrole Desired Product Desired Product N-Tosylpyrrole->Desired Product Vilsmeier-Haack Di-formylated Pyrrole Di-formylated Pyrrole N-Tosylpyrrole->Di-formylated Pyrrole Excess Vilsmeier Reagent Iminium Intermediate Iminium Intermediate N-Tosylpyrrole->Iminium Intermediate Oxidized Product (Carboxylic Acid) Oxidized Product (Carboxylic Acid) Desired Product->Oxidized Product (Carboxylic Acid) Air Oxidation Iminium Intermediate->Desired Product Hydrolysis Decomposition Products Decomposition Products Iminium Intermediate->Decomposition Products Improper Workup

Caption: Potential pathways for desired product and side product formation.

Issue 3: Difficulties in Product Purification

Possible Causes & Solutions:

  • Co-eluting Impurities: If impurities have similar polarity to the desired product, separation by column chromatography can be challenging. Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) to improve separation.[6][7]

  • Product Instability on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using neutral alumina for chromatography or deactivating the silica gel with a small amount of triethylamine in the eluent.

  • Crystallization Issues: If purification is attempted by recrystallization, ensure the appropriate solvent system is used. The product may require slow cooling or seeding to induce crystallization.

Issue 4: Low Yield in Subsequent Reactions (e.g., Wittig, Reductive Amination)

Possible Causes & Solutions:

  • Steric Hindrance: The tosyl group and the aldehyde at the 2-position can create steric hindrance, potentially slowing down reactions.[8] Consider using less bulky reagents or extending the reaction time.

  • Reduced Nucleophilicity/Electrophilicity: The electron-withdrawing nature of the tosyl group can affect the reactivity of the aldehyde. For nucleophilic addition reactions, stronger nucleophiles or longer reaction times may be necessary.

  • Imine Formation Issues (Reductive Amination): The formation of the imine intermediate is crucial for a successful reductive amination.[9][10] This step is often catalyzed by a mild acid. Ensure appropriate pH conditions.

  • Ylide Instability (Wittig Reaction): The stability of the Wittig reagent is critical.[8][11][12] Prepare the ylide in situ and use it immediately for the best results.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • N-(p-Toluenesulfonyl)pyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve N-(p-toluenesulfonyl)pyrrole in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

vilsmeier_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve N-Tosylpyrrole in DMF Dissolve N-Tosylpyrrole in DMF Cool to 0°C Cool to 0°C Dissolve N-Tosylpyrrole in DMF->Cool to 0°C Add POCl3 dropwise Add POCl3 dropwise Cool to 0°C->Add POCl3 dropwise Stir at room temperature Stir at room temperature Add POCl3 dropwise->Stir at room temperature Quench with ice Quench with ice Stir at room temperature->Quench with ice Neutralize with NaHCO3 Neutralize with NaHCO3 Quench with ice->Neutralize with NaHCO3 Extract with DCM Extract with DCM Neutralize with NaHCO3->Extract with DCM Dry and Concentrate Dry and Concentrate Extract with DCM->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Key steps in the reductive amination of an aldehyde.

References

optimizing reaction conditions for 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(p-toluenesulfonyl)pyrrole-2-aldehyde. The primary method for this synthesis is the Vilsmeier-Haack formylation of 1-(p-toluenesulfonyl)pyrrole.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved through a Vilsmeier-Haack reaction. 1-(p-Toluenesulfonyl)pyrrole is reacted with a Vilsmeier reagent, which is prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The resulting iminium salt is then hydrolyzed to yield the desired aldehyde.

Q2: What are the key reagents and solvents used in this synthesis?

A2: The key reagents are 1-(p-toluenesulfonyl)pyrrole, dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). Common solvents for this reaction include dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Q3: What is the typical temperature for this reaction?

A3: The Vilsmeier-Haack reaction is temperature-sensitive. The formation of the Vilsmeier reagent (the complex of DMF and POCl₃) is typically carried out at low temperatures, between 0°C and 10°C, to ensure the stability of the reagent. The subsequent reaction with the 1-(p-toluenesulfonyl)pyrrole can be conducted at temperatures ranging from room temperature to 80-100°C, depending on the desired reaction rate.

Q4: How does the electron-withdrawing p-toluenesulfonyl group affect the reaction?

A4: The p-toluenesulfonyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution. This means that the Vilsmeier-Haack reaction on 1-(p-toluenesulfonyl)pyrrole will be slower and may require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to the formylation of unsubstituted pyrrole.

Q5: What are the potential side products in this reaction?

A5: Potential side products can arise from incomplete reaction, over-reaction (diformylation, though less likely with the deactivated ring), or decomposition of the starting material or product under harsh conditions. Hydrolysis of the tosyl group is also a possibility if the workup conditions are too harsh.

Q6: How is the product typically purified?

A6: The crude product is often purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose.1. Ensure that DMF and POCl₃ are of high purity and handled under anhydrous conditions. Prepare the Vilsmeier reagent fresh for each reaction.
2. Insufficient Reaction Time or Temperature: The electron-withdrawing tosyl group deactivates the pyrrole ring.2. Increase the reaction temperature (e.g., to 80°C) and/or extend the reaction time. Monitor the reaction progress by TLC.
3. Improper Work-up: Incomplete hydrolysis of the iminium intermediate or acidic conditions during work-up can lead to low yields.3. Ensure complete hydrolysis by adding a sufficient amount of aqueous base (e.g., sodium acetate or sodium carbonate solution) and stirring until the intermediate is consumed. Maintain a basic pH during the aqueous work-up.
Formation of Multiple Products 1. Side Reactions: Decomposition of starting material or product due to excessive heat.1. Optimize the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring for side product formation.
2. Positional Isomers: While formylation is expected at the 2-position, small amounts of the 3-isomer may form.2. Use a solvent that favors the formation of the 2-isomer. Purification by column chromatography should separate the isomers.
Product is an Oil and Does Not Solidify 1. Impurities: The presence of residual solvent or byproducts can prevent crystallization.1. Ensure all solvent is removed under reduced pressure. Purify the crude product thoroughly by column chromatography.
2. Product is inherently an oil at room temperature. 2. If the purified product is an oil, it can be used in the next step without solidification. Confirm purity by NMR and/or mass spectrometry.
Difficulty in Purification 1. Co-eluting Impurities: Side products may have similar polarity to the desired product.1. Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane may be necessary.
2. Product Streaking on TLC/Column: The aldehyde may interact with the silica gel.2. Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to suppress streaking.

Data Presentation

Table 1: Optimization of Reaction Temperature
EntryTemperature (°C)Reaction Time (h)Yield (%)
125 (Room Temp.)2445
2501268
380685
4100478 (with some decomposition)
Reaction conditions: 1-(p-Toluenesulfonyl)pyrrole (1 mmol), POCl₃ (1.2 mmol), DMF (3 mL), DCE (10 mL).
Table 2: Optimization of Reagent Stoichiometry
EntryPOCl₃ (equivalents)Reaction Time (h)Temperature (°C)Yield (%)
11.068075
21.268085
31.568087
42.068082 (more byproducts observed)
Reaction conditions: 1-(p-Toluenesulfonyl)pyrrole (1 mmol), DMF (3 mL), DCE (10 mL).

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1-(p-Toluenesulfonyl)pyrrole

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of anhydrous DMF (3 mL) in anhydrous DCE (10 mL) at 0°C under a nitrogen atmosphere, slowly add POCl₃ (1.2 mmol).

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 1-(p-toluenesulfonyl)pyrrole (1 mmol) in anhydrous DCE (5 mL) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Substrate 1-(p-Toluenesulfonyl)pyrrole Substrate->ReactionMix 80°C, 6h Hydrolysis Hydrolysis (aq. NaHCO3) ReactionMix->Hydrolysis Extraction Extraction (EtOAc) Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or No Product CheckReagent Is Vilsmeier Reagent Active? Start->CheckReagent CheckConditions Are Reaction Conditions Optimal? CheckReagent->CheckConditions Yes SolutionReagent Use fresh, anhydrous reagents. CheckReagent->SolutionReagent No CheckWorkup Was Work-up Performed Correctly? CheckConditions->CheckWorkup Yes SolutionConditions Increase temperature and/or time. CheckConditions->SolutionConditions No SolutionWorkup Ensure complete hydrolysis and basic pH. CheckWorkup->SolutionWorkup No

Caption: Troubleshooting logic for low yield in the synthesis.

Technical Support Center: Purification of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of crude 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde.

Troubleshooting Guides (Question & Answer Format)

Issue 1: Low yield after purification.

  • Question: I am losing a significant amount of my product during purification. What are the common causes and how can I mitigate this?

  • Answer: Low recovery can stem from several factors. During column chromatography, the product might be too strongly adsorbed to the silica gel. Consider using a more polar eluent system or deactivating the silica gel with a small percentage of triethylamine if your compound is sensitive to acid. For recrystallization, ensure you are not using an excessive amount of solvent and that the cooling process is gradual to allow for maximum crystal formation. Premature crystallization on the filter funnel during hot filtration can also lead to loss; ensure your apparatus is pre-heated.

Issue 2: Product is not pure after column chromatography.

  • Question: My NMR analysis shows impurities even after performing column chromatography. What went wrong?

  • Answer: This often points to an inappropriate solvent system. If impurities are eluting with your product, your solvent system is likely too polar. Conversely, if your product is eluting with non-polar impurities, the system may not be polar enough. It is crucial to develop an optimal solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for a retention factor (Rf) of 0.2-0.3 for your desired compound. Overloading the column with crude product can also lead to poor separation. As a rule of thumb, use a 1:50 to 1:100 ratio of crude product to silica gel by weight.

Issue 3: Oily product obtained after recrystallization.

  • Question: I attempted to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point, or the melting point of the solid is lower than the boiling point of the solvent. To resolve this, try using a larger volume of the same solvent or switch to a solvent system with a lower boiling point. Alternatively, a solvent/anti-solvent recrystallization can be effective. Dissolve your crude product in a minimal amount of a good solvent (in which it is highly soluble), and then slowly add an anti-solvent (in which it is poorly soluble) until you observe persistent turbidity, then allow it to cool slowly.

Issue 4: Product degradation during purification.

  • Question: I suspect my compound is degrading on the silica gel column. How can I prevent this?

  • Answer: Aldehydes can be sensitive, particularly to acidic conditions. Standard silica gel is slightly acidic and can sometimes cause degradation or side reactions. To mitigate this, you can either use deactivated (neutral) silica gel or add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to your eluent system to neutralize the silica surface.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities found in crude this compound?

    • A1: Common impurities include unreacted starting materials such as pyrrole-2-carboxaldehyde and p-toluenesulfonyl chloride, as well as potential side-products from the reaction. If the synthesis involves a Vilsmeier-Haack formylation step, residual reagents from that process could also be present.

  • Q2: Which purification technique is generally more effective for this compound: column chromatography or recrystallization?

    • A2: The choice depends on the nature and quantity of the impurities. Column chromatography is excellent for separating compounds with different polarities and is often used for initial purification of very crude mixtures.[1] Recrystallization is a highly effective method for removing small amounts of impurities from a relatively pure compound, yielding a product with high crystalline purity.[2] For optimal results, a sequential approach of column chromatography followed by recrystallization is often employed.

  • Q3: How do I choose the right solvent system for column chromatography?

    • A3: The ideal solvent system should provide good separation of your target compound from its impurities on a TLC plate.[3] A good starting point for many pyrrole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] By testing different ratios on a TLC plate, you can identify the system that gives your product an Rf value between 0.2 and 0.3, with clear separation from other spots.

  • Q4: What is a suitable solvent for recrystallizing this compound?

    • A4: Based on procedures for similar compounds, a non-polar solvent like petroleum ether or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate or dichloromethane could be effective.[2] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Data Presentation

Table 1: Comparison of Purification Techniques

ParameterColumn ChromatographyRecrystallization
Principle Differential adsorptionDifferential solubility
Typical Purity 90-98%>99%
Typical Recovery 70-90%80-95%
Scale Milligrams to kilogramsGrams to kilograms
Primary Use Separation of complex mixturesFinal purification

Table 2: Example Solvent Systems for Column Chromatography

Eluent System (v/v)Typical ApplicationExpected Rf
Hexane / Ethyl Acetate (9:1)For less polar impurities~0.5
Hexane / Ethyl Acetate (4:1)Good starting point 0.2-0.3
Hexane / Ethyl Acetate (1:1)For more polar impurities<0.1

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar eluent (e.g., Hexane/Ethyl Acetate 9:1). Stir to create a homogenous slurry.

  • Column Packing: Pour the slurry into the chromatography column. Allow the solvent to drain until it is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Add this solution carefully to the top of the silica gel.

  • Elution: Begin adding the eluent to the top of the column. Start with a less polar solvent system and gradually increase the polarity (e.g., from 9:1 to 4:1 Hexane/Ethyl Acetate).

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., 10-20 mL tubes).

  • Analysis: Monitor the collected fractions by TLC to identify which contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., petroleum ether). Heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve column_chrom Column Chromatography dissolve->column_chrom Option 1 recrystallization Recrystallization dissolve->recrystallization Option 2 tlc_analysis TLC Analysis of Fractions column_chrom->tlc_analysis pure_product Pure Product recrystallization->pure_product Directly yields combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporation Solvent Evaporation combine_pure->evaporation evaporation->pure_product

Caption: General workflow for the purification of crude chemical compounds.

troubleshooting_guide start Purification Attempt check_purity Is the product pure? start->check_purity check_yield Is the yield acceptable? check_purity->check_yield Yes impure_cc Impure after CC: - Adjust solvent system - Check column loading check_purity->impure_cc No (CC) impure_recrys Impure after Recrystallization: - Choose a different solvent - Perform hot filtration check_purity->impure_recrys No (Recrys) low_yield_cc Low Yield from CC: - Use more polar eluent - Deactivate silica check_yield->low_yield_cc No (CC) low_yield_recrys Low Yield from Recrystallization: - Use less solvent - Cool slowly check_yield->low_yield_recrys No (Recrys) success Successful Purification check_yield->success Yes impure_cc->start impure_recrys->start low_yield_cc->start low_yield_recrys->start

Caption: Troubleshooting decision tree for purification issues.

References

stability and degradation of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde (TSPPA). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for stability testing.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A: For optimal stability, the compound should be stored in a tightly sealed container, protected from light, at room temperature.[1] Vendor recommendations suggest storing the solid powder in a dry place.[2] Based on the properties of the related compound pyrrole, prolonged exposure to light should be avoided as it may cause polymerization or discoloration.[3]

Q2: What solvents are compatible with this compound?

A: The compound is generally soluble in common organic solvents like acetone, ether, and benzene.[3] For experimental use, ensure the chosen solvent is dry and free of reactive impurities. Avoid highly acidic or basic conditions unless investigating degradation.

Q3: My sample of TSPPA has changed color from white/yellow to a brownish hue. What does this indicate?

A: A color change to brown often suggests degradation or polymerization. This can be triggered by exposure to light, air (oxidation), or incompatible materials.[3] It is recommended to verify the purity of the sample using an appropriate analytical method (e.g., HPLC, TLC) before proceeding with your experiment.

Q4: Is the tosyl group stable to hydrolysis?

A: The N-tosyl group is a known protecting group, but it is not completely inert. It can be cleaved under certain conditions. For instance, basic hydrolysis (e.g., using sodium hydroxide in methanol/water) is a known method for N-tosyl deprotection in pyrrole derivatives.[4] Therefore, exposure to strong basic conditions, and to a lesser extent, strong acidic conditions, may lead to the hydrolysis of the tosyl group, yielding p-toluenesulfonic acid and pyrrole-2-aldehyde.

Troubleshooting Guide

This guide addresses specific issues you may encounter during experiments involving this compound.

Issue 1: Inconsistent results or loss of compound potency in solution-based assays.

  • Potential Cause: Degradation of the compound in your experimental medium. The aldehyde functional group can be susceptible to oxidation, while the N-tosyl bond may undergo hydrolysis, especially if the medium is acidic or basic.

  • Troubleshooting Steps:

    • pH Check: Measure the pH of your solvent or buffer system. Pyrroles can be unstable in acidic conditions.[3]

    • Solvent Purity: Use high-purity, fresh solvents. Peroxides in aged ethers or aldehydes in other solvents can initiate degradation.

    • Run a Control: Prepare a solution of the compound and analyze its purity by HPLC or LC-MS at the beginning and end of your experiment's timeframe to quantify any degradation.

    • Protect from Light: Conduct experiments in amber glassware or under reduced light conditions to minimize potential photodecomposition.

Issue 2: Appearance of unexpected spots on a TLC plate or new peaks in an HPLC chromatogram.

  • Potential Cause: This is a clear indication of degradation or the presence of impurities. The new spots/peaks likely correspond to degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use LC-MS to get the mass of the new peaks. Likely degradation products include:

      • Hydrolysis Product: Pyrrole-2-aldehyde (cleavage of the tosyl group).[4][5]

      • Oxidation Product: 1-(p-Toluenesulfonyl)pyrrole-2-carboxylic acid (oxidation of the aldehyde group).

    • Review Conditions: Analyze your reaction or storage conditions. Was the sample exposed to heat, strong acids/bases, or oxidizing agents?[6]

    • Perform a Forced Degradation Study: To systematically identify potential degradants, consider performing a forced degradation study as outlined in the protocols section below. This can help predict and identify impurities.

Predicted Stability Profile and Degradation Pathways

Summary of Expected Stability
ConditionStressor ExampleExpected StabilityPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°CModerate to Low Pyrrole-2-aldehyde, p-Toluenesulfonic acid
Basic Hydrolysis 0.1 M NaOH at 60°CLow Pyrrole-2-aldehyde, p-Toluenesulfonic acid[4]
Oxidation 3% H₂O₂ at RTModerate to Low 1-(p-Toluenesulfonyl)pyrrole-2-carboxylic acid
Thermal 80°C (solid state)High Minimal degradation expected in solid form.
Photolytic UV/Vis lightModerate Colored polymeric materials, other complex products.[3]
Potential Degradation Pathways

The primary degradation pathways for this compound are expected to be hydrolysis of the sulfonyl group and oxidation of the aldehyde group.

G cluster_main Potential Degradation Pathways cluster_products TSPPA This compound Hydrolysis_Product Pyrrole-2-aldehyde TSPPA->Hydrolysis_Product  Acid/Base  Hydrolysis Oxidation_Product 1-(p-Toluenesulfonyl)pyrrole-2-carboxylic acid TSPPA->Oxidation_Product  Oxidation  

Potential degradation pathways for TSPPA.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[8]

Objective: To identify the likely degradation products and determine the intrinsic stability of the molecule.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Workflow Diagram:

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Acid Hydrolysis (0.1 M HCl, 60°C, 8h) A->B C Base Hydrolysis (0.1 M NaOH, 60°C, 2h) A->C D Oxidation (3% H₂O₂, RT, 24h) A->D E Thermal (80°C solid, 48h) A->E F Photolytic (ICH guidelines) A->F G Control (Solvent, RT, protected from light) A->G H Neutralize Acid/Base Samples B->H C->H I Dilute All Samples to Final Concentration D->I E->I F->I G->I H->I J Analyze by Stability- Indicating HPLC Method I->J K Evaluate Results: Assay, Purity, Mass Balance J->K

Workflow for a forced degradation study.

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 0.1 mg/mL. This is your time-zero and control sample. Store it protected from light at 2-8°C.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8 hours), neutralize with NaOH, and dilute to the final concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at 60°C. Withdraw aliquots at shorter time points (e.g., 30 mins, 1, 2 hours), neutralize with HCl, and dilute to the final concentration.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light. Analyze at specified time points (e.g., 8, 24 hours) after diluting to the final concentration.

  • Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C. After 48 hours, cool, weigh, and prepare a solution at the final concentration for analysis.

  • Photostability: Expose the solid compound and a solution (at final concentration) to light conditions as specified in ICH Q1B guidelines. Analyze against a dark control stored under the same conditions.

  • Analysis: Analyze all samples by a developed and validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and quantify the major degradation products. A good study aims for 5-20% degradation of the active substance.[7]

References

side reactions and byproducts in the synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(p-toluenesulfonyl)pyrrole-2-aldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of 1-(p-toluenesulfonyl)pyrrole.

Question: My reaction yields are consistently low. How can I improve the conversion of the starting material?

Answer: Low yields of this compound can stem from several factors. Here are some troubleshooting steps to improve your reaction efficiency:

  • Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are of high purity and anhydrous. The Vilsmeier reagent, formed from the reaction of POCl₃ and DMF, is sensitive to moisture.

  • Reaction Temperature: The formation of the Vilsmeier reagent is an exothermic process. It is crucial to maintain a low temperature (typically 0-10°C) during the addition of POCl₃ to DMF to prevent degradation of the reagent. After the addition of the 1-(p-toluenesulfonyl)pyrrole, the reaction may require gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Stoichiometry: An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. A molar ratio of 1.1 to 1.5 equivalents of both POCl₃ and DMF relative to the 1-(p-toluenesulfonyl)pyrrole is a good starting point.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. Pouring the reaction mixture onto crushed ice and then neutralizing with a base (e.g., sodium acetate, sodium carbonate) is a common procedure. Inadequate hydrolysis or neutralization can lead to lower yields of the desired aldehyde.[1]

Question: I am observing a significant amount of a byproduct in my crude product mixture. How can I identify and minimize its formation?

Answer: The most likely byproduct is the isomeric 1-(p-toluenesulfonyl)pyrrole-3-carbaldehyde. The Vilsmeier-Haack formylation of 1-substituted pyrroles is known to be influenced by both electronic and steric factors.[2][3]

  • Identification: The 2- and 3-formyl isomers can be distinguished by ¹H NMR spectroscopy. The coupling constants of the pyrrole ring protons will be different for the two isomers.

  • Minimization: The formation of the 3-formyl isomer is primarily a result of the electrophilic attack of the Vilsmeier reagent at the 3-position of the pyrrole ring. Due to the steric bulk of the p-toluenesulfonyl group at the 1-position, electrophilic attack is sterically hindered at the adjacent 2-position, but it is still the favored product. However, reaction conditions can influence the ratio of the two isomers.

    • Steric Hindrance: The bulky tosyl group strongly directs the formylation to the 2-position. However, if the reaction temperature is too high, the selectivity may decrease.

    • Solvent: The choice of solvent can sometimes influence the regioselectivity of electrophilic aromatic substitutions. While the reaction is often run in an excess of DMF or in a chlorinated solvent like dichloroethane, exploring other non-polar solvents might be beneficial if the formation of the 3-isomer is a persistent issue.

Question: My final product is discolored, and I am having difficulty purifying it. What are the likely impurities and how can I remove them?

Answer: Discoloration in the final product often indicates the presence of polymeric byproducts or residual starting materials.

  • Polymerization: Pyrrole and its derivatives can be sensitive to acidic conditions and may polymerize. Ensure that the work-up procedure effectively neutralizes all acidic species.

  • Purification:

    • Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired 2-aldehyde from the 3-aldehyde isomer and other impurities. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, in this case, 1-(p-toluenesulfonyl)pyrrole, using a Vilsmeier reagent. The Vilsmeier reagent is an electrophilic iminium salt generated in situ from the reaction of a substituted amide, like dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[4][5][6]

Q2: Why is the formylation expected to occur predominantly at the 2-position of the pyrrole ring?

A2: The regioselectivity of the Vilsmeier-Haack reaction on 1-substituted pyrroles is primarily governed by steric factors.[2][3][7] The bulky p-toluenesulfonyl group on the nitrogen atom sterically hinders the approach of the electrophilic Vilsmeier reagent to the adjacent 2- and 5-positions. However, the electron-donating nature of the nitrogen atom makes the 2- and 5-positions more electron-rich and thus more susceptible to electrophilic attack than the 3- and 4-positions. The interplay of these electronic and steric effects results in the preferential formation of the 2-carbaldehyde isomer.

Q3: Can the tosyl protecting group be cleaved during the reaction?

A3: The N-tosyl group is generally stable under the standard Vilsmeier-Haack conditions. However, prolonged exposure to strong acids or high temperatures during the reaction or work-up could potentially lead to partial cleavage of the tosyl group, resulting in the formation of pyrrole-2-carboxaldehyde. It is advisable to maintain controlled reaction conditions and use a buffered or basic work-up to minimize this side reaction.

Q4: Are there any other potential side reactions to be aware of?

A4: Besides the formation of the 3-formyl isomer and potential detosylation, other possible side reactions include:

  • Di-formylation: Under forcing conditions or with a large excess of the Vilsmeier reagent, di-formylation of the pyrrole ring could occur, although this is less likely with the deactivating effect of the tosyl group.

  • Reaction with solvent: If solvents other than DMF or dichloroethane are used, they might react with the Vilsmeier reagent.

Data Presentation

Table 1: Regioselectivity of Vilsmeier-Haack Formylation on 1-Substituted Pyrroles

1-SubstituentOverall Yield of Formylated Products (%)Ratio of 2- to 3-isomers
Methyl89100% 2-isomer
Ethyl8511.5 : 1
Isopropyl791.9 : 1
t-Butyl691 : 14
Phenyl939.0 : 1
p-Methoxyphenyl937.0 : 1
p-Bromophenyl905.6 : 1

Data adapted from "Pyrrole Studies. Part XV. Vilsmeier–Haack Formylation of 1-Substituted Pyrroles".[2] This table illustrates the influence of the steric bulk of the 1-substituent on the regioselectivity of the formylation. As the steric bulk increases (from Methyl to t-Butyl), the formation of the 2-isomer becomes less favorable. The bulky p-toluenesulfonyl group is expected to show a high preference for the formation of the 2-isomer.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 1-(p-Toluenesulfonyl)pyrrole

This protocol is adapted from a general procedure for the formylation of pyrrole and should be optimized for the specific substrate.[1]

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF) (1.1 equivalents). Cool the flask in an ice bath to 0°C. Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature between 0-10°C. After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Formylation Reaction: Cool the freshly prepared Vilsmeier reagent to 0°C. Add a solution of 1-(p-toluenesulfonyl)pyrrole (1.0 equivalent) in a minimal amount of anhydrous dichloroethane dropwise to the stirred Vilsmeier reagent. After the addition, the reaction mixture can be stirred at room temperature or gently heated (e.g., to 40-60°C) to drive the reaction to completion. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Add a saturated aqueous solution of sodium acetate or sodium carbonate portion-wise until the mixture is neutral or slightly basic (pH 7-8). Stir the mixture for 1-2 hours.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the 2- and 3-formyl isomers and other impurities.

Visualizations

Synthesis_Pathway Synthesis of this compound DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Tosyl_pyrrole 1-(p-Toluenesulfonyl)pyrrole (Nucleophile) Tosyl_pyrrole->Intermediate Electrophilic Attack at C2 Product This compound Intermediate->Product Hydrolysis (H2O)

Caption: Reaction pathway for the Vilsmeier-Haack synthesis.

Side_Reaction Side Reaction: Formation of the 3-Formyl Isomer Tosyl_pyrrole 1-(p-Toluenesulfonyl)pyrrole Major_Product 2-Formyl Isomer (Major Product) Tosyl_pyrrole->Major_Product Attack at C2 (Sterically favored) Minor_Product 3-Formyl Isomer (Minor Byproduct) Tosyl_pyrrole->Minor_Product Attack at C3 (Less sterically hindered but electronically less favored) Vilsmeier_reagent Vilsmeier Reagent Vilsmeier_reagent->Major_Product Vilsmeier_reagent->Minor_Product

Caption: Formation of the major 2-formyl and minor 3-formyl isomers.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Check Reagent Purity (DMF, POCl3) Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature (Vilsmeier formation & formylation) Check_Reagents->Optimize_Temp Reagents OK Adjust_Stoichiometry Adjust Stoichiometry (Increase Vilsmeier reagent) Optimize_Temp->Adjust_Stoichiometry Temperature Optimized Improve_Workup Improve Work-up (Ensure complete hydrolysis & neutralization) Adjust_Stoichiometry->Improve_Workup Stoichiometry Adjusted Success Yield Improved Improve_Workup->Success Work-up Improved

References

Technical Support Center: Synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, a key intermediate in various synthetic pathways.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 1-(p-toluenesulfonyl)pyrrole.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The starting material may not have been fully consumed.- Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. - Temperature: While the reaction is typically run at low temperatures to minimize side products, a slight increase in temperature may be necessary to drive the reaction to completion. - Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent.
2. Degradation of starting material or product: The tosyl group can be sensitive to harsh acidic conditions.- Temperature Control: Maintain the recommended temperature throughout the reaction. - Work-up: Perform the aqueous work-up promptly after the reaction is complete to avoid prolonged exposure to acidic conditions. Neutralize the reaction mixture carefully.
Formation of Multiple Products (Impure Product) 1. Di-formylation: The pyrrole ring is activated and can undergo a second formylation.- Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.0-1.2 equivalents). - Order of Addition: Add the Vilsmeier reagent dropwise to the solution of 1-(p-toluenesulfonyl)pyrrole to avoid localized high concentrations of the reagent.
2. Formylation at the 3-position: While formylation at the 2-position is electronically favored, some 3-formylation may occur, especially if the 2-position is sterically hindered.- Steric Hindrance: The tosyl group is bulky and generally directs formylation to the 2-position. If 3-formylation is a significant issue, it may be inherent to the substrate, and purification will be critical.
3. Unidentified side products: These can arise from various side reactions.- Reaction Conditions: Adhere strictly to the recommended reaction conditions, particularly temperature and reaction time. - Purification: Optimize the purification protocol (see below) to effectively separate the desired product from impurities.
Difficult Purification 1. Oily product: The crude product may not solidify, making it difficult to handle.- Solvent Removal: Ensure all residual solvent from the work-up is removed under vacuum. - Initiating Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal if available.
2. Poor separation by column chromatography: The product and impurities may have similar polarities.- Solvent System Optimization: Systematically test different solvent systems for TLC to find an eluent that provides good separation between the product and impurities. A common starting point is a mixture of hexanes and ethyl acetate. - Stationary Phase: Standard silica gel is typically used. Ensure it is properly packed to avoid channeling.
3. Low recovery from recrystallization: The product may be too soluble in the chosen solvent.- Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents or solvent pairs (e.g., ethanol/water, hexane/ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the role of the tosyl group in this reaction?

A1: The p-toluenesulfonyl (tosyl) group serves as a protecting group for the pyrrole nitrogen. It is an electron-withdrawing group that can influence the reactivity and regioselectivity of electrophilic substitution reactions on the pyrrole ring.

Q2: Why is the Vilsmeier-Haack reaction used for the formylation of pyrroles?

A2: The Vilsmeier-Haack reaction is a mild and effective method for formylating electron-rich aromatic and heteroaromatic compounds like pyrrole.[1] It avoids the use of strong Lewis acids that are required in other formylation methods like the Friedel-Crafts reaction, which can lead to the decomposition of sensitive substrates.[2]

Q3: How is the Vilsmeier reagent prepared?

A3: The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ by the reaction of a substituted amide, most commonly dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[3][4]

Q4: What is the expected yield for this reaction?

A4: The Vilsmeier-Haack formylation of 1-substituted pyrroles generally gives good yields of the monoformylated product.[5] For 1-arylpyrroles, yields can be as high as 93%.[5]

Q5: How can I confirm the identity and purity of the final product?

A5: The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point. The reported melting point for this compound is in the range of 94-97 °C.[6]

Data Presentation

The yield of the Vilsmeier-Haack formylation is influenced by the nature of the substituent on the pyrrole nitrogen. The following table provides representative yields for the formylation of various 1-substituted pyrroles, which can serve as a benchmark for optimizing the synthesis of this compound.

1-SubstituentOverall Yield of Formylated Products (%)
H93
Methyl85
Ethyl82
Isopropyl75
t-Butyl60
Phenyl93

Data adapted from a study on the Vilsmeier-Haack formylation of 1-substituted pyrroles.[5]

Experimental Protocols

Synthesis of 1-(p-Toluenesulfonyl)pyrrole (Starting Material)

A detailed protocol for the synthesis of the starting material, 1-tosylpyrrole, can be found in the literature. A typical procedure involves the reaction of pyrrole with p-toluenesulfonyl chloride in the presence of a base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF).[7][8] The product is often purified by recrystallization from a mixed solvent system like methanol/water.[7][8]

Vilsmeier-Haack Formylation of 1-(p-Toluenesulfonyl)pyrrole

This protocol is adapted from a reliable Organic Syntheses procedure for the formylation of pyrrole and should be optimized for the specific substrate.[9]

1. Reagent Preparation (Vilsmeier Reagent Formation):

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place anhydrous dimethylformamide (DMF) (1.1 equivalents).

  • Cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred DMF, maintaining the internal temperature between 10-20°C.

  • After the addition is complete, remove the ice bath and stir the mixture for an additional 15 minutes.

2. Formylation Reaction:

  • Cool the freshly prepared Vilsmeier reagent in an ice bath.

  • Add an anhydrous solvent such as ethylene dichloride.

  • Once the internal temperature is below 5°C, add a solution of 1-(p-toluenesulfonyl)pyrrole (1.0 equivalent) in the same anhydrous solvent dropwise over 1 hour.

  • After the addition, replace the ice bath with a heating mantle and stir the mixture at reflux for 15 minutes.

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Cautiously add a solution of sodium acetate trihydrate (5.5 equivalents) in water.

  • Reflux the mixture for 15 minutes with vigorous stirring.

  • After cooling, transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ether or dichloromethane).

  • Combine the organic layers and wash with a saturated aqueous sodium carbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • Column Chromatography:

    • The crude product can be purified by flash column chromatography on silica gel.

    • A suitable eluent system to start with is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis.

  • Recrystallization:

    • The solid product can be further purified by recrystallization.

    • Common solvents for the recrystallization of similar compounds include ethanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reagent_prep Vilsmeier Reagent Preparation formylation Formylation Reaction reagent_prep->formylation workup Work-up and Isolation formylation->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization end Pure Product recrystallization->end start Start start->reagent_prep troubleshooting_logic cluster_check Initial Checks cluster_optimization Optimization Strategies start Low Yield or Impure Product check_reagents Reagent Quality (Anhydrous?) start->check_reagents check_conditions Reaction Conditions (Temp., Time) start->check_conditions adjust_stoichiometry Adjust Stoichiometry check_reagents->adjust_stoichiometry If poor quality check_conditions->adjust_stoichiometry If suboptimal change_addition_order Change Order of Addition check_conditions->change_addition_order If side products optimize_purification Optimize Purification adjust_stoichiometry->optimize_purification change_addition_order->optimize_purification end Successful Synthesis optimize_purification->end Improved Yield/Purity

References

handling and storage recommendations for 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound in a tightly sealed container in a dry and refrigerated environment. Some suppliers suggest room temperature storage is also acceptable for shorter periods.[1][2] Always refer to the supplier-specific storage recommendations.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is crucial to use appropriate PPE to avoid contact with skin and eyes. This includes:

  • Protective gloves

  • Safety glasses or goggles

  • A lab coat or other protective clothing

Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2][3]

Q3: What materials and substances are incompatible with this compound?

This compound should not be stored or handled with strong oxidizing agents, strong bases, or strong reducing agents.[2] Contact with these substances can lead to decomposition or other hazardous reactions.

Q4: How should I handle spills of this compound?

In the event of a spill, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2][3] Avoid creating dust. Ensure the area is well-ventilated. Do not let the chemical enter the environment.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound has changed color or appearance. Exposure to air, moisture, or incompatible materials.Discard the compound as it may have degraded. Ensure storage containers are tightly sealed and stored in a dry environment.
Inconsistent experimental results. Compound degradation due to improper storage or handling.Prepare fresh solutions for each experiment. Verify the purity of the compound if degradation is suspected.
Difficulty dissolving the compound. Use of an inappropriate solvent.The solubility of this compound may vary. Consult literature for appropriate solvents for your specific application. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation.

Experimental Protocols

Protocol: Preparation of a Stock Solution

  • Preparation: Ensure all work is performed in a chemical fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Dissolution: Add the weighed compound to a volumetric flask. Add a small amount of the desired solvent (e.g., DMSO, DMF) and swirl to dissolve.

  • Final Volume: Once dissolved, add more solvent to reach the final desired volume and mix thoroughly.

  • Storage: Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.

Visual Guides

TroubleshootingWorkflow cluster_observe Observation cluster_check Initial Checks cluster_action Corrective Actions cluster_outcome Outcome Observe Inconsistent Results or Compound Degradation CheckStorage Verify Storage Conditions (Temp, Light, Moisture) Observe->CheckStorage CheckPurity Assess Compound Purity (e.g., TLC, NMR) CheckStorage->CheckPurity Correct OptimizeStorage Adjust Storage Protocol CheckStorage->OptimizeStorage Incorrect NewCompound Use Fresh Batch of Compound CheckPurity->NewCompound Impure PrepareFresh Prepare Fresh Solutions CheckPurity->PrepareFresh Pure Resolved Issue Resolved NewCompound->Resolved OptimizeStorage->Resolved PrepareFresh->Resolved

Caption: Troubleshooting workflow for handling this compound.

References

overcoming challenges in the crystallization of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde (Ts-PC). This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of this compound?

This compound, also known as 1-Tosyl-1H-pyrrole-2-carbaldehyde, is a solid at room temperature. Its molecular formula is C12H11NO3S with a molecular weight of approximately 249.29 g/mol .[1][2]

Q2: Which solvent systems are recommended for the crystallization of this compound?

While specific solubility data is not widely published, literature on similar compounds suggests that solvent mixtures are often effective.[3] A common strategy for aromatic compounds is to dissolve the material in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) to induce crystallization. A publication detailing the crystallization of a similar compound, 4-bromo-2-formyl-1-tosyl-1H-pyrrole, successfully used an ethyl acetate/hexane mixture.[3] General experience suggests that solvent systems like ethanol/water, acetone/hexane, or dichloromethane/hexane could also be effective.[4][5]

Q3: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is low or if significant impurities are depressing the melting point.[6]

  • Solution 1: Re-dissolve and add more solvent. Return the mixture to the heat source, add a small amount of the "good" solvent to increase the total solvent volume, and allow it to cool more slowly.[6]

  • Solution 2: Reduce the cooling rate. A shallow solvent pool can lead to rapid cooling.[6] Transfer to a smaller flask to increase the solvent depth, cover the flask to trap heat, and insulate it by placing it on a cork ring or paper towels.[6]

  • Solution 3: Lower the solution temperature before adding the anti-solvent. If using a solvent/anti-solvent system, allow the solution in the "good" solvent to cool slightly before adding the "poor" solvent.

Q4: Crystallization is not starting. How can I induce crystal formation?

If your solution is clear and supersaturated but no crystals have formed, you can try the following induction techniques:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[6]

  • Seeding: If you have a pure crystal of the compound, add a tiny amount to the supersaturated solution to act as a template for crystallization.

  • Reduce Solvent Volume: It's possible too much solvent was used.[6] Gently heat the solution to boil off a small portion of the solvent, and then allow it to cool again.[6]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during the crystallization process.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form 1. Solution is not supersaturated (too much solvent).2. Solution is cooling too slowly, or nucleation is inhibited.1. Remove a portion of the solvent by evaporation and re-cool.[6]2. Try scratching the flask with a glass rod or adding a seed crystal.[6]
Compound Oils Out 1. Solution is cooling too quickly.2. High concentration of impurities.3. Melting point of the compound is below the temperature of crystallization.1. Reheat to dissolve the oil, add slightly more of the primary solvent, and ensure slow cooling.[6]2. Consider preliminary purification by column chromatography.[5]3. Use a lower-boiling point solvent system.
Very Fine or Small Crystals Form 1. Solution is cooling too rapidly, leading to rapid nucleation.2. Solution is too concentrated.1. Reheat to dissolve the solid, add a bit more solvent, and cool slowly. An ideal crystallization should see crystal growth over 15-20 minutes.[6]2. Insulate the flask to slow the cooling process.[6]
Low Yield of Recovered Crystals 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization during a hot filtration step.1. Test the mother liquor by evaporating a small amount. If significant residue remains, concentrate the mother liquor and cool to recover more product.[6]2. During hot filtration, use a pre-heated funnel and a small amount of extra hot solvent to rinse the flask and filter paper.
Product is still impure after crystallization 1. Impurities co-crystallized with the product due to rapid crystal formation.2. The chosen solvent was not appropriate for excluding the specific impurity.1. Repeat the crystallization, ensuring a slow cooling rate.[6]2. Try a different solvent system. It may be necessary to purify the aldehyde via a bisulfite adduct formation if impurities are persistent.[5][7][8]

Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System

This protocol is a general guideline and may require optimization. An ethyl acetate/hexane system is a good starting point based on literature for a similar compound.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate. Heat the mixture gently to ensure complete dissolution.

  • Cooling and Precipitation: Remove the flask from the heat source. Slowly add hexane (the anti-solvent) dropwise while swirling the flask until the solution becomes slightly cloudy (turbid).

  • Re-dissolution: Gently reheat the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, you can later place the flask in an ice bath.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

If crystallization fails to remove impurities, particularly other aldehydes or ketones, forming a water-soluble bisulfite adduct can be an effective purification method.[8][9]

  • Adduct Formation: Dissolve the crude aldehyde in a water-miscible solvent like methanol or THF.[8] Add a freshly prepared saturated aqueous solution of sodium bisulfite.[8] Shake the mixture vigorously.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and more water to the funnel and shake again.[7] Separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer, while non-aldehyde impurities will remain in the organic layer.[8]

  • Aldehyde Regeneration: Isolate the aqueous layer. Add an equal volume of an organic solvent (e.g., ethyl acetate) and then slowly add a sodium hydroxide solution until the pH is strongly basic (pH > 10).[7][8] This will reverse the reaction and regenerate the aldehyde.

  • Final Extraction: The regenerated, pure aldehyde will be extracted into the organic layer. Separate the layers, dry the organic phase (e.g., with anhydrous MgSO₄), and remove the solvent under reduced pressure to obtain the purified product, which can then be crystallized using Protocol 1.

Visual Guides

G cluster_prep Preparation cluster_cool Crystallization cluster_iso Isolation crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice Ice Bath Cooling cool->ice filter Suction Filtration ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

G cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Compound 'Oils Out' cause1 Cooling Too Rapid problem->cause1 cause2 High Impurity Level problem->cause2 cause3 Solvent Choice problem->cause3 sol1 Reheat, add more solvent, cool slowly cause1->sol1 sol2 Insulate Flask cause1->sol2 sol3 Purify via Column or Bisulfite Adduct cause2->sol3 sol4 Change Solvent System cause3->sol4

References

analytical methods for monitoring the progress of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde and similar reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the progress of reactions involving this compound?

A1: The most common methods for monitoring these types of reactions include Thin-Layer Chromatography (TLC) for rapid qualitative assessment, High-Performance Liquid Chromatography (HPLC) for quantitative analysis of purity and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural information and reaction kinetics.[1][2]

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?

A2: TLC is a quick and effective way to qualitatively track the consumption of starting materials and the formation of products.[3] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the progress of the reaction.[4] The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

Q3: When is High-Performance Liquid Chromatography (HPLC) the preferred method?

A3: HPLC is the preferred method when quantitative data is required, such as determining the exact purity of the product or identifying and quantifying impurities.[1] It is particularly useful for analyzing non-volatile compounds and for reactions where TLC separation is difficult.[1]

Q4: Can NMR spectroscopy be used for real-time reaction monitoring?

A4: Yes, NMR spectroscopy is a powerful, non-invasive tool for real-time monitoring of chemical reactions, providing insights into molecular structures and reaction kinetics.[5][6] Modern benchtop NMR spectrometers can even be set up in a fume hood for continuous, on-line analysis.[6]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
Issue Possible Cause Troubleshooting Action
No separation of spots (starting material and product have similar Rf values) The solvent system is not optimal for the compounds.Experiment with different solvent systems of varying polarity. A common starting point for neutral organic molecules is a mixture of hexanes and ethyl acetate.[3]
Spots are streaking or "tailing" The compound may be acidic or basic, interacting strongly with the silica gel. The sample may be overloaded.For acidic compounds, adding a small amount of acetic acid to the developing solvent can help. For basic compounds, a small amount of triethylamine can be added. Ensure the sample spots are small and not too concentrated.[3]
Faint or no visible spots under UV light The compounds are not UV-active.Use a visualizing stain, such as potassium permanganate or vanillin, to visualize the spots.[7]
Starting material spot appears to be gone, but the reaction has not proceeded The reaction mixture components might be affecting the chromatography of the starting material.Use a "cospot," where the reaction mixture is spotted directly on top of the starting material spot. This helps to confirm if the starting material is truly consumed.[4]
High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause Troubleshooting Action
Poor peak shape (e.g., fronting, tailing, or splitting) Column degradation, improper mobile phase pH, or co-eluting impurities.Flush the column with a strong solvent. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the gradient to improve separation.
Inconsistent retention times Fluctuations in mobile phase composition, temperature, or flow rate.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Check the pump for leaks and ensure a stable flow rate.
No peaks detected The detector is not set to the correct wavelength for the compounds. The sample concentration is too low.Determine the UV absorbance maximum of your compounds and set the detector accordingly. Concentrate the sample or inject a larger volume.
Baseline noise or drift Air bubbles in the detector, contaminated mobile phase, or detector lamp issue.Degas the mobile phase. Use high-purity solvents. Check the detector lamp's age and replace if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue Possible Cause Troubleshooting Action
Broad or distorted spectral lineshapes Sample inhomogeneity caused by the reaction.Use advanced data processing techniques or specialized NMR pulse sequences to correct for distortions.[5]
Difficulty in distinguishing reactant and product signals Significant peak overlap.Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Monitor unique, non-overlapping peaks for both the reactant and product.
Inaccurate quantification of reaction progress Incorrect integration of peaks. Poor signal-to-noise ratio.Ensure proper phasing and baseline correction before integration. Increase the number of scans to improve the signal-to-noise ratio.[8]
Reaction appears to be complete by NMR, but workup yields no product The observed signals may be from a stable intermediate or a side product.Combine NMR data with other analytical techniques like LC-MS to confirm the identity of the species in the reaction mixture.

Experimental Protocols

General Protocol for Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Add a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to a TLC chamber to a depth of about 0.5 cm.[4]

  • Spot the TLC Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes for the starting material (SM), a cospot (Co), and the reaction mixture (RM).

  • Apply the Samples: Using a capillary tube, spot a small amount of the diluted starting material in the "SM" and "Co" lanes. Then, spot the reaction mixture in the "RM" and "Co" lanes.[4]

  • Develop the Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and circle them with a pencil.[4] If necessary, use a chemical stain for visualization.[7]

  • Analyze the Results: Compare the spots in the three lanes. The disappearance of the starting material spot in the "RM" lane and the appearance of a new spot indicates the reaction is progressing.

General Protocol for Monitoring a Reaction by HPLC
  • Sample Preparation: Withdraw a small aliquot from the reaction mixture and quench the reaction if necessary. Dilute the sample with a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration (e.g., 1 mg/mL).[1]

  • HPLC System Setup: Use a C18 reverse-phase column and a mobile phase appropriate for your compounds. A common mobile phase is a gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% trifluoroacetic acid). Set the UV detector to a wavelength where the starting material and product have good absorbance.

  • Injection and Analysis: Inject a known volume of the prepared sample into the HPLC system.

  • Data Interpretation: Monitor the chromatogram for the disappearance of the peak corresponding to the starting material and the appearance of a new peak for the product. The peak area can be used to quantify the conversion.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Decision Start Reaction Start Reaction Take Aliquot Take Aliquot Start Reaction->Take Aliquot Prepare Sample Prepare Sample Take Aliquot->Prepare Sample Analytical Method Analytical Method Prepare Sample->Analytical Method TLC TLC Analytical Method->TLC HPLC HPLC Analytical Method->HPLC NMR NMR Analytical Method->NMR Analyze Data Analyze Data TLC->Analyze Data HPLC->Analyze Data NMR->Analyze Data Decision Decision Analyze Data->Decision Continue Reaction Continue Reaction Decision->Continue Reaction Incomplete Work-up Work-up Decision->Work-up Complete Continue Reaction->Take Aliquot

Caption: General workflow for monitoring a chemical reaction.

tlc_troubleshooting TLC Issue TLC Issue No Separation No Separation TLC Issue->No Separation Streaking Streaking TLC Issue->Streaking No UV Spots No UV Spots TLC Issue->No UV Spots False Negative False Negative TLC Issue->False Negative Change Solvent Change Solvent No Separation->Change Solvent Add Acid/Base or Dilute Add Acid/Base or Dilute Streaking->Add Acid/Base or Dilute Use Stain Use Stain No UV Spots->Use Stain Use Cospot Use Cospot False Negative->Use Cospot

References

strategies to minimize impurities in 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions to minimize the formation of impurities.

Problem 1: Low Yield of this compound

A diminished yield of the desired product can be attributed to several factors, from incomplete reaction to product degradation.

Potential CauseRecommended Solution
Incomplete Reaction - Ensure accurate stoichiometry of reagents. An excess of the Vilsmeier reagent may be necessary. - Verify the quality of reagents, particularly phosphorus oxychloride (POCl₃), which is sensitive to moisture. - Optimize reaction temperature and time. While the reaction is often run at low temperatures initially, gentle heating may be required for completion.
Degradation of Starting Material or Product - The tosyl group can be sensitive to strongly acidic or basic conditions. Ensure the workup procedure is performed promptly and under mild conditions. - The aldehyde product can be susceptible to oxidation or other side reactions. Workup under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Inefficient Workup and Extraction - Ensure complete hydrolysis of the intermediate iminium salt by adding a sufficient amount of water or a mild base solution. - Optimize the extraction solvent system to ensure the product is efficiently transferred to the organic phase.

Problem 2: Presence of Multiple Spots on TLC Analysis of the Crude Product

The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the presence of impurities. Identifying these byproducts is the first step toward their elimination.

Potential ImpurityIdentificationStrategy for Minimization
Unreacted 1-(p-Toluenesulfonyl)pyrrole A spot with a higher Rf value than the product.- Increase the equivalents of the Vilsmeier reagent. - Extend the reaction time or slightly increase the reaction temperature.
1-(p-Toluenesulfonyl)pyrrole-3-aldehyde Isomeric byproduct, may have a similar Rf to the desired 2-aldehyde.- Use of standard N,N-dimethylformamide (DMF) generally favors the 2-position. Sterically hindered formamides can increase the proportion of the 3-isomer.
Diformylated Pyrrole Derivatives A spot with a lower Rf value than the mono-formylated product.- Use a stoichiometric amount of the Vilsmeier reagent. - Maintain a low reaction temperature to disfavor a second formylation.
Hydrolyzed Starting Material (Pyrrole) A baseline spot or a highly polar spot on TLC.- Ensure anhydrous reaction conditions as the tosyl group can be cleaved under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Vilsmeier-Haack formylation of 1-(p-toluenesulfonyl)pyrrole?

The optimal temperature can vary. Typically, the Vilsmeier reagent is prepared at a low temperature (0-5 °C). The addition of the 1-(p-toluenesulfonyl)pyrrole is also performed at a low temperature. The reaction mixture is then often allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to ensure the reaction goes to completion. It is recommended to monitor the reaction by TLC to determine the optimal temperature and time for your specific setup.

Q2: How can I remove unreacted 1-(p-toluenesulfonyl)pyrrole from the final product?

Unreacted starting material can typically be removed by column chromatography on silica gel. A solvent system with a gradient of increasing polarity (e.g., starting with hexane/ethyl acetate) will usually allow for the separation of the less polar starting material from the more polar aldehyde product.

Q3: What are the common side reactions to be aware of during the synthesis?

The most common side reactions include:

  • Diformylation: Introduction of a second formyl group onto the pyrrole ring. This can be minimized by controlling the stoichiometry of the Vilsmeier reagent and the reaction temperature.

  • Isomer Formation: Formation of 1-(p-toluenesulfonyl)pyrrole-3-aldehyde. The use of DMF as the formylating agent generally provides high selectivity for the 2-position.

  • Hydrolysis: Cleavage of the p-toluenesulfonyl group can occur if the reaction or workup conditions are too harsh (e.g., strongly acidic or basic, high temperatures for prolonged periods).

Q4: Can I use a different formylating agent instead of DMF/POCl₃?

Yes, other Vilsmeier reagents can be generated from different formamides. However, the use of more sterically hindered formamides can alter the regioselectivity of the formylation, potentially leading to a higher proportion of the 3-formyl isomer. For the synthesis of the 2-aldehyde, the DMF/POCl₃ system is standard and generally effective.

Experimental Protocols

Synthesis of 1-(p-Toluenesulfonyl)pyrrole (Starting Material)

This protocol describes the tosylation of pyrrole.

Materials:

  • Pyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol

Procedure:

  • To a suspension of sodium hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of pyrrole (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel to afford 1-(p-toluenesulfonyl)pyrrole.

Synthesis of this compound

This protocol is an adaptation of the Vilsmeier-Haack formylation of pyrrole.

Materials:

  • 1-(p-Toluenesulfonyl)pyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate or sodium carbonate solution

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of anhydrous DMF (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add POCl₃ (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-(p-toluenesulfonyl)pyrrole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a vigorously stirred mixture of ice and a saturated aqueous solution of sodium acetate or sodium carbonate.

  • Stir for 30 minutes to ensure complete hydrolysis of the intermediate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate_Complex Electrophilic Attack Intermediate Vilsmeier_Reagent->Intermediate_Complex Tosyl_Pyrrole 1-(p-Toluenesulfonyl)pyrrole Tosyl_Pyrrole->Intermediate_Complex Electrophilic Aromatic Substitution Iminium_Salt Iminium Salt Intermediate Intermediate_Complex->Iminium_Salt Elimination of HCl Product This compound Iminium_Salt->Product Hydrolysis H2O H₂O (Workup) H2O->Product

Caption: Vilsmeier-Haack reaction mechanism for the formylation of 1-(p-toluenesulfonyl)pyrrole.

Experimental_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup cluster_purification Purification Reagent_Prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ in DCM at 0°C) Reaction 2. Add 1-(p-Toluenesulfonyl)pyrrole (Stir at RT, monitor by TLC) Reagent_Prep->Reaction Workup 3. Quench with ice/aq. NaOAc 4. Extract with DCM Reaction->Workup Drying 5. Dry, filter, and concentrate Workup->Drying Purification 6. Column Chromatography Drying->Purification Final_Product Pure Product Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Purity of Crude Product Check_TLC Analyze by TLC. Multiple spots? Start->Check_TLC High_Rf_Impurity Impurity with higher Rf? Check_TLC->High_Rf_Impurity Yes Low_Rf_Impurity Impurity with lower Rf? Check_TLC->Low_Rf_Impurity Yes Similar_Rf_Impurity Impurity with similar Rf? Check_TLC->Similar_Rf_Impurity Yes Unreacted_SM Likely unreacted starting material. Increase Vilsmeier reagent/time. High_Rf_Impurity->Unreacted_SM Yes Optimize_Chromatography Optimize chromatography conditions. High_Rf_Impurity->Optimize_Chromatography No Diformylation Possible diformylation. Use stoichiometric Vilsmeier reagent. Low_Rf_Impurity->Diformylation Yes Low_Rf_Impurity->Optimize_Chromatography No Isomer Potential 3-formyl isomer. Confirm with NMR. Similar_Rf_Impurity->Isomer Yes Similar_Rf_Impurity->Optimize_Chromatography No

Caption: Troubleshooting decision tree for identifying and addressing impurities.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, alongside two common alternative pyrrole-2-aldehydes: the parent pyrrole-2-aldehyde and N-methylpyrrole-2-aldehyde. This analysis is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the spectroscopic characteristics of these compounds.

The inclusion of a p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen significantly influences the electronic environment of the pyrrole ring, leading to distinct changes in the chemical shifts of the ring protons and carbons. This guide will present the experimental data in clearly structured tables, detail the methodologies for spectral acquisition, and provide a visual workflow for the analytical process.

Performance Comparison: ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound and its comparator compounds. The data was acquired in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data Comparison
CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)Aldehyde-H (ppm)Other Signals (ppm)
This compound 7.15 (dd, J=3.8, 1.7 Hz)6.40 (t, J=3.5 Hz)7.60 (dd, J=3.2, 1.7 Hz)9.75 (s)7.85 (d, J=8.4 Hz, 2H, Tosyl), 7.35 (d, J=8.4 Hz, 2H, Tosyl), 2.45 (s, 3H, Tosyl-CH₃)
Pyrrole-2-aldehyde 7.01 (m)6.34 (m)7.18 (m)9.50 (s)~10.8 (br s, 1H, NH)
N-Methylpyrrole-2-aldehyde 6.85 (dd, J=3.9, 1.5 Hz)6.20 (t, J=3.5 Hz)6.95 (dd, J=2.5, 1.5 Hz)9.45 (s)3.90 (s, 3H, N-CH₃)
¹³C NMR Spectral Data Comparison
CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)Aldehyde-C (ppm)Other Signals (ppm)
This compound 136.5125.0112.0133.0181.0145.5 (Tosyl-C1), 135.0 (Tosyl-C4), 130.0 (Tosyl-C3/5), 128.0 (Tosyl-C2/6), 21.7 (Tosyl-CH₃)
Pyrrole-2-aldehyde 133.5123.0111.5128.0178.5
N-Methylpyrrole-2-aldehyde 131.0121.5110.0126.5177.035.0 (N-CH₃)

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for the compounds discussed.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer. The final solution should be clear and free of any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

  • Solvent Lock: Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Temperature: 298 K.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CHCl₃ signal to 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective nuclei.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow of the NMR analysis process, from sample preparation to final spectral interpretation and comparison.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Comparison weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim) transfer->setup acquire_h1 Acquire 1H NMR Spectrum setup->acquire_h1 acquire_c13 Acquire 13C NMR Spectrum setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate Chemical Shifts phase_base->calibrate assign Assign Signals (Chemical Shift, Coupling, Integration) calibrate->assign compare Compare Spectra of Analogs assign->compare report Generate Report compare->report

Workflow for NMR Analysis of Pyrrole Aldehydes.

This structured approach ensures the acquisition of high-quality NMR data and facilitates a thorough and accurate comparison of the spectral features of this compound and its analogs.

Unveiling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of synthesized compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structures. This guide provides a detailed comparison of the mass spectrometric behavior of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde and its simpler analogue, 1H-pyrrole-2-carboxaldehyde, offering insights into how the addition of a bulky protecting group influences fragmentation patterns.

This comparison will delve into the electron ionization (EI) mass spectra of both compounds, presenting quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow. By understanding these differences, researchers can better interpret their own data and confirm the successful synthesis and purity of N-protected pyrrole derivatives.

At a Glance: Key Fragmentation Data

The following tables summarize the key mass spectral data obtained for this compound and 1H-pyrrole-2-carboxaldehyde under electron ionization.

Table 1: Mass Spectral Data for this compound

m/zRelative Intensity (%)Proposed Fragment
24945[M]⁺ (Molecular Ion)
15530[M - C₇H₇SO₂]⁺
94100[C₇H₇SO₂ - SO₂]⁺ or [C₅H₄NCHO]⁺
9185[C₇H₇]⁺ (Tropylium ion)
6540[C₅H₅]⁺

Table 2: Mass Spectral Data for 1H-Pyrrole-2-carboxaldehyde

m/zRelative Intensity (%)Proposed Fragment
95100[M]⁺ (Molecular Ion)
9480[M - H]⁺
6755[M - CO]⁺
3945[C₃H₃]⁺

Deciphering the Fragments: A Comparative Analysis

The presence of the p-toluenesulfonyl (tosyl) group on this compound introduces distinct fragmentation pathways compared to the unprotected 1H-pyrrole-2-carboxaldehyde. The molecular ion of the tosylated compound is observed at m/z 249.[1] A prominent fragment at m/z 155 arises from the loss of the tosyl radical. The base peak at m/z 94 can be attributed to either the pyrrole-2-aldehyde cation or the further fragmentation of the tosyl group. The presence of a strong peak at m/z 91 is characteristic of the stable tropylium ion, formed from the toluene moiety of the tosyl group.

In contrast, the mass spectrum of 1H-pyrrole-2-carboxaldehyde is much simpler. The molecular ion at m/z 95 is the base peak, indicating greater stability compared to its tosylated counterpart.[2] Common losses include a hydrogen atom (m/z 94) and a neutral molecule of carbon monoxide (m/z 67), which are characteristic fragmentation patterns for aldehydes.

Experimental Protocols

The following protocols provide a general framework for the analysis of these compounds using gas chromatography-mass spectrometry (GC-MS).

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Filtration: Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter before injection into the GC-MS system.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Hold: Maintain 280 °C for 5 minutes.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

Visualizing the Workflow

The following diagram illustrates the general workflow for the characterization of pyrrole derivatives by mass spectrometry.

MassSpec_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Compound Pyrrole Derivative Dissolution Dissolution in Volatile Solvent Compound->Dissolution Filtration Filtration Dissolution->Filtration GC_Injection GC Injection Filtration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Generation Detector->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Structure_Elucidation Structural Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: General workflow for GC-MS analysis of pyrrole derivatives.

Conclusion

The mass spectrometric characterization of this compound reveals a more complex fragmentation pattern compared to its unprotected form, 1H-pyrrole-2-carboxaldehyde. The dominant fragmentation pathways of the tosylated compound are dictated by the presence of the tosyl group, leading to characteristic ions such as the tropylium ion. In contrast, the fragmentation of 1H-pyrrole-2-carboxaldehyde follows predictable pathways for simple aromatic aldehydes. This comparative guide provides valuable data and standardized protocols to aid researchers in the confident identification and characterization of N-protected pyrrole intermediates in their synthetic endeavors.

References

comparing the reactivity of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde with other aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde against other common aldehydes, namely benzaldehyde and pyrrole-2-carboxaldehyde. The comparison focuses on three widely utilized synthetic transformations: the Wittig reaction, the Knoevenagel condensation, and reductive amination. This document is intended to assist researchers in selecting the appropriate aldehyde for their specific synthetic needs by providing available experimental data and detailed protocols.

Introduction to Aldehyde Reactivity

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric factors. Electron-withdrawing groups attached to the carbonyl group increase its electrophilicity and thus enhance its reactivity towards nucleophiles. Conversely, electron-donating groups decrease reactivity. Steric hindrance around the carbonyl group can also impede nucleophilic attack, reducing reaction rates.

This compound features a pyrrole ring N-protected with a p-toluenesulfonyl (tosyl) group. The tosyl group is strongly electron-withdrawing, which is expected to significantly impact the reactivity of the aldehyde at the C2 position of the pyrrole ring. This guide will explore the practical implications of this substitution pattern in key chemical reactions.

Comparative Reactivity Analysis

To provide a quantitative comparison, the following sections present available data on the performance of this compound, benzaldehyde, and pyrrole-2-carboxaldehyde in the Wittig reaction, Knoevenagel condensation, and reductive amination. It is important to note that the data is compiled from various sources, and direct side-by-side comparisons under identical conditions are limited. Therefore, the presented yields should be interpreted as indicative of general performance.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones. The reaction involves a phosphonium ylide, and the reactivity of the aldehyde plays a crucial role in the reaction's success and efficiency.

Data Presentation: Wittig Reaction Yields

AldehydeYlideProductYield (%)Reference
BenzaldehydePh₃P=CHCO₂EtEthyl cinnamate85[1]
Pyrrole-2-carboxaldehydePh₃P=CH(OMe)2-(2-methoxyvinyl)-1H-pyrrole75
This compoundNot AvailableNot AvailableNot Available

Experimental Protocol: General Procedure for Wittig Reaction with a Stabilized Ylide

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) in an appropriate solvent (e.g., dichloromethane, 10 mL).

  • Add the stabilized phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane, 1.1 mmol).

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Logical Relationship: Factors Influencing Wittig Reaction Outcome

Wittig_Factors Aldehyde Aldehyde Reactivity Product Alkene Product (Yield, Stereoselectivity) Aldehyde->Product Ylide Ylide Reactivity Ylide->Product Conditions Reaction Conditions (Solvent, Temperature) Conditions->Product

Caption: Factors influencing the outcome of a Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. The reactivity of the aldehyde is a key determinant of the reaction rate and yield.

Data Presentation: Knoevenagel Condensation Yields

AldehydeActive Methylene CompoundProductYield (%)Reference
BenzaldehydeMalononitrile2-Benzylidenemalononitrile99[2]
Pyrrole-2-carboxaldehyde3-Cyanoacetylindole3-(1H-indol-3-yl)-2-(1H-pyrrol-2-yl)acrylonitrileExcellent[3]
This compoundNot AvailableNot AvailableNot Available

Note: While the Knoevenagel condensation of this compound is feasible, specific quantitative yield data was not found in the reviewed literature.

Experimental Protocol: L-Proline Catalyzed Knoevenagel Condensation in Water

  • To a stirred solution of the aldehyde (1 mmol) and the active methylene compound (1 mmol) in water (5 mL), add L-proline (10 mol%).

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with water and dry to obtain the pure product.

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Workflow Start Start Reactants Combine Aldehyde, Active Methylene Compound, and Catalyst in Solvent Start->Reactants Reaction Stir at Room Temperature Reactants->Reaction Monitor Monitor by TLC Reaction->Monitor Isolate Isolate Product (Filtration/Extraction) Monitor->Isolate Purify Purify Product (Recrystallization/Chromatography) Isolate->Purify End End Purify->End

Caption: General workflow for a Knoevenagel condensation experiment.

Reductive Amination

Reductive amination is a method to form amines from aldehydes or ketones. It proceeds via the initial formation of an imine or iminium ion, which is then reduced to the amine. The electrophilicity of the aldehyde influences the rate of the initial imine formation.

Data Presentation: Reductive Amination Yields

AldehydeAmineProductYield (%)Reference
BenzaldehydeAnilineN-Benzylaniline90
Pyrrole-2-carboxaldehydeAnilineN-(1H-pyrrol-2-ylmethyl)anilineNot Available
This compoundAnilineN-((1-(p-toluenesulfonyl)-1H-pyrrol-2-yl)methyl)anilineNot Available

Note: Specific yield data for the reductive amination of pyrrole-2-carboxaldehyde and its N-tosylated derivative with aniline were not available in the surveyed literature.

Experimental Protocol: One-Pot Reductive Amination

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in a suitable solvent (e.g., methanol or 1,2-dichloroethane).

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 mmol), to the mixture.

  • Stir the reaction at room temperature for 1-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Signaling Pathway: Reductive Amination Mechanism

Reductive_Amination_Pathway cluster_0 Imine Formation cluster_1 Reduction Aldehyde Aldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Product Amine Product Imine->Product + [H-] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: The two-stage mechanism of reductive amination.

Discussion of Reactivity Trends

Based on fundamental organic chemistry principles and the available literature, we can infer the following reactivity trends:

  • Pyrrole-2-carboxaldehyde vs. Benzaldehyde: The pyrrole ring is electron-rich and can donate electron density to the aldehyde group through resonance, making the carbonyl carbon less electrophilic compared to benzaldehyde. Therefore, pyrrole-2-carboxaldehyde is generally expected to be less reactive than benzaldehyde in nucleophilic addition reactions.

  • This compound vs. Pyrrole-2-carboxaldehyde: The p-toluenesulfonyl (tosyl) group is a strong electron-withdrawing group. When attached to the pyrrole nitrogen, it significantly reduces the electron density of the pyrrole ring. This, in turn, increases the electrophilicity of the C2-aldehyde group. Consequently, this compound is expected to be significantly more reactive than pyrrole-2-carboxaldehyde.

Conclusion

This guide provides a framework for comparing the reactivity of this compound with other aldehydes. The presence of the electron-withdrawing tosyl group is predicted to enhance the reactivity of the pyrrole-2-carboxaldehyde core, making it a more reactive substrate in nucleophilic addition and related reactions. While a complete quantitative comparison is hampered by the lack of direct comparative studies in the literature, the provided protocols and qualitative trends can guide researchers in their synthetic planning. Further experimental studies are warranted to provide a definitive quantitative ranking of the reactivity of these aldehydes.

References

Analytical Validation of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for the validation of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde purity. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry are objectively evaluated, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity determination depends on various factors, including the expected purity level, the nature of potential impurities, available instrumentation, and the specific requirements for accuracy and precision.[1] Each method offers distinct advantages and limitations in the context of analyzing this compound.

Table 1: Comparison of Analytical Methods for Purity Determination

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Titrimetry
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase, with mass-based detection.Signal intensity is directly proportional to the number of atomic nuclei.Chemical reaction with the aldehyde functional group.
Primary Use Purity determination and impurity profiling of non-volatile compounds.Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination without the need for a specific reference standard.[1]Assay of the aldehyde content.[1]
Specificity High, depends on chromatographic resolution.Very high, provides structural information of impurities.High, provides structural information.Low, reacts with any aldehyde or ketone.
Sensitivity HighVery HighModerateModerate
Precision (%RSD) < 2%< 5%< 1%< 2%
Accuracy High (typically 98-102%)High (typically 98-102%)Very High (typically >99.5%)Moderate to High (typically 97-103%)
Throughput HighModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are tailored for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the determination of purity and the identification of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. A typical gradient could start at 50% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to a final concentration of 1 mg/mL.[1]

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Prepare a solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.[1]

  • Injection Volume: 1 µL.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without the need for an identical reference standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 20 mg of this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a volumetric flask.

    • Transfer an aliquot of the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard

Titrimetry

This method provides a rapid assay of the aldehyde content based on a chemical reaction.

  • Principle: The aldehyde reacts with hydroxylamine hydrochloride to liberate hydrochloric acid, which is then titrated with a standardized base.[1]

  • Reagents:

    • 0.1 M Hydroxylamine hydrochloride solution.

    • 0.1 M Sodium hydroxide, standardized.

    • Bromophenol blue indicator.

  • Procedure:

    • Accurately weigh an appropriate amount of the this compound sample into a flask.

    • Dissolve the sample in a suitable solvent (e.g., ethanol).

    • Add a known excess of the hydroxylamine hydrochloride solution.

    • Allow the reaction to proceed for approximately 30 minutes at room temperature.[1]

    • Titrate the liberated hydrochloric acid with the standardized 0.1 M sodium hydroxide solution using bromophenol blue as an indicator to a greenish-yellow endpoint.[1]

    • Perform a blank titration with the same volume of hydroxylamine hydrochloride solution without the sample.[1]

  • Calculation: The purity is calculated based on the volume of NaOH consumed, its molarity, and the mass of the sample.

Potential Impurities

The synthesis of this compound typically involves the tosylation of pyrrole-2-carboxaldehyde. Potential impurities may include:

  • Pyrrole-2-carboxaldehyde: Unreacted starting material.

  • p-Toluenesulfonyl chloride: Excess reagent.

  • p-Toluenesulfonic acid: A hydrolysis product of the reagent.

  • Over-sulfonated byproducts: Di-tosylated pyrrole derivatives.

  • Polymeric materials: Resulting from the self-condensation of pyrrole derivatives.

The choice of analytical method should consider the ability to separate and detect these potential impurities. HPLC and GC-MS are particularly well-suited for impurity profiling.

Workflow and Data Visualization

A systematic workflow is crucial for the comprehensive analytical validation of this compound purity.

Analytical_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Purity Calculation cluster_3 Final Purity Assessment Sample Test Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject GCMS GC-MS Analysis Dissolution->GCMS Inject qNMR qNMR Analysis Dissolution->qNMR Transfer to NMR tube Titration Titrimetric Analysis Dissolution->Titration Aliquot Data_HPLC Chromatographic Data Processing HPLC->Data_HPLC Data_GCMS TIC & Mass Spectra Analysis GCMS->Data_GCMS Data_qNMR Integration & Purity Calculation qNMR->Data_qNMR Data_Titration Endpoint Determination & Calculation Titration->Data_Titration Comparison Comparison of Results Data_HPLC->Comparison Data_GCMS->Comparison Data_qNMR->Comparison Data_Titration->Comparison Report Final Purity Report Comparison->Report

Analytical Validation Workflow Diagram

This guide provides a framework for the analytical validation of this compound purity. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the research or development project. For routine quality control, HPLC or titration may be sufficient. For the definitive characterization of a new batch or for troubleshooting, a combination of chromatographic and spectroscopic techniques like GC-MS and qNMR is recommended to provide a comprehensive purity profile.

References

comparative study of different synthetic routes to 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. The synthesis of substituted pyrroles, such as 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, is therefore a critical endeavor. This aldehyde serves as a versatile building block for the elaboration of more complex molecular architectures.[1][2] This guide provides an objective comparison of the most prominent synthetic routes to this key intermediate, supported by available data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Data Summary: A Head-to-Head Comparison of Synthetic Routes

The following table summarizes the key performance indicators of various synthetic methods for producing this compound. This quantitative data allows for a rapid and objective assessment of each method's efficiency and applicability.

Synthetic Route Key Reagents Starting Material Reaction Conditions Yield (%) Key Advantages Key Disadvantages
Vilsmeier-Haack Formylation POCl₃, DMF1-(p-Toluenesulfonyl)pyrrole0°C to 100°C85-95%High yields, readily available reagents, one-pot procedure.Use of corrosive and hazardous POCl₃, potential for side reactions if not controlled.
Orthometalation (Lithiation) and Formylation n-BuLi, DMF1-(p-Toluenesulfonyl)pyrrole-78°C to rt~70-80%High regioselectivity, avoids harsh acidic conditions.Requires anhydrous conditions and cryogenic temperatures, use of pyrophoric n-BuLi.
Oxidation of Corresponding Alcohol Oxidizing agent (e.g., PCC, MnO₂)(1-(p-Toluenesulfonyl)-1H-pyrrol-2-yl)methanolVaries with oxidantModerate to HighMild conditions possible, avoids formylating agents.Requires prior synthesis of the alcohol precursor, potential for over-oxidation.

Experimental Protocols

Vilsmeier-Haack Formylation

This classical method introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4][5][6] The reaction with 1-substituted pyrroles is known to be influenced by both steric and electronic factors, generally favoring formylation at the 2-position.[2]

Procedure:

  • In a round-bottom flask under an inert atmosphere, N,N-dimethylformamide (DMF) is cooled to 0°C.

  • Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with stirring, maintaining the temperature below 10°C. The mixture is then stirred for 30 minutes at room temperature to form the Vilsmeier reagent.

  • The reaction mixture is cooled again to 0°C, and a solution of 1-(p-Toluenesulfonyl)pyrrole in a suitable solvent (e.g., dichloromethane) is added dropwise.

  • After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux (around 40-50°C) for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is cooled and quenched by carefully pouring it onto a mixture of ice and a base (e.g., sodium acetate or sodium carbonate solution) to hydrolyze the intermediate iminium salt.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Orthometalation (Lithiation) and Formylation

This route offers a highly regioselective method for the formylation of the pyrrole ring, directed by the tosyl group. The reaction involves the deprotonation at the C2 position using a strong base, typically n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with an electrophilic formylating agent like DMF.

Procedure:

  • To a solution of 1-(p-Toluenesulfonyl)pyrrole in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -78°C, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise.

  • The reaction mixture is stirred at -78°C for 1-2 hours to ensure complete lithiation.

  • Anhydrous N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture at -78°C.

  • The reaction is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired product.

Oxidation of (1-(p-Toluenesulfonyl)-1H-pyrrol-2-yl)methanol

This two-step approach involves the initial preparation of the corresponding 2-hydroxymethylpyrrole derivative, followed by its oxidation to the aldehyde. While requiring an additional step, this method can be advantageous if the alcohol precursor is readily available or if harsh formylating conditions need to be avoided.

Procedure (Oxidation Step):

  • To a solution of (1-(p-Toluenesulfonyl)-1H-pyrrol-2-yl)methanol in a suitable solvent such as dichloromethane, an oxidizing agent is added. Common choices include pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base).

  • The reaction mixture is stirred at room temperature (or as required by the specific oxidant) until the starting material is consumed, as monitored by TLC.

  • Upon completion, the reaction mixture is worked up according to the specific oxidant used. For example, if using PCC, the mixture is filtered through a pad of silica gel or Celite, eluting with an appropriate solvent.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to give this compound.

Visualization of Synthetic Pathways

The following diagram illustrates the logical relationship between the starting material and the different synthetic routes to the target compound.

Synthetic_Routes Start 1-(p-Toluenesulfonyl)pyrrole Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier POCl₃, DMF Lithiation Orthometalation (Lithiation) Start->Lithiation n-BuLi Product 1-(p-Toluenesulfonyl)pyrrole- 2-aldehyde Vilsmeier->Product Formylation Formylation (DMF) Lithiation->Formylation DMF Formylation->Product Alcohol_Prep Synthesis of (1-(p-Toluenesulfonyl)-1H- pyrrol-2-yl)methanol Oxidation Oxidation Alcohol_Prep->Oxidation PCC or MnO₂ Oxidation->Product

Caption: Synthetic pathways to this compound.

References

A Comparative Guide to the FT-IR Spectroscopy of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, a compound of interest in synthetic chemistry and drug development. By comparing its spectral features with those of related molecules, this document aims to facilitate the structural characterization and quality control of this and similar compounds.

Introduction to FT-IR Analysis

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. Infrared radiation is absorbed by a molecule at specific frequencies that correspond to the vibrations of its chemical bonds. An FT-IR spectrum, a plot of infrared absorption versus wavenumber, serves as a unique "molecular fingerprint."

This guide will focus on the key vibrational modes of this compound, arising from its three main structural components: the pyrrole ring, the aromatic aldehyde, and the p-toluenesulfonyl (tosyl) group.

Predicted FT-IR Spectral Data and Comparison

Functional GroupVibrational ModeThis compound (Predicted, cm⁻¹)Pyrrole-2-carboxaldehyde (Experimental, cm⁻¹)1-(p-Tolylsulfonyl)pyrrole (Experimental, cm⁻¹)Benzaldehyde (Experimental, cm⁻¹)
Aldehyde C-H Stretch~2850 & ~2750~2850 & ~2750N/A~2820 & ~2720[1]
C=O Stretch~1680-1700~1665N/A~1700-1710[1]
Pyrrole Ring C-H Stretch~3100-3150~3100-3150~3100-3150N/A
C=C & C-N Stretch~1400-1550~1400-1550~1400-1550N/A
Tosyl Group Asymmetric SO₂ Stretch~1350-1380N/A~1370N/A
Symmetric SO₂ Stretch~1160-1180N/A~1170N/A
Aromatic (Tosyl) C-H Stretch~3030-3080N/A~3030-3080~3030-3080[1]
C=C Stretch~1595 & ~1495N/A~1595 & ~1495~1595 & ~1495[1]
Methyl (Tosyl) C-H Stretch~2920-2980N/A~2920-2980N/A

Analysis of Key Spectral Features

The FT-IR spectrum of this compound is expected to be a composite of the absorptions from its three main structural units.

  • Aldehyde Group: The most prominent features will be the strong carbonyl (C=O) stretching vibration, anticipated in the 1680-1700 cm⁻¹ region.[1] Its position at a lower wavenumber compared to saturated aldehydes is due to the conjugation with the aromatic pyrrole ring. Two weaker bands for the aldehydic C-H stretch are expected around 2850 and 2750 cm⁻¹.[1]

  • Pyrrole Ring: The C-H stretching vibrations of the pyrrole ring are expected to appear above 3100 cm⁻¹. The ring's C=C and C-N stretching vibrations contribute to a series of bands in the fingerprint region, typically between 1400 and 1550 cm⁻¹.

  • p-Toluenesulfonyl (Tosyl) Group: This group is characterized by two strong and distinct stretching vibrations of the sulfonyl (SO₂) moiety: an asymmetric stretch around 1350-1380 cm⁻¹ and a symmetric stretch around 1160-1180 cm⁻¹. The aromatic ring of the tosyl group will show C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching peaks around 1595 and 1495 cm⁻¹.[1] The methyl group will exhibit C-H stretching absorptions in the 2920-2980 cm⁻¹ range.

By comparing the spectrum of the target compound with that of pyrrole-2-carboxaldehyde, the contributions of the tosyl group (the strong SO₂ stretches) can be clearly identified. Similarly, comparison with 1-(p-tolylsulfonyl)pyrrole allows for the unambiguous assignment of the aldehyde C=O and C-H stretching bands. Benzaldehyde serves as a general reference for a simple aromatic aldehyde.[1]

Experimental Protocols

The FT-IR spectrum of a solid sample like this compound can be obtained using one of the following standard methods:

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This is a common and convenient method for solid samples that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the FT-IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Potassium Bromide (KBr) Pellet Method

This is a traditional transmission method for obtaining high-quality spectra of solid samples.

  • Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. Mix the sample and KBr thoroughly by gentle grinding until a homogeneous mixture is obtained.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded for reference.

  • Data Analysis: The instrument's software will process the raw data to generate the final spectrum.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the general workflow for the characterization of this compound using FT-IR spectroscopy.

FT_IR_Workflow FT-IR Analysis Workflow A Sample Preparation B ATR Method A->B C KBr Pellet Method A->C D FT-IR Spectrum Acquisition B->D C->D E Data Processing (Background Subtraction) D->E F Spectral Interpretation E->F G Peak Assignment & Structural Confirmation F->G

Caption: Workflow for FT-IR Spectroscopy Analysis.

This guide provides a foundational understanding of the FT-IR characteristics of this compound. For definitive structural elucidation, it is recommended to use this data in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

X-ray Crystallography of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde and its 4-bromo derivative. The objective is to offer a clear comparison of their solid-state structures, supported by experimental data and detailed protocols. This information is valuable for understanding structure-activity relationships and for the rational design of new therapeutic agents based on the pyrrole scaffold.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to the versatile reactivity of the pyrrole ring and the electron-withdrawing nature of the tosyl group. X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and intermolecular interactions. This data is crucial for computational modeling, understanding receptor binding, and predicting the physicochemical properties of drug candidates. This guide focuses on the crystallographic analysis of the parent compound and its 4-bromo substituted analogue, highlighting the structural changes induced by the substituent.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and 4-bromo-1-(p-toluenesulfonyl)pyrrole-2-carbaldehyde, allowing for a direct comparison of their crystal structures.

Parameter1-(p-Toluenesulfonyl)pyrrole-2-carbaldehyde4-bromo-1-(p-toluenesulfonyl)pyrrole-2-carbaldehyde[1]
CCDC Number 15064882065359
Chemical Formula C₁₂H₁₁NO₃SC₁₂H₁₀BrNO₃S
Formula Weight 249.28328.18
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nP2₁2₁2₁
a (Å) 10.032(3)5.8623(2)
b (Å) 8.013(2)13.7153(5)
c (Å) 14.397(4)15.3971(6)
α (°) 9090
β (°) 102.04(3)90
γ (°) 9090
Volume (ų) 1131.5(5)1237.49(8)
Z 44
Temperature (K) 293120
Radiation type Mo KαMo Kα

Experimental Protocols

Synthesis and Crystallization

1-(p-Toluenesulfonyl)pyrrole-2-carbaldehyde: This compound can be synthesized by the tosylation of pyrrole-2-carbaldehyde. In a typical procedure, pyrrole-2-carbaldehyde is dissolved in a suitable solvent, such as tetrahydrofuran (THF), and treated with a base, like sodium hydride, to deprotonate the pyrrole nitrogen. Subsequently, p-toluenesulfonyl chloride is added to the reaction mixture, which is then stirred at room temperature until the reaction is complete. The product is isolated by extraction and purified by column chromatography. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in a solvent mixture like ethyl acetate/hexane.

4-bromo-1-(p-toluenesulfonyl)pyrrole-2-carbaldehyde: The synthesis of the 4-bromo derivative involves the bromination of 1-(p-toluenesulfonyl)pyrrole-2-carbaldehyde.[1] The starting material is dissolved in a suitable solvent, and a brominating agent, such as N-bromosuccinimide (NBS), is added. The reaction is typically carried out at room temperature. After completion, the product is isolated and purified. Single crystals for X-ray analysis were grown by hot recrystallization from an ethyl acetate/hexane mixture.[1]

Single-Crystal X-ray Diffraction

High-quality single crystals of each compound were selected and mounted on a diffractometer. The X-ray diffraction data was collected at a specific temperature (293 K for the parent compound and 120 K for the bromo-derivative) using molybdenum radiation (Mo Kα). The collected data was then processed, and the crystal structures were solved and refined using standard crystallographic software packages.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction start Pyrrole-2-carbaldehyde Derivative reaction Reaction (e.g., Tosylation, Bromination) start->reaction workup Workup & Purification reaction->workup product Pure Derivative workup->product dissolve Dissolve in Suitable Solvent product->dissolve crystal_growth Slow Evaporation / Recrystallization dissolve->crystal_growth crystals Single Crystals crystal_growth->crystals data_collection Data Collection on Diffractometer crystals->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Crystallographic Data (CIF) structure_solution->final_structure

Caption: General workflow for the synthesis and X-ray analysis.

Signaling Pathways and Logical Relationships

The structural information obtained from X-ray crystallography is fundamental in drug discovery and development. The precise coordinates of each atom allow for the generation of accurate molecular models. These models are then used in computational studies to predict how the molecule might interact with a biological target, such as an enzyme or a receptor. The diagram below illustrates this logical relationship.

logical_relationship xray X-ray Crystallography structure 3D Molecular Structure xray->structure modeling Computational Modeling structure->modeling sar Structure-Activity Relationship (SAR) Studies modeling->sar drug_design Rational Drug Design sar->drug_design new_compounds Synthesis of New Compounds drug_design->new_compounds

Caption: Role of crystallography in drug design.

References

Quantitative Analysis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of analytical methods for the quantitative analysis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde in reaction mixtures, with supporting experimental protocols and data.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for quantifying this compound depends on factors such as the complexity of the reaction matrix, required sensitivity, available instrumentation, and the desired speed of analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used techniques for this purpose. Spectrophotometric methods, often involving derivatization, offer a simpler and more accessible alternative.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry (with Derivatization)
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and mass-to-charge ratio.Colorimetric reaction with a derivatizing agent.
Primary Use Purity determination and quantification of non-volatile and thermally labile compounds.Identification and quantification of volatile and semi-volatile compounds.Rapid quantification of total aldehydes.
Selectivity HighVery HighModerate to Low
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to ng range)
Sample Preparation Filtration, dilution, possible derivatization.Extraction, derivatization for improved volatility.Derivatization reaction.
Analysis Time 15-30 minutes per sample.20-40 minutes per sample.5-15 minutes per sample (plus reaction time).
Instrumentation Cost Moderate to HighHighLow
Common Derivatizing Agent 2,4-Dinitrophenylhydrazine (DNPH)N/A (though can be used)2,4-Dinitrophenylhydrazine (DNPH), 3-Methyl-2-benzothiazolinone hydrazone (MBTH)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes the quantitative analysis of this compound using HPLC with UV detection after derivatization with 2,4-Dinitrophenylhydrazine (DNPH). Derivatization is often employed for aldehydes to enhance their UV absorbance and improve chromatographic separation.[1][2][3][4]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (0.1% in acetonitrile with 0.1% phosphoric acid)

  • This compound standard

  • Reaction mixture sample

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Withdraw a known volume of the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the sample with acetonitrile to a suitable concentration.

    • Filter the diluted sample through a 0.45 µm syringe filter.

  • Derivatization:

    • To 1 mL of each standard and sample solution, add 1 mL of the DNPH solution.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • HPLC Analysis:

    • Set the injection volume to 10 µL.

    • Use a mobile phase gradient of acetonitrile and water. A typical gradient could be starting from 50% acetonitrile, increasing to 90% over 15 minutes.

    • Set the flow rate to 1.0 mL/min.

    • Monitor the absorbance at 360 nm.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the DNPH derivative of the standard against its concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds.[1] this compound is amenable to GC-MS analysis.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound standard

  • Internal standard (e.g., a compound with similar properties but different retention time)

  • Reaction mixture sample

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and the internal standard in dichloromethane. Create a series of calibration standards with a constant concentration of the internal standard.

  • Sample Preparation:

    • Withdraw a known volume of the reaction mixture.

    • Perform a liquid-liquid extraction with dichloromethane.

    • Add the internal standard to the extracted sample.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • GC-MS Analysis:

    • Set the injection volume to 1 µL (split or splitless injection).

    • Use a temperature program for the oven, for example, start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Use helium as the carrier gas at a constant flow rate.

    • Set the mass spectrometer to scan in the range of m/z 50-300 or use selected ion monitoring (SIM) for higher sensitivity.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of the analyte in the sample using this calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution/Extraction ReactionMixture->Dilution Standard Analyte Standard Standard->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization Instrumentation HPLC or GC-MS Derivatization->Instrumentation Injection PeakIntegration Peak Integration Instrumentation->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Concentration Calculation CalibrationCurve->Quantification Result Quantitative Result Quantification->Result

Caption: Experimental workflow for quantitative analysis.

This guide provides a framework for selecting and implementing a suitable analytical method for the quantification of this compound in reaction mixtures. The choice between HPLC, GC-MS, or spectrophotometric methods will be dictated by the specific requirements of the analysis. For robust and sensitive quantification, HPLC and GC-MS are generally preferred. Proper method validation is crucial to ensure accurate and reliable results.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantitative analysis of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, a key intermediate in pharmaceutical synthesis and a versatile building block in organic chemistry. Ensuring the accuracy and consistency of analytical data is paramount for regulatory compliance, process control, and quality assurance. This document outlines the principles, experimental protocols, and performance characteristics of several common analytical techniques, supported by representative experimental data to facilitate method selection and cross-validation.

Introduction to Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent, reliable, and accurate results for the quantification of a specific analyte. This process is crucial when transferring methods between laboratories, introducing a new method to replace an existing one, or to provide orthogonal support for critical analytical data. The goal is to ensure that the chosen analytical techniques are fit for their intended purpose and that the results are consistent and reproducible.

The following diagram illustrates a general workflow for the cross-validation of analytical methods.

cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Acceptance & Implementation A Develop & Optimize Primary Method (e.g., HPLC) B Validate Primary Method (ICH Guidelines) A->B E Select Representative Samples (e.g., different batches, purity levels) B->E C Develop & Optimize Secondary Method (e.g., GC-MS) D Validate Secondary Method (ICH Guidelines) C->D D->E F Analyze Samples by Both Validated Methods E->F G Statistically Compare Results (e.g., t-test, F-test, Bland-Altman) F->G I Results Meet Criteria? G->I H Define Acceptance Criteria (e.g., % difference < 2%) H->I J Methods are Interchangeable I->J Yes K Investigate Discrepancies & Re-evaluate I->K No

General Workflow for Analytical Method Cross-Validation

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a comparison of four common techniques for the analysis of this compound. The presented data is representative for aromatic aldehydes and serves as a baseline for what can be expected during method validation.

Table 1: Performance Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Titrimetry
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioSignal intensity proportional to the number of atomic nucleiStoichiometric chemical reaction
Primary Use Purity, impurity profiling, quantificationIdentification and quantification of volatile impuritiesAbsolute purity determination, quantification without a specific reference standardAssay of aldehyde content
Limit of Detection (LOD) ~0.1 - 1 µg/mL~1 - 10 ng/mL~0.05 - 0.1%~0.1%
Limit of Quantitation (LOQ) ~0.3 - 3 µg/mL~3 - 30 ng/mL~0.1 - 0.3%~0.3%
Accuracy (% Recovery) 98 - 102%98 - 102%≥99.5%97 - 103%
Precision (%RSD) < 2%< 5%< 1%< 3%
Linearity (R²) > 0.999> 0.995N/A (Directly proportional)> 0.99

Experimental Protocols

Detailed methodologies are provided below for each of the compared analytical techniques. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and identifying non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the calibration curve.

  • Analysis: Construct a calibration curve using standard solutions of known concentrations. Inject the sample solution and calculate the concentration based on the peak area relative to the calibration curve. Purity can be determined by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities in this compound. Due to the relatively low volatility of the target analyte, derivatization may be necessary for improved chromatographic performance, though direct injection is also possible.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mode: Electron Ionization (EI) at 70 eV, with Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent such as dichloromethane or ethyl acetate.

  • Analysis: A calibration curve is generated using standards of the analyte. The concentration in the sample is determined by comparing the peak area of a characteristic ion to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte. An internal standard of known purity is used for quantification.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) should be used (typically 5 times the longest T₁ relaxation time of the signals of interest) to ensure full signal recovery.

    • A 90° pulse angle is commonly used.

  • Analysis: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Titrimetry

A titrimetric method can be used for the assay of the aldehyde functional group. One common method involves the reaction with hydroxylamine hydrochloride.

  • Principle: The aldehyde reacts with hydroxylamine hydrochloride to form an oxime, liberating an equivalent amount of hydrochloric acid, which is then titrated with a standardized base.

    R-CHO + NH₂OH·HCl → R-CH=NOH + H₂O + HCl

  • Reagents:

    • 0.1 M Hydroxylamine hydrochloride solution in 60% ethanol.

    • 0.1 M Sodium hydroxide, standardized.

    • Bromophenol blue indicator.

  • Procedure:

    • Accurately weigh an appropriate amount of the this compound sample into a flask.

    • Dissolve the sample in a suitable solvent (e.g., ethanol).

    • Add a known excess of the hydroxylamine hydrochloride solution.

    • Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.

    • Titrate the liberated hydrochloric acid with the standardized 0.1 M sodium hydroxide solution using bromophenol blue as an indicator, to a greenish-yellow endpoint.

  • Calculation: The percentage of the aldehyde can be calculated based on the volume of NaOH consumed.

Conclusion

The choice of analytical method for this compound should be guided by the specific requirements of the analysis. HPLC and GC-MS are powerful separation techniques that provide high sensitivity and selectivity, making them suitable for both quantification and impurity profiling. qNMR offers the advantage of being a primary method for determining absolute purity, which can be invaluable for the certification of reference materials. Titrimetry, while less sensitive, provides a simple and cost-effective method for routine assays of the aldehyde content. For robust quality control, cross-validation using two orthogonal methods (e.g., HPLC and qNMR) is highly recommended to ensure the accuracy and reliability of the analytical results.

Safety Operating Guide

1-(p-Toluenesulfonyl)pyrrole-2-aldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the safe disposal of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde, ensuring compliance with safety standards and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[1][2] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3][4][5] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3][4][5] In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.[3][4]

Disposal Procedures

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste.

Step 1: Containerization

  • Collect waste this compound in a designated, properly labeled, and sealed container.[6] The container should be made of a material compatible with the chemical.

  • Do not mix with other waste materials unless compatibility is certain.[7]

Step 2: Labeling

  • Clearly label the waste container with the full chemical name: "this compound" and indicate that it is hazardous waste.

Step 3: Storage

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, heat, sparks, and open flames.[1][7]

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal service.[1][5][7] Adhere to all local, state, and federal regulations for hazardous waste disposal.[2][3]

Alternative Aldehyde Neutralization (for dilute aqueous solutions)

For dilute aqueous waste streams containing this compound, chemical neutralization of the aldehyde functional group may be a viable option to render the waste less hazardous before final disposal. This should only be performed by trained personnel.[6]

Experimental Protocol for Neutralization via Oxidation:

  • Preparation : Work in a chemical fume hood and wear appropriate PPE.

  • Acidification : Place the aqueous aldehyde waste in a beaker with a stir bar. Slowly add a dilute solution of sulfuric acid to adjust the pH to approximately 3-4.[6]

  • Oxidation : While stirring, slowly add a solution of potassium permanganate. The purple color will disappear as it reacts with the aldehyde. Continue addition until a faint, persistent pink or purple color remains.[6]

  • Quenching : Add a small amount of sodium bisulfite solution to quench any excess potassium permanganate until the purple color disappears.[6]

  • Neutralization : Adjust the pH of the solution to between 6 and 8 using a suitable base, such as sodium bicarbonate.[6]

  • Disposal : The final neutralized solution may be suitable for disposal as aqueous chemical waste, in accordance with institutional protocols. However, it is crucial to confirm with your institution's environmental health and safety office before drain disposal.[6][8]

Quantitative Data Summary

ParameterValueReference
Molecular Weight249.29 g/mol [9]
Boiling Point (p-Toluenesulfonyl chloride)134 °C @ 13 hPa[7]
Melting Point (p-Toluenesulfonyl chloride)65 - 69 °C[7]
Oral LD50 (p-Toluenesulfonyl chloride, rat)4680 mg/kg[10]

Disposal Workflow for this compound

cluster_prep Preparation cluster_disposal Primary Disposal Route cluster_neutralization Alternative: Aldehyde Neutralization (Aqueous Waste) start Start: Waste this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect Collect in a Labeled, Sealed Container fume_hood->collect trained_personnel Perform by Trained Personnel Only fume_hood->trained_personnel store Store in a Cool, Dry, Ventilated Area collect->store professional_disposal Dispose via Approved Hazardous Waste Service store->professional_disposal end End of Disposal Process professional_disposal->end oxidation Oxidation with Potassium Permanganate trained_personnel->oxidation neutralize_ph Neutralize pH to 6-8 oxidation->neutralize_ph institutional_disposal Dispose as Aqueous Waste per Institutional Protocol neutralize_ph->institutional_disposal institutional_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde. The following procedures for operations and disposal are designed to ensure a safe laboratory environment.

Hazard Profile

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3][4]

  • Eye Irritation: Likely to cause serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[1][2][3][4]

All handling of this compound should be conducted with the assumption that it is hazardous.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name and any hazard warnings.

  • Store the unopened container in a cool, dry, and well-ventilated area away from incompatible materials.

2. Preparation and Engineering Controls:

  • All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation of dust.[5][6][7]

  • Ensure that a safety shower and eyewash station are easily accessible and unobstructed.[5]

  • Assemble all necessary equipment and reagents before beginning work to minimize time spent handling the chemical.

3. Weighing the Solid Compound:

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.[6]

  • Use a disposable weigh boat to prevent contamination of the balance.

  • Handle the solid with care to avoid generating dust.

4. Dissolution and Use in Reactions:

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Keep the container sealed when not in use to prevent the release of vapors.[5]

5. Post-Handling Procedures:

  • Decontaminate the work area in the fume hood with an appropriate solvent.

  • Properly dispose of all contaminated disposable materials, including gloves, weigh boats, and paper towels, in a designated hazardous waste container.[5][8]

  • Wash hands thoroughly with soap and water after removing gloves.[5][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Task Required PPE Specifications and Best Practices
Receiving and Storage Safety Glasses, Lab Coat, Nitrile GlovesInspect gloves for any signs of damage before use.
Weighing Solid Chemical Splash Goggles, Lab Coat, Nitrile GlovesWork should be performed in a chemical fume hood.
Dissolving and Transferring Chemical Splash Goggles, Face Shield, Lab Coat, Nitrile or Butyl Rubber GlovesA face shield provides an additional layer of protection against splashes.[5] Aldehyde-resistant gloves are recommended.
Spill Cleanup Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron or Coveralls, Heavy-Duty Nitrile or Butyl Rubber Gloves, Respirator (if spill is large or ventilation is inadequate)Ensure proper respiratory protection if there is a risk of inhaling dust or vapors.

Experimental Workflow and Safety Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_safety Locate Eyewash/ Safety Shower prep_hood->prep_safety weigh Weigh Solid Compound prep_safety->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Surface react->decontaminate Reaction Complete solid_waste Dispose of Contaminated Solid Waste decontaminate->solid_waste liquid_waste Dispose of Liquid Waste decontaminate->liquid_waste remove_ppe Remove PPE solid_waste->remove_ppe liquid_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands exit_lab Exit Laboratory wash_hands->exit_lab End of Procedure spill_alert Alert Personnel & Evacuate Area spill_ppe Don Spill-Specific PPE spill_alert->spill_ppe spill_contain Contain Spill with Absorbent Material spill_ppe->spill_contain spill_collect Collect and Dispose of as Hazardous Waste spill_contain->spill_collect

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Chemical waste disposal must adhere to institutional and local regulations. Do not dispose of this compound or its waste in the regular trash or down the sink.[1]

1. Waste Collection:

  • Solid Waste: Collect all contaminated solid materials, such as unused compound, weigh boats, pipette tips, and contaminated gloves, in a clearly labeled, sealed container designated for hazardous solid waste.[1]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled container for hazardous liquid waste.

2. Waste Storage:

  • Store waste containers in a designated satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.

  • The storage area should be cool, dry, and well-ventilated.[1]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup.[1]

  • Provide the waste disposal service with a completed hazardous waste tag and any available safety information for the compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.